molecular formula C2H5NOS B1265388 2-Mercaptoacetamide CAS No. 758-08-7

2-Mercaptoacetamide

カタログ番号: B1265388
CAS番号: 758-08-7
分子量: 91.13 g/mol
InChIキー: GYXHHICIFZSKKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Mercaptoacetamide is a useful research compound. Its molecular formula is C2H5NOS and its molecular weight is 91.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524366. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H5NOS/c3-2(4)1-5/h5H,1H2,(H2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXHHICIFZSKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226711
Record name 2-Mercaptoacetamide
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Molecular Weight

91.13 g/mol
Source PubChem
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CAS No.

758-08-7
Record name Mercaptoacetamide
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Record name 2-Mercaptoacetamide
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Record name Thioglycolamide
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Record name 2-Mercaptoacetamide
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Record name 2-sulfanylacetamide
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Record name 2-MERCAPTOACETAMIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Mercaptoacetamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptoacetamide, also known as thioglycolamide, is a sulfur-containing organic compound with diverse applications in chemical synthesis and pharmaceutical development. Its unique bifunctional nature, possessing both a reactive thiol group and an amide moiety, makes it a valuable building block for the synthesis of various heterocyclic compounds and a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, supplemented with representative experimental protocols and data visualizations to support research and development activities.

Chemical Properties

This compound is a white to pale yellow solid at room temperature.[1][2] It possesses a characteristic thiol odor. The key chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name 2-sulfanylacetamide[3]
CAS Number 758-08-7[3]
Molecular Formula C₂H₅NOS[3]
Molecular Weight 91.13 g/mol [3]
Melting Point 157.5-158.5 °C[4]
Boiling Point 279.3 °C at 760 mmHg (Predicted)[4]
Density 1.192 g/cm³ (Predicted)[4]
Solubility Slightly soluble in DMSO[1][2]
pKa (predicted) 8.34 ± 0.10[1][2]
Appearance White to pale yellow solid[1][2]

Chemical Structure

The structure of this compound consists of an acetamide backbone with a thiol group attached to the alpha-carbon. This structure imparts the molecule with its characteristic reactivity, allowing it to participate in reactions typical of both thiols and amides.

Structural IdentifierRepresentation
SMILES C(C(=O)N)S
InChI InChI=1S/C2H5NOS/c3-2(4)1-5/h5H,1H2,(H2,3,4)

The spatial arrangement of atoms and bond characteristics are crucial for understanding its chemical behavior and potential interactions in biological systems. While detailed crystallographic data was not found in the public domain, computational models and spectral analyses provide insights into its three-dimensional structure.

Experimental Protocols

The following sections detail representative experimental methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and general procedures found in the literature for similar compounds.

Synthesis of this compound

A common route for the synthesis of this compound involves the nucleophilic substitution of a halogen in a haloacetamide with a sulfur nucleophile. A representative procedure using chloroacetamide and sodium hydrosulfide is outlined below.

Materials:

  • Chloroacetamide

  • Sodium hydrosulfide (NaSH)

  • Methylene chloride or other suitable organic solvent

  • Water

  • Nitrogen gas

  • Round-bottomed flask with stirrer, condenser, thermometer, and pH probe

Procedure:

  • Under a nitrogen atmosphere, dissolve chloroacetamide in a suitable organic solvent (e.g., methylene chloride) in the reaction flask.[5]

  • Prepare an aqueous solution of sodium hydrosulfide.

  • Cool the chloroacetamide solution to a low temperature (e.g., -10 to -15 °C) using an appropriate cooling bath.[5]

  • Slowly add the aqueous sodium hydrosulfide solution to the vigorously stirred chloroacetamide solution, maintaining the low temperature.[5] The reaction is exothermic.

  • Monitor the pH of the reaction mixture; it should decrease as the reaction progresses.[5]

  • After the addition is complete, continue stirring at low temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.[5]

  • Upon completion, a white precipitate of sodium chloride will form.[5]

  • The reaction mixture can then be worked up by separating the organic layer, washing with water, drying over an anhydrous salt (e.g., sodium sulfate), and removing the solvent under reduced pressure to yield crude this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

General Procedure:

  • Solvent Selection: Identify a suitable solvent or solvent system. An ideal single solvent will dissolve this compound poorly at room temperature but well at its boiling point. A two-solvent system can also be used, where the compound is soluble in the first solvent and insoluble in the second, and the two solvents are miscible.[6][7][8][9]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot solvent to form a saturated solution.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.[9][10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[10]

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Analytical Methods

Various analytical techniques can be employed to characterize and quantify this compound.

1. Spectroscopic Analysis:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key expected absorptions for this compound include:

    • N-H stretch: Around 3200-3400 cm⁻¹ (can be a doublet for a primary amide).[11]

    • C=O stretch (Amide I band): Around 1650 cm⁻¹.[11]

    • S-H stretch: A weak band around 2550 cm⁻¹, which can sometimes be difficult to observe.[12]

    • C-N stretch: Around 1029-1200 cm⁻¹.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

    • ¹H NMR (in DMSO-d₆): The chemical shifts (δ) are referenced to the residual solvent peak (2.50 ppm).[13][14][15] Expected signals would correspond to the protons of the -CH₂- group and the -NH₂ group.

    • ¹³C NMR (in DMSO-d₆): The chemical shifts are referenced to the solvent peak (39.52 ppm).[13][14] Expected signals would correspond to the carbonyl carbon and the alpha-carbon.

2. Chromatographic Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[16] A suitable protocol would involve:

    • Sample Preparation: Dissolving the sample in a volatile organic solvent.[17] Derivatization may be necessary to improve volatility and thermal stability.[18]

    • GC Separation: Injecting the sample onto a GC column where components are separated based on their boiling points and interactions with the stationary phase.[18]

    • MS Detection: As components elute from the column, they are ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that can be used for identification by comparison with spectral libraries.[19]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally sensitive compounds. A typical HPLC-UV method would involve:

    • Method Development: Selecting an appropriate column (e.g., C18) and mobile phase (a mixture of aqueous and organic solvents) to achieve good separation.[20][21]

    • Quantification: Creating a calibration curve using standards of known concentration to quantify the amount of this compound in a sample.[20][21]

3. Titrimetric Analysis:

  • Iodometric Titration: The thiol group of this compound can be quantitatively determined by iodometric titration.[22][23][24][25]

    • Reaction: The sample is reacted with a known excess of iodine solution. The thiol is oxidized to a disulfide.[22]

    • Back Titration: The unreacted iodine is then titrated with a standard solution of sodium thiosulfate using a starch indicator to determine the endpoint.[23]

Mandatory Visualizations

The following diagrams illustrate a logical workflow for the synthesis and analysis of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start: Chloroacetamide & Sodium Hydrosulfide Reaction Nucleophilic Substitution (Low Temperature, Inert Atmosphere) Start->Reaction Workup Work-up: - Phase Separation - Washing - Drying Reaction->Workup Crude Crude this compound Workup->Crude Recrystallization Recrystallization (Solvent Selection, Dissolution, Cooling, Filtration) Crude->Recrystallization Pure Pure this compound Recrystallization->Pure Structural Structural Characterization: - FTIR - NMR (1H, 13C) Pure->Structural Purity Purity & Quantification: - GC-MS - HPLC-UV - Titration Pure->Purity

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and structure of this compound. The summarized data and representative experimental protocols offer a valuable resource for researchers and professionals engaged in the synthesis, handling, and application of this versatile chemical compound. The provided workflow visualization further clarifies the logical steps involved in its preparation and characterization. Further research into its crystallographic structure and biological activities will undoubtedly expand its potential applications in drug discovery and development.

References

An In-Depth Technical Guide to 2-Mercaptoacetamide (CAS 758-08-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptoacetamide (also known as thioglycolamide), with the CAS number 758-08-7, is a thiol-containing organic compound with the chemical formula C₂H₅NOS.[1] Its structure, featuring a reactive sulfhydryl (-SH) group and an amide (-CONH₂) functional group, makes it a versatile molecule in various chemical and biological applications. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and its emerging roles in drug discovery and development, particularly as a scaffold for the synthesis of enzyme inhibitors. The sulfhydryl group endows this compound with the ability to act as a nucleophile, a reducing agent, and a metal chelator, underpinning its utility in diverse scientific fields.[1]

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 758-08-7[1]
Molecular Formula C₂H₅NOS[1]
Molecular Weight 91.13 g/mol [2]
IUPAC Name 2-sulfanylacetamide[2]
Synonyms Thioglycolamide, α-Mercaptoacetamide[1][2]
Appearance White solid[3]
Melting Point 157.5-158.5 °C[1][3]
Boiling Point 279.3 °C at 760 mmHg[1][3]
Density 1.192 g/cm³[1]
pKa 8.34 ± 0.10 (Predicted)[1]
LogP 0.10180[3]

Table 2: Toxicological Data for this compound

TestSpeciesRoute of ExposureValueReference
LD50 MouseIntraperitoneal300 mg/kg[4]

Table 3: Hazard Identification

Hazard StatementDescriptionReference
H315 Causes skin irritation[2][5]
H319 Causes serious eye irritation[2][5]
H335 May cause respiratory irritation[2][5]

Synthesis and Experimental Protocols

While this compound is commercially available, understanding its synthesis is crucial for researchers interested in its derivatives. It is typically synthesized from chloroacetamide. Subsequently, it serves as a key precursor for the synthesis of various biologically active molecules, such as N-aryl mercaptoacetamides.

Synthesis of this compound (Inferred Protocol)

Reaction Scheme:

Experimental Procedure (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetamide in a suitable solvent like ethanol.

  • Reagent Addition: Slowly add a solution of sodium hydrosulfide (NaSH) in water or ethanol to the chloroacetamide solution at room temperature with vigorous stirring.

  • Reaction Conditions: The reaction mixture may be stirred at room temperature or gently heated to facilitate the nucleophilic substitution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent to remove inorganic salts.

  • Purification: The crude this compound in the organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The product can be further purified by recrystallization from a suitable solvent.

Synthesis of N-Aryl Mercaptoacetamides

N-aryl mercaptoacetamides, which have shown promise as enzyme inhibitors, are synthesized from this compound or its precursors. The following is a general three-step protocol for their synthesis.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Thioacetate Formation cluster_2 Step 3: Hydrolysis Aniline Aniline Derivative Amide N-Aryl-2-chloroacetamide Aniline->Amide DIPEA, CH2Cl2 or THF ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Amide Thioacetate N-Aryl-2-acetylthioacetamide Amide->Thioacetate Acetone PotassiumThioacetate Potassium Thioacetate PotassiumThioacetate->Thioacetate Thiol N-Aryl Mercaptoacetamide (Final Product) Thioacetate->Thiol Base (e.g., NaOH) or Acid

Caption: Synthesis workflow for N-aryl mercaptoacetamides.

Experimental Protocol:

  • Amide Formation: To a cooled (0 °C) solution of the corresponding aniline derivative and a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), chloroacetyl chloride is added dropwise. The reaction mixture is stirred until completion, followed by an aqueous work-up to isolate the N-aryl-2-chloroacetamide intermediate.

  • Thioacetate Formation: The N-aryl-2-chloroacetamide is dissolved in acetone, and potassium thioacetate is added. The mixture is stirred at room temperature. This Sₙ2 reaction yields the N-aryl-2-acetylthioacetamide intermediate, which is then isolated.

  • Hydrolysis to Free Thiol: The thioacetate intermediate is hydrolyzed under basic (e.g., sodium hydroxide in methanol) or acidic conditions to remove the acetyl protecting group, affording the final N-aryl mercaptoacetamide product.

Biological Activities and Applications in Drug Development

This compound and its derivatives have garnered significant interest in drug development due to their ability to interact with various biological targets.

Metallo-β-Lactamase (MBL) Inhibition

The rise of antibiotic resistance is a major global health threat. Metallo-β-lactamases (MBLs) are enzymes produced by some bacteria that can inactivate a broad range of β-lactam antibiotics, including carbapenems. N-aryl mercaptoacetamides have emerged as promising inhibitors of MBLs such as IMP-7, NDM-1, and VIM-1.[1][2] The mercaptoacetamide moiety can chelate the zinc ions in the active site of these enzymes, thereby inhibiting their activity and restoring the efficacy of β-lactam antibiotics.

Experimental Protocol: MBL Inhibition Assay

A common method to assess MBL inhibition is a spectrophotometric assay using a chromogenic cephalosporin substrate like nitrocefin.

  • Reagent Preparation: Prepare solutions of the MBL enzyme, the test inhibitor (N-aryl mercaptoacetamide derivative) at various concentrations, and the nitrocefin substrate in an appropriate assay buffer.

  • Assay Procedure: In a 96-well plate, pre-incubate the MBL enzyme with the inhibitor for a defined period. Initiate the reaction by adding the nitrocefin substrate.

  • Data Acquisition: Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at a specific wavelength (e.g., 490 nm) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor, which is the concentration required to inhibit 50% of the enzyme's activity.

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylase 6 (HDAC6) is a zinc-dependent enzyme that plays a crucial role in various cellular processes, including protein trafficking and degradation.[6][7] It has been identified as a therapeutic target for cancer, neurodegenerative diseases, and autoimmune disorders.[6][7] Mercaptoacetamide-based compounds have been developed as potent and selective HDAC6 inhibitors.[6] The mercaptoacetamide group acts as a zinc-binding group (ZBG), chelating the zinc ion in the HDAC6 active site and thereby inhibiting its enzymatic activity.[6] Notably, these inhibitors may offer a safer alternative to hydroxamate-based inhibitors, which have been associated with genotoxicity.[6][7]

HDAC6_Inhibition HDAC6 HDAC6 Enzyme (with Zn2+ in active site) Tubulin α-tubulin HDAC6->Tubulin Deacetylation InhibitedHDAC6 Inhibited HDAC6 (Zn2+ chelated) AcetylatedTubulin Acetylated α-tubulin AcetylatedTubulin->HDAC6 Inhibitor Mercaptoacetamide-based HDAC6 Inhibitor Inhibitor->InhibitedHDAC6 Binds to active site CellularEffects Cellular Effects: - Cell Cycle Arrest - Apoptosis - Neuroprotection InhibitedHDAC6->CellularEffects Leads to

Caption: Mechanism of HDAC6 inhibition by mercaptoacetamide-based inhibitors.

Experimental Protocol: HDAC6 Inhibition Assay

The inhibitory activity against HDAC6 can be determined using a commercially available fluorometric assay kit.

  • Reaction Setup: In a 96-well plate, add the HDAC6 enzyme, a fluorogenic substrate, and the mercaptoacetamide-based inhibitor at various concentrations.

  • Incubation: Incubate the plate at 37°C for a specified time to allow the enzymatic reaction to proceed.

  • Development: Add a developer solution that stops the HDAC6 reaction and generates a fluorescent signal from the deacetylated substrate.

  • Measurement: Measure the fluorescence intensity using a microplate reader.

  • Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Cell Division Cycle 7 (CDC7) Kinase Inhibition

Cell Division Cycle 7 (CDC7) kinase is a serine/threonine kinase essential for the initiation of DNA replication.[8] Its overexpression is observed in many cancers, making it an attractive target for cancer therapy. This compound has been used as a scaffold in the preparation of tetracyclic compounds that act as CDC7 inhibitors. These inhibitors block the phosphorylation of the minichromosome maintenance (MCM) complex, a crucial step for the firing of replication origins, leading to cell cycle arrest and apoptosis in cancer cells.

CDC7_Pathway cluster_replication DNA Replication Initiation PreRC Pre-Replicative Complex (pre-RC) (contains inactive MCM) CDC7_Dbf4 CDC7-Dbf4 Kinase Active_MCM Phosphorylated (Active) MCM CDC7_Dbf4->Active_MCM Phosphorylation Replication DNA Replication Active_MCM->Replication Inhibitor Mercaptoacetamide-based CDC7 Inhibitor Block Block Inhibitor->Block Block->CDC7_Dbf4 CellCycleArrest Cell Cycle Arrest & Apoptosis Block->CellCycleArrest Leads to

Caption: CDC7 signaling pathway and its inhibition.

Experimental Protocol: CDC7 Kinase Inhibition Assay (Cell-Based)

The on-target activity of a CDC7 inhibitor can be confirmed by assessing the phosphorylation status of its downstream target, MCM2, via Western blotting.

  • Cell Treatment: Seed cancer cells in culture plates and treat them with the CDC7 inhibitor at various concentrations for a specified time.

  • Protein Extraction: Lyse the cells and extract the total protein.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for phosphorylated MCM2 (p-MCM2). A total MCM2 antibody should be used as a loading control.

  • Detection: Use a labeled secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the dose-dependent decrease in MCM2 phosphorylation upon treatment with the inhibitor.

Antimicrobial and Chelating Applications

This compound has also been reported to have antimicrobial properties and is used in the formulation of antifungal and antibacterial products.[1] Its ability to chelate metal ions is not only crucial for its enzyme inhibitory activities but also makes it useful in analytical chemistry and industrial processes where metal ion management is important.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a valuable and versatile chemical entity with a growing importance in medicinal chemistry and drug development. Its unique chemical properties, particularly the reactivity of its sulfhydryl group, make it an excellent scaffold for the design and synthesis of potent and selective enzyme inhibitors targeting critical pathways in cancer and infectious diseases. The detailed protocols and data presented in this guide are intended to facilitate further research and development of novel therapeutics based on the this compound core structure. As our understanding of its biological activities expands, so too will its potential applications in addressing unmet medical needs.

References

2-Mercaptoacetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Core Physicochemical Properties of 2-Mercaptoacetamide

This document provides essential physicochemical data for this compound, a thiol derivative of acetamide. Its sulfhydryl group makes it a valuable compound in various chemical and pharmaceutical applications.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for easy reference.

ParameterValueCitations
Molecular Formula C2H5NOS[1][2][3][4]
Molecular Weight 91.13 g/mol [1][2]
Monoisotopic Mass 91.00918496 Da[1]

Molecular Structure and Composition

The chemical formula, C2H5NOS, indicates the elemental composition of this compound. The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The diagram below illustrates this relationship.

molecular_composition molecule This compound C₂H₅NOS MW: 91.13 g/mol C Carbon (C) 2 atoms molecule->C contains H Hydrogen (H) 5 atoms molecule->H contains N Nitrogen (N) 1 atom molecule->N contains O Oxygen (O) 1 atom molecule->O contains S Sulfur (S) 1 atom molecule->S contains

Figure 1: Elemental composition of this compound.

References

An In-Depth Technical Guide to the Safe Handling of 2-Mercaptoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Mercaptoacetamide (Thioglycolamide), a thiol-containing compound utilized in various research and development applications, including pharmaceutical synthesis.[1] Due to its chemical nature, this compound presents several health and safety risks that necessitate strict adherence to proper handling protocols. This document outlines the substance's key properties, potential hazards, emergency procedures, and detailed experimental protocols for its safe use and disposal.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling.

PropertyValueReference(s)
Chemical Formula C₂H₅NOS[2]
Molecular Weight 91.13 g/mol [2]
Appearance White solid[3]
Odor Strong, disagreeable, skunk-like[4][5]
Melting Point 157.5-158.5 °C[2]
Boiling Point 279.3 °C at 760 mmHg[2]
Flash Point 12 °C[2]
Density 1.192 g/cm³[2]
Solubility Soluble in bases to form alkali metal mercaptides. Limited solubility in water.[1]
Vapor Pressure 0.00405 mmHg at 25°C[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

(Note: The GHS classification is based on aggregated data from multiple sources and may vary depending on the supplier and purity of the substance.)[6]

In solution with other chemicals, such as in a methanolic ammonia solution, this compound can be associated with more severe hazards, including acute toxicity (oral, dermal, and inhalation), skin corrosion/burns, and organ damage.[5]

Mechanism of Toxicity: A Cellular Perspective

The toxicity of mercaptans, including this compound, is primarily attributed to their ability to interfere with cellular respiration. The thiol group (-SH) can interact with and inhibit critical enzymes.

A key target is cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[1][7] Inhibition of this enzyme disrupts the production of adenosine triphosphate (ATP), the cell's primary energy currency.[1] Organs with high energy demands, such as the brain and heart, are particularly vulnerable to this disruption.[1] This cellular energy depletion can lead to a cascade of adverse effects, including metabolic acidosis.[1]

G Mercaptoacetamide This compound (-SH group) CCO Cytochrome c Oxidase (Complex IV) Mercaptoacetamide->CCO Inhibits ETC Mitochondrial Electron Transport Chain ATP_Production ATP Production CCO->ATP_Production Disrupts Cellular_Energy Cellular Energy (ATP) ATP_Production->Cellular_Energy Toxicity Cellular Toxicity & Organ Damage ATP_Production->Toxicity Leads to Cell_Function Normal Cell Function Cellular_Energy->Cell_Function Powers Metabolic_Acidosis Metabolic Acidosis Toxicity->Metabolic_Acidosis

Mechanism of Mercaptan-Induced Cellular Toxicity.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound and related compounds. It is important to note that specific data for this compound is limited, and data from related compounds are included for a broader understanding of potential toxicity.

ChemicalRouteSpeciesValueReference(s)
This compound IntraperitonealMouseLD₅₀: 300 mg/kg[2]
This compound (in solution)Oral-ATE: 50 - 300 mg/kg (Category 3)[5]
This compound (in solution)Dermal-ATE: 200 - 1000 mg/kg (Category 3)[5]
This compound (in solution)Inhalation (vapor)-ATE: 2 - 10 mg/L (Category 3)[5]
Sodium MercaptoacetateDermalRabbitLD₅₀: 330–660 mg/kg bw[8]
Ammonium MercaptoacetateOralRatLD₅₀: 35–142 mg/kg bw[9]
Thioglycolic AcidInhalationRatLC₅₀: < 2 mg/L/4-h[9]

ATE: Acute Toxicity Estimate LD₅₀: Lethal Dose, 50% LC₅₀: Lethal Concentration, 50%

Occupational Exposure Limits:

Currently, there are no specific OSHA Permissible Exposure Limits (PELs) or ACGIH Threshold Limit Values (TLVs) established for this compound.[10] For the related compound, Thioglycolic Acid, the NIOSH Recommended Exposure Limit (REL) is a Time-Weighted Average (TWA) of 1 ppm (4 mg/m³) with a skin notation, indicating the potential for significant absorption through the skin.[4]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory.

Protection TypeSpecificationReference(s)
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary.[1]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use. The specific glove material should be selected based on the breakthrough time for the substance and the duration of the task.[1]
Respiratory Protection If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator with an appropriate cartridge (e.g., organic vapor). All respirator use must be in accordance with a comprehensive respiratory protection program.[1][5]

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure a safe laboratory environment.

  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to control the release of its pungent and potentially harmful vapors.[1]

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition. Use non-sparking tools.[5]

  • Grounding: To avoid ignition of vapors by static electricity discharge, all metal parts of the equipment must be grounded.[5]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up and away from incompatible materials such as strong oxidizing agents, metals, and acids.[5]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep1 Review SDS and Conduct Risk Assessment Prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep1->Prep2 Prep3 Ensure Chemical Fume Hood is Operational Prep2->Prep3 Handling1 Work Exclusively Within Chemical Fume Hood Prep3->Handling1 Handling2 Use Non-Sparking Tools and Grounded Equipment Handling1->Handling2 Handling3 Keep Containers Closed When Not in Use Handling2->Handling3 Cleanup1 Decontaminate Work Area Handling3->Cleanup1 Cleanup2 Dispose of Waste in Designated Hazardous Waste Container Cleanup1->Cleanup2 Cleanup3 Remove PPE and Wash Hands Thoroughly Cleanup2->Cleanup3

Safe Handling Workflow for this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid ProcedureReference(s)
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][5]
Eye Contact Immediately rinse with pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately. Never give anything by mouth to an unconscious person.[1][5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray. Water mist may be used to cool closed containers.[5]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Hazardous Combustion Products: Thermal decomposition can produce toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures (Spill Cleanup)

For small spills, trained laboratory personnel equipped with the appropriate PPE and a spill kit can perform cleanup.

Protocol for a Small Liquid Spill:

  • Evacuate and Isolate: Immediately alert others in the area and evacuate non-essential personnel. Isolate the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[10]

  • Absorption: Carefully apply the absorbent material over the spill, working from the outside in to prevent splashing.[10]

  • Collection: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the contaminated material into a designated, labeled hazardous waste container.[5]

  • Decontamination: Decontaminate the spill area and any affected equipment with a suitable neutralizing agent (see Section 8.1) or a detergent and water solution.

  • Disposal: Dispose of all contaminated materials (absorbents, PPE, etc.) as hazardous waste in accordance with institutional and local regulations.[10]

Experimental Protocols

The following protocols are provided as a guide and should be adapted based on a thorough risk assessment for each specific experimental setup.

Neutralization of this compound Waste

Mercaptans can be neutralized through oxidation. A common and effective method involves the use of sodium hypochlorite (bleach).

Materials:

  • This compound waste solution

  • Sodium hypochlorite solution (household bleach, typically 5-6%)

  • Stir plate and stir bar

  • pH indicator strips or a pH meter

  • Appropriate PPE (chemical resistant gloves, safety goggles, lab coat)

  • Chemical fume hood

Procedure:

  • Work in a Fume Hood: Perform all steps in a well-ventilated chemical fume hood.

  • Dilution: If the waste is concentrated, dilute it with water to less than 1% before proceeding. Caution: Do not add bleach to concentrated mercaptan waste as a violent reaction may occur.[5]

  • Slow Addition of Oxidant: While stirring the diluted waste solution, slowly add the sodium hypochlorite solution. The reaction is exothermic, so add the bleach in small increments to control the temperature.

  • Monitor pH: Periodically check the pH of the solution. The reaction is more effective in a slightly alkaline to neutral pH range.

  • Ensure Complete Reaction: Continue adding the bleach solution until the characteristic odor of the mercaptan is no longer detectable. Allow the mixture to stir for at least 30 minutes after the final addition of bleach to ensure the reaction is complete.

  • Final pH Adjustment: If necessary, adjust the final pH of the solution to be between 6 and 8 before disposal.

  • Disposal: Dispose of the neutralized solution in accordance with local and institutional regulations.

Decontamination of Laboratory Surfaces

For routine decontamination of surfaces where this compound has been used or for the final cleanup of a spill area:

Materials:

  • Sodium hypochlorite solution (10% solution, freshly prepared) or hydrogen peroxide solution (3%).[6]

  • Paper towels or absorbent pads

  • Detergent and water

  • Appropriate PPE

  • Hazardous waste disposal bags

Procedure:

  • Initial Cleaning: If there is visible contamination, first absorb the bulk of the material with an inert absorbent as described in the spill cleanup protocol.

  • Application of Decontaminant: Liberally apply the 10% bleach solution or 3% hydrogen peroxide solution to the contaminated surface.

  • Contact Time: Allow the decontaminant to remain on the surface for a contact time of at least 15-20 minutes to ensure complete oxidation of the mercaptan.

  • Wiping: Wipe the surface clean with paper towels or absorbent pads.

  • Rinsing: Thoroughly rinse the surface with water to remove any residual decontaminant.

  • Final Wash: Wash the surface with a standard laboratory detergent and water solution, followed by a final rinse with water.

  • Disposal: Dispose of all contaminated wipes and PPE as hazardous waste.

Quantitative Analysis by HPLC (Example Protocol)

While a specific validated method for this compound was not found in the literature, a general approach for the analysis of thiol-containing compounds by HPLC with UV detection after derivatization can be adapted. This example is based on methods for other aliphatic thiols.[2]

Principle: The thiol group of this compound is derivatized with a reagent that imparts a strong UV chromophore, allowing for sensitive detection by HPLC-UV.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reversed-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer components

  • Derivatization reagent (e.g., a maleimide-based reagent or other thiol-reactive chromophore)

  • This compound standard

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Prepare the sample containing this compound in the same solvent as the standards.

  • Derivatization:

    • To a known volume of each standard and sample, add an excess of the derivatization reagent solution.

    • Allow the reaction to proceed for a specified time at a controlled temperature. The exact conditions will depend on the derivatization reagent used and should be optimized.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and a mobile phase gradient (e.g., a gradient of acetonitrile and water with a small amount of acid).

    • Inject the derivatized standards and samples.

    • Monitor the elution of the derivatized this compound at the wavelength of maximum absorbance for the derivative.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the derivatized standard against its concentration.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Note: This is a generalized protocol. Method development and validation would be required for the specific analysis of this compound, including optimization of the derivatization reaction, chromatographic conditions, and demonstration of accuracy, precision, linearity, and selectivity.

Conclusion

This compound is a valuable chemical reagent that requires careful and informed handling due to its potential hazards. By understanding its properties, recognizing the risks, and strictly adhering to the safety protocols outlined in this guide, researchers, scientists, and drug development professionals can minimize the risk of exposure and maintain a safe laboratory environment. The implementation of a comprehensive safety plan, including the use of appropriate personal protective equipment, proper ventilation, and established emergency procedures, is paramount when working with this and other hazardous chemicals.

References

The Nucleophilic Mechanism of 2-Mercaptoacetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptoacetamide (HSCH₂CONH₂) is a thiol-containing organic compound of significant interest in various scientific and industrial domains, including pharmaceutical sciences, materials science, and biochemistry. Its chemical behavior is largely dictated by the nucleophilic character of its sulfhydryl group. This guide provides a comprehensive technical overview of the mechanism of action of this compound as a nucleophile. It delves into the fundamental principles governing its reactivity, explores its participation in key chemical transformations, presents available quantitative data, details relevant experimental protocols, and visualizes its role in pertinent biological pathways.

Core Principles of this compound Nucleophilicity

The nucleophilicity of this compound is centered on the lone pairs of electrons on its sulfur atom. The reactivity of the thiol group is highly dependent on its protonation state. The deprotonated form, the thiolate anion (⁻SCH₂CONH₂), is a significantly more potent nucleophile than the neutral thiol.

The equilibrium between the thiol and thiolate forms is governed by the pKa of the sulfhydryl group. The predicted pKa of this compound is approximately 8.34. This indicates that at physiological pH (~7.4), a significant portion of the molecules will be in the more reactive thiolate form.

Key Factors Influencing Nucleophilicity:

  • pH: As the pH of the solution approaches and surpasses the pKa of the thiol group, the concentration of the more nucleophilic thiolate anion increases, leading to a higher reaction rate with electrophiles.

  • Solvent: Polar protic solvents can stabilize the thiolate anion through hydrogen bonding, which can influence its reactivity.

  • Electrophile Strength: The nature of the electrophilic partner significantly impacts the reaction rate. "Soft" electrophiles tend to react faster with the "soft" sulfur nucleophile of this compound, in accordance with Hard and Soft Acid and Base (HSAB) theory.

Key Nucleophilic Reactions of this compound

This compound participates in a variety of nucleophilic reactions, primarily through its sulfur atom. The most common and significant of these are nucleophilic substitution (Sₙ2), Michael addition, and thiol-disulfide exchange.

Nucleophilic Substitution (Sₙ2) Reactions

In Sₙ2 reactions, the thiolate anion of this compound acts as a nucleophile, attacking an electrophilic carbon atom and displacing a leaving group. A classic example is the reaction with alkyl halides, such as iodoacetamide.

  • Mechanism: The reaction proceeds via a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral. The transition state involves the simultaneous formation of the S-C bond and breaking of the C-leaving group bond.

Michael Addition (Conjugate Addition)

This compound readily undergoes Michael addition to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is of particular importance in biological systems, as many endogenous signaling molecules and synthetic drugs contain Michael acceptor moieties.

  • Mechanism: The thiolate anion adds to the β-carbon of the α,β-unsaturated system, which is electron-deficient due to resonance with the electron-withdrawing group. This results in the formation of a stable carbon-sulfur bond.

Thiol-Disulfide Exchange

This is a crucial reaction in biological redox chemistry. This compound can reduce disulfide bonds in proteins and other molecules through a series of nucleophilic attacks.

  • Mechanism: The reaction is initiated by the nucleophilic attack of the this compound thiolate on one of the sulfur atoms of the disulfide bond. This forms a mixed disulfide intermediate, which can then be further reduced by another molecule of this compound to yield two molecules of the free thiol and the oxidized disulfide form of this compound.

Quantitative Data on Nucleophilicity

While specific kinetic data for this compound is not extensively available in the literature, its reactivity can be inferred from studies on structurally similar thiols like cysteine and glutathione. The reactivity of thiols is often quantified by their second-order rate constants (k₂) for reactions with standard electrophiles.

Thiol CompoundpKa (Thiol Group)Second-Order Rate Constant (k₂) with Iodoacetamide (M⁻¹s⁻¹)
This compound ~8.34 (Predicted)Data not readily available
Cysteine~8.3~0.3 (at pH 7.0)
Glutathione~8.7~0.1 (at pH 7.0)

Note: The rate constants are pH-dependent and will increase as the pH approaches and exceeds the pKa of the thiol group. The data for cysteine and glutathione are provided for comparative purposes and were obtained under specific experimental conditions.

Experimental Protocols

Quantification of Thiol Groups using DTNB (Ellman's Reagent)

This is a widely used colorimetric assay to determine the concentration of free thiol groups in a sample.

Principle: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with a free thiol group to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic yellow color with a maximum absorbance at 412 nm.

Methodology:

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

    • DTNB Stock Solution: 10 mM DTNB in the reaction buffer.

    • Thiol Standard: A known concentration of a standard thiol, such as L-cysteine or this compound itself, is prepared in the reaction buffer.

  • Assay Procedure:

    • A standard curve is generated using serial dilutions of the thiol standard.

    • The sample containing an unknown concentration of this compound is diluted in the reaction buffer.

    • DTNB stock solution is added to both the standards and the samples.

    • The reaction is allowed to proceed for 15 minutes at room temperature, protected from light.

    • The absorbance is measured at 412 nm using a spectrophotometer.

  • Data Analysis:

    • A standard curve of absorbance versus thiol concentration is plotted.

    • The concentration of this compound in the sample is determined from the linear regression of the standard curve.

Kinetic Analysis of Nucleophilic Reactions by NMR Spectroscopy

NMR spectroscopy is a powerful tool for monitoring the progress of a reaction in real-time.

Principle: The disappearance of reactant signals and the appearance of product signals in the NMR spectrum are monitored over time to determine the reaction rate.

Methodology:

  • Sample Preparation:

    • A solution of this compound and the electrophile (e.g., an α,β-unsaturated ketone for a Michael addition) are prepared in a suitable deuterated solvent in an NMR tube.

    • An internal standard with a known concentration and a signal that does not overlap with reactant or product signals is added for accurate quantification.

  • NMR Data Acquisition:

    • The NMR spectrometer is set up to acquire spectra at regular time intervals.

    • The reaction is initiated, often by the addition of a catalyst or the final reactant, and data acquisition begins immediately.

  • Data Analysis:

    • The integrals of the characteristic peaks for the reactants and products are determined for each time point.

    • The concentration of each species is calculated relative to the internal standard.

    • The data is then fitted to the appropriate rate law (e.g., second-order) to determine the rate constant.

Visualizations of Mechanisms and Pathways

General Nucleophilic Substitution (Sₙ2) Mechanism

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Thiolate ⁻S-CH₂CONH₂ TS [⁻S···R···X]⁻ Thiolate->TS Nucleophilic Attack Electrophile R-X Electrophile->TS Product S-R-CH₂CONH₂ TS->Product Bond Formation Leaving_Group X⁻ TS->Leaving_Group Bond Cleavage

Caption: Sₙ2 reaction of this compound thiolate with an electrophile.

Michael Addition Mechanism

Michael_Addition cluster_reactants Reactants cluster_intermediate Enolate Intermediate cluster_product Product Thiolate ⁻S-CH₂CONH₂ Enolate R-CH(S-CH₂CONH₂)-CH=C(O⁻)R' Thiolate->Enolate 1,4-Conjugate Addition Michael_Acceptor R-CH=CH-C(=O)R' Michael_Acceptor->Enolate Product R-CH(S-CH₂CONH₂)-CH₂-C(=O)R' Enolate->Product Protonation

Caption: Michael addition of this compound to an α,β-unsaturated carbonyl.

Potential Role in the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Keap1 contains reactive cysteine residues that act as sensors for electrophiles. Small molecule nucleophiles, or molecules that can be metabolized to nucleophiles, can potentially modulate this pathway.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2MA This compound (Nucleophile) Keap1 Keap1 (Cysteine-rich) 2MA->Keap1 Potential reaction with oxidized/electrophilic sites on Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Cul3 Cul3-E3 Ligase Complex Keap1->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation to Nucleus (when released from Keap1) Cul3->Nrf2 Nucleus Nucleus ARE Antioxidant Response Element (ARE) Genes Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Stress Stress Stress->Keap1 Reacts with Cys residues Nrf2_nuc->ARE Binds

Caption: Hypothetical modulation of the Keap1-Nrf2 pathway by this compound.

Conclusion

This compound is a versatile nucleophile whose reactivity is primarily driven by its thiol group, especially in its deprotonated thiolate form. Its participation in fundamental organic reactions such as Sₙ2 substitutions and Michael additions underpins its utility in chemical synthesis and its interactions within biological systems. While specific kinetic data for this compound remains an area for further investigation, its reactivity can be reliably predicted and studied using established experimental protocols. The ability of this compound to interact with biological electrophiles suggests its potential for modulating cellular signaling pathways, representing a promising avenue for future research and drug development. This guide provides a foundational understanding for scientists and researchers aiming to leverage the nucleophilic properties of this compound in their work.

Unveiling 2-Mercaptoacetamide: A Journey from Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptoacetamide (also known as thioglycolamide) is a versatile organosulfur compound with a rich history of applications spanning from industrial processes to cutting-edge drug discovery. Its unique properties, stemming from the presence of a reactive thiol group and an amide moiety, have rendered it a valuable tool in various scientific disciplines. This technical guide delves into the discovery and history of this compound, providing a comprehensive overview of its synthesis, historical applications, and the evolution of its role in science and technology.

Chemical and Physical Properties

This compound is a thiol derivative of acetamide with the chemical formula C₂H₅NOS.[1] The presence of the sulfhydryl group is central to its chemical reactivity and utility.

PropertyValue
Molecular Formula C₂H₅NOS
Molecular Weight 91.13 g/mol
CAS Number 758-08-7
Melting Point 157.5-158.5 °C
Boiling Point 279.3 °C at 760 mmHg
Density 1.192 g/cm³
pKa 8.34 ± 0.10 (Predicted)
Appearance Not specified in readily available sources
Solubility Not specified in readily available sources

The Dawn of this compound: Early Synthesis

While a definitive first synthesis remains elusive in readily available literature, a key early and frequently cited method for the preparation of this compound derivatives was detailed by H. Sokol and J. J. Ritter in 1948. Their work, published in the Journal of the American Chemical Society, focused on the reaction of thioglycolamide with halomethyl ketones. Although the primary focus was on the synthesis of substituted thiazoles, the preparation of the starting material, thioglycolamide (this compound), was a crucial prerequisite.

Historical Synthesis Methodology: Reaction of Chloroacetamide with a Sulfide Source

A common historical route to this compound involves the nucleophilic substitution of a halogen in a haloacetamide with a sulfur nucleophile. The synthesis can be conceptually broken down into the following steps:

Synthesis_Workflow chloroacetic_acid Chloroacetic Acid chloroacetamide 2-Chloroacetamide chloroacetic_acid->chloroacetamide Amidation ammonia Ammonia ammonia->chloroacetamide mercaptoacetamide This compound chloroacetamide->mercaptoacetamide Thiolation sulfide_source Sulfide Source (e.g., NaSH) sulfide_source->mercaptoacetamide

Caption: General workflow for a historical synthesis of this compound.

Experimental Protocol (Conceptual)

  • Step 1: Synthesis of 2-Chloroacetamide. Chloroacetic acid is reacted with ammonia to form 2-chloroacetamide. This is a standard amidation reaction.

  • Step 2: Thiolation of 2-Chloroacetamide. 2-Chloroacetamide is then treated with a sulfide source, such as sodium hydrosulfide (NaSH), to replace the chlorine atom with a thiol group, yielding this compound.

It is important to note that the specific reaction conditions, such as solvent, temperature, and reaction time, would have been optimized by early researchers to maximize yield and purity.

Early Applications: A Versatile Chemical Tool

In its early history, the applications of this compound were primarily centered around its chelating and reducing properties.

  • Chelating Agent: The thiol group of this compound exhibits a strong affinity for metal ions. This property made it a useful chelating agent in various industrial and analytical applications for sequestering or detecting metal ions.[2]

  • Precursor in Chemical Synthesis: Its reactivity made it a valuable precursor in the synthesis of other organic molecules.[2]

  • Antimicrobial Properties: Early studies also recognized its utility as an antimicrobial agent, leading to its incorporation in some antifungal and antibacterial formulations.[2]

The Modern Era: A Resurgence in Drug Discovery

While its classical applications remain relevant, the 21st century has witnessed a significant resurgence of interest in this compound within the field of drug development. This renewed focus is largely attributed to its role as a zinc-binding group in enzyme inhibitors.

Inhibition of Metallo-β-Lactamases

A significant area of contemporary research involves the use of N-aryl mercaptoacetamides as inhibitors of metallo-β-lactamases (MBLs). These bacterial enzymes are a major contributor to antibiotic resistance as they can hydrolyze a broad spectrum of β-lactam antibiotics. The thiol group of the mercaptoacetamide moiety can effectively coordinate with the zinc ions in the active site of MBLs, thereby inhibiting their activity.

MBL_Inhibition MBL Metallo-β-Lactamase (Active Site with Zn²⁺) Inhibited_Complex Inhibited MBL-Inhibitor Complex MBL->Inhibited_Complex Binding via Thiol Group Mercaptoacetamide N-Aryl This compound Mercaptoacetamide->Inhibited_Complex

Caption: Signaling pathway diagram of MBL inhibition by this compound derivatives.

This inhibitory action has the potential to restore the efficacy of existing β-lactam antibiotics against resistant bacterial strains.

Conclusion

From its early, though not definitively documented, synthesis to its modern-day applications in the fight against antibiotic resistance, this compound has proven to be a molecule of enduring importance. Its journey through the annals of chemistry highlights the continuous evolution of scientific inquiry, where a compound once valued for its fundamental chemical properties is now being repurposed to address some of the most pressing challenges in medicine. The historical foundation laid by early chemists has provided the essential groundwork for contemporary researchers to unlock the full therapeutic potential of this remarkable molecule.

References

Unlocking the Therapeutic Potential of 2-Mercaptoacetamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the burgeoning research landscape of 2-mercaptoacetamide derivatives reveals a versatile scaffold with significant therapeutic promise across oncology, infectious diseases, and dermatology. This technical guide provides an in-depth analysis of key research areas, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways to empower researchers and drug development professionals in their quest for novel therapeutics.

The unique chemical properties of the this compound core, particularly its ability to act as a zinc-binding group, have positioned its derivatives as potent inhibitors of various metalloenzymes. This has led to the exploration of their utility as antibacterial agents, anti-melanogenic compounds, and histone deacetylase (HDAC) inhibitors, with promising preclinical results.

Antibacterial Agents: A Multi-Pronged Attack on Bacterial Resistance and Virulence

A significant challenge in modern medicine is the rise of antibiotic-resistant bacteria. This compound derivatives have emerged as a promising class of compounds that can combat this threat through a dual-action mechanism: inhibiting key resistance enzymes and neutralizing virulence factors.

Biological Activity: Targeting Metallo-β-Lactamases and LasB

N-aryl mercaptoacetamides have demonstrated potent inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[1][2][3] Notably, these compounds have shown efficacy against clinically important MBLs such as IMP-7, VIM-1, and NDM-1.[1][2][3] In combination with antibiotics like imipenem, these derivatives can restore antibacterial activity against resistant strains.[1]

Simultaneously, these derivatives inhibit LasB, an elastase and key virulence factor of Pseudomonas aeruginosa.[1][4][5][6][7] By neutralizing LasB, these compounds can disrupt the bacterium's ability to cause tissue damage and evade the host immune system, offering a novel anti-virulence strategy.[1][5]

Table 1: Inhibitory Activity of this compound Derivatives against Bacterial Targets

CompoundTargetIC50 (µM)Reference
Compound 1IMP-70.86 ± 0.06[1]
Compound 1NDM-10.65 ± 0.04[1]
Compound 1VIM-12.2 ± 0.3[1]
Compound 26IMP-71.9
Compound 28NDM-11.5
Compound 26VIM-12.3
Compound 24IMP-711
Compound 24VIM-15.9
Compound 12LasB2.7[7]
Compound 13LasB0.5[7]
Compound 3LasB0.48 ± 0.04[6]
Mechanism of Action: A Dual-Inhibition Strategy

The therapeutic strategy for these this compound derivatives involves a multi-target approach that simultaneously addresses antibiotic resistance and bacterial virulence. This is a significant advantage over traditional antibiotics, which primarily target bacterial growth and can lead to the rapid development of resistance.

G Dual-action antibacterial strategy of this compound derivatives. cluster_drug This compound Derivative cluster_bacterium Pathogenic Bacterium (e.g., P. aeruginosa) cluster_antibiotic Antibiotic Action cluster_host Host Response drug N-Aryl Mercaptoacetamide MBL Metallo-β-Lactamase (e.g., NDM-1, VIM-1) drug->MBL Inhibits LasB Virulence Factor (LasB Elastase) drug->LasB Inhibits antibiotic β-Lactam Antibiotic (e.g., Imipenem) MBL->antibiotic Degrades tissue_damage Host Tissue Damage LasB->tissue_damage Causes bacterial_wall Bacterial Cell Wall Synthesis antibiotic->bacterial_wall Inhibits

A dual-action antibacterial strategy.
Experimental Protocols

  • Amide Formation: Chloroacetyl chloride is added dropwise to a cooled solution of the corresponding aniline and diisopropylethylamine (DIPEA) in dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

  • Thioacetate Formation: The resulting alkyl chloride undergoes an SN2 reaction with potassium thioacetate in acetone to yield the thioacetate derivative.

  • Hydrolysis: The thioacetate is hydrolyzed with aqueous potassium hydroxide (KOH) in methanol to afford the final thiol target molecule.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[8] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a positive control (broth and bacteria, no agent) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Anti-Melanogenic Agents: A Novel Approach to Hyperpigmentation

2-Mercapto-N-arylacetamide (2-MAA) analogs have been identified as potent inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[9] This makes them attractive candidates for the development of novel treatments for hyperpigmentation disorders.

Biological Activity: Potent Tyrosinase Inhibition

Several 2-MAA analogs exhibit significantly lower IC50 values against mushroom tyrosinase compared to the well-known inhibitor, kojic acid.[9] These compounds have also been shown to inhibit melanin production in B16F10 melanoma cells without significant cytotoxicity.[9]

Table 2: Tyrosinase Inhibitory Activity of 2-Mercapto-N-arylacetamide Analogs

CompoundTargetIC50 (µM)Reference
Analog 1Mushroom Tyrosinase~1.0[9]
Analog 2Mushroom Tyrosinase~1.5[9]
Analog 7Mushroom Tyrosinase~2.0[9]
Kojic Acid (Reference)Mushroom Tyrosinase24.3[9]
Mechanism of Action: Downregulation of the MITF Signaling Pathway

While initially hypothesized to act by chelating copper ions in the tyrosinase active site, studies have shown that 2-MAA analogs do not participate in copper chelation.[9] Instead, their inhibitory effect is attributed to hydrogen bonding of the amide NH group and hydrophobic interactions of the aryl ring within the enzyme's active site.[9] Furthermore, these compounds can also downregulate the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, leading to a decrease in tyrosinase production.[9]

G Mechanism of anti-melanogenic action. cluster_drug This compound Derivative cluster_pathway Melanogenesis Signaling Pathway drug 2-Mercapto-N-arylacetamide MITF MITF (Microphthalmia-associated transcription factor) drug->MITF Inhibits Expression Tyrosinase Tyrosinase (Enzyme) drug->Tyrosinase Directly Inhibits Tyrosinase_gene Tyrosinase Gene Expression MITF->Tyrosinase_gene Activates Tyrosinase_gene->Tyrosinase Leads to Melanin Melanin Production Tyrosinase->Melanin Catalyzes

Mechanism of anti-melanogenic action.
Experimental Protocols

  • Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 6.8), a mushroom tyrosinase solution, and a substrate solution (L-DOPA or L-tyrosine). Dissolve the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate):

    • To each well, add the phosphate buffer, the test compound solution (at various concentrations), and the tyrosinase solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrate solution.

  • Measurement: Measure the absorbance at 475-490 nm in a kinetic mode for a set period (e.g., 20-30 minutes) at 37°C. The formation of dopachrome from the oxidation of the substrate results in an increase in absorbance.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Histone Deacetylase (HDAC) Inhibitors: A New Frontier in Cancer and Neurodegeneration

The mercaptoacetamide moiety serves as an effective zinc-binding group, making its derivatives potent inhibitors of zinc-dependent enzymes like histone deacetylases (HDACs).[10][11] In particular, mercaptoacetamide-based compounds have shown high potency and selectivity for HDAC6, a class IIb HDAC primarily located in the cytoplasm.[11][12][13][14]

Biological Activity: Selective HDAC6 Inhibition

Several mercaptoacetamide derivatives have demonstrated nanomolar IC50 values for HDAC6 and excellent selectivity over other HDAC isoforms.[12][14][15] This selectivity is crucial as it may mitigate the side effects associated with pan-HDAC inhibitors. The inhibition of HDAC6 leads to the hyperacetylation of its substrates, most notably α-tubulin.[12][15]

Table 3: HDAC6 Inhibitory Activity of Mercaptoacetamide Derivatives

CompoundTargetIC50 (nM)Selectivity vs. HDAC1Reference
Indole analogue 7eHDAC611High[12]
Quinoline analogue 13aHDAC62.8Excellent[12]
Compound 2aHDAC67.9-[15]
Compound 11 (n=3)Total HDAC390-[14]
Compound 36 (R)HDAC6280-[14]
Therapeutic Potential and Mechanism of Action

HDAC6 plays a critical role in various cellular processes, including cell motility, protein degradation, and stress responses.[11][16][17] Its dysregulation is implicated in the pathology of cancer and neurodegenerative diseases.[16][17][18]

In cancer , HDAC6 is involved in oncogenic transformation, resistance to apoptosis, and metastasis.[16][18] Inhibition of HDAC6 can disrupt these processes and sensitize cancer cells to other therapies.[18]

In neurodegenerative diseases like Alzheimer's and Parkinson's, HDAC6 is involved in the clearance of misfolded protein aggregates.[16][17] While its exact role is complex, selective HDAC6 inhibition is being explored as a therapeutic strategy to modulate protein degradation pathways and reduce neuroinflammation.[17][19]

G Therapeutic implications of HDAC6 inhibition. cluster_drug This compound Derivative cluster_cellular Cellular Processes cluster_disease Disease Outcomes drug Mercaptoacetamide-based HDAC6 Inhibitor HDAC6 HDAC6 drug->HDAC6 Inhibits alpha_tubulin α-tubulin HDAC6->alpha_tubulin Deacetylates protein_degradation Protein Degradation (Aggresome-Autophagy) HDAC6->protein_degradation Regulates acetylated_tubulin Acetylated α-tubulin alpha_tubulin->acetylated_tubulin cell_motility Cell Motility & Metastasis acetylated_tubulin->cell_motility Inhibits neurodegeneration Neurodegeneration protein_degradation->neurodegeneration Implicated in cancer Cancer Progression cell_motility->cancer Promotes

Therapeutic implications of HDAC6 inhibition.
Experimental Protocols

  • Reagent Preparation: Prepare an HDAC assay buffer, a solution of recombinant HDAC6 enzyme, and a fluorogenic HDAC6 substrate. Dissolve test compounds in a suitable solvent.

  • Assay Procedure (96-well plate):

    • Add the assay buffer, test compound (at various concentrations), and diluted HDAC6 enzyme to each well.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Development and Measurement: Add a developer solution to stop the reaction and generate a fluorescent signal. Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: The fluorescence signal is proportional to HDAC6 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from a dose-response curve.

  • Cell Culture and Treatment: Culture appropriate cells (e.g., HEK cells) and treat with various concentrations of the mercaptoacetamide-based HDAC6 inhibitor for a specified time.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for acetylated α-tubulin. Also, probe for total α-tubulin or a housekeeping protein as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative increase in α-tubulin acetylation upon treatment with the inhibitor.

Conclusion

This compound derivatives represent a highly versatile and promising scaffold for the development of novel therapeutics. Their ability to effectively bind to zinc ions in the active sites of various metalloenzymes opens up a wide range of therapeutic possibilities. The research highlighted in this guide demonstrates their potential as multi-target antibacterial agents, innovative anti-melanogenic compounds, and selective HDAC6 inhibitors for the treatment of cancer and neurodegenerative diseases. The provided data, protocols, and pathway visualizations offer a solid foundation for further research and development in this exciting field. Future investigations should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their preclinical promise into clinical success.

References

2-Mercaptoacetamide: A Versatile Precursor in Modern Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptoacetamide, a bifunctional organic molecule featuring both a nucleophilic thiol group and a carboxamide moiety, has emerged as a valuable and versatile building block in contemporary organic synthesis. Its unique structural characteristics allow for its participation in a wide array of chemical transformations, leading to the construction of diverse and complex molecular architectures. This technical guide provides a comprehensive overview of the utility of this compound as a precursor, with a particular focus on its applications in the synthesis of heterocyclic compounds and its role in the development of therapeutic agents. Detailed experimental protocols for key reactions, quantitative data summaries, and visualizations of relevant synthetic workflows and biological pathways are presented to facilitate its practical application in the research and drug development landscape.

Core Applications in Heterocyclic Synthesis

This compound serves as a readily available and reactive starting material for the synthesis of various sulfur and nitrogen-containing heterocyclic systems, which are prevalent scaffolds in numerous biologically active compounds.

Thiazole Synthesis via Hantzsch-Type Reaction

The Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring, typically involves the condensation of an α-haloketone with a thioamide. While thiourea is a common reactant, this compound can be employed to introduce a functionalized side chain at the 2-position of the thiazole ring. The reaction proceeds through an initial S-alkylation of the thiol group of this compound by the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the substituted thiazole.

Experimental Protocol: Synthesis of 2-(Thiazol-2-ylthio)acetamide Derivatives

A general procedure for the synthesis of thiazole derivatives using this compound involves its reaction with an appropriate α-haloketone.

  • Materials: this compound, α-haloketone (e.g., phenacyl bromide), ethanol, sodium acetate.

  • Procedure:

    • Dissolve this compound (1.0 eq) and the α-haloketone (1.0 eq) in ethanol.

    • Add a base such as sodium acetate (1.1 eq) to the mixture to facilitate the reaction and neutralize the generated acid.

    • Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified thiazole derivative.

Reactant 1Reactant 2ProductYield (%)Reference
This compoundPhenacyl Bromide2-((4-phenylthiazol-2-yl)thio)acetamideVariesGeneral Method
This compoundChloroacetone2-((4-methylthiazol-2-yl)thio)acetamideVariesGeneral Method
Thiophene Synthesis via Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. It typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or similar active methylene compound), and elemental sulfur in the presence of a base. While not a direct use of this compound as a primary ring-closing agent, the principles of sulfur chemistry involved are relevant. A variation could involve using a derivative of this compound as the active methylene compound.

Conceptual Workflow for Gewald-Type Thiophene Synthesis

This diagram illustrates the general workflow for a Gewald aminothiophene synthesis.

Gewald_Workflow Reactants Ketone/Aldehyde + α-Cyanoacetamide Derivative + Elemental Sulfur + Base Mixing Mix Reactants in Solvent Reactants->Mixing Reaction Heat/Stir (e.g., 50-70°C) Mixing->Reaction Workup Cooling, Precipitation, Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product 2-Aminothiophene Derivative Purification->Product

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Pyrimidine Synthesis via Biginelli-like Reactions

The Biginelli reaction is a one-pot synthesis of dihydropyrimidines from an aldehyde, a β-ketoester, and urea. By substituting urea with a thio-analogue like this compound, novel pyrimidine derivatives with a mercaptoacetamide side chain can be accessed. This three-component reaction is typically acid-catalyzed and offers a straightforward route to a diverse range of pyrimidine-based compounds.

Experimental Protocol: Three-Component Synthesis of Dihydropyrimidine Derivatives

This protocol outlines a general procedure for a Biginelli-like reaction.

  • Materials: Aromatic aldehyde (e.g., benzaldehyde), β-ketoester (e.g., ethyl acetoacetate), this compound, ethanol, catalytic acid (e.g., HCl).

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and this compound (1.2 eq) in ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for several hours (4-12 hours), monitoring by TLC.

    • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • Collect the solid by filtration, wash with cold ethanol, and recrystallize to obtain the pure dihydropyrimidine derivative.

Aldehydeβ-KetoesterProductYield (%)Reference
BenzaldehydeEthyl AcetoacetateEthyl 4-phenyl-6-methyl-2-((carboxamidomethyl)thio)-1,4-dihydropyrimidine-5-carboxylateVariesGeneral Method
4-ChlorobenzaldehydeEthyl AcetoacetateEthyl 4-(4-chlorophenyl)-6-methyl-2-((carboxamidomethyl)thio)-1,4-dihydropyrimidine-5-carboxylateVariesGeneral Method

Application in Drug Development

The thiol group of this compound serves as an effective zinc-binding group (ZBG), a key feature in the design of inhibitors for zinc-dependent enzymes, which are important targets in various diseases.

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and regulation. Their dysregulation is implicated in cancer and neurodegenerative disorders. Specifically, HDAC6, a primarily cytoplasmic enzyme, is a key target for therapeutic intervention. The mercaptoacetamide moiety has been successfully incorporated into selective HDAC6 inhibitors, where it coordinates with the zinc ion in the enzyme's active site.

Synthesis of N-Aryl Mercaptoacetamide-Based HDAC Inhibitors

The synthesis of these inhibitors generally involves a two-step process starting from the corresponding aniline.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-mercaptoacetamide

  • Step 1: Amide Formation

    • Dissolve 4-chloroaniline (1.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) and cool the mixture in an ice bath.

    • Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloro-N-(4-chlorophenyl)acetamide.

  • Step 2: Thiol Formation

    • Dissolve the 2-chloro-N-(4-chlorophenyl)acetamide (1.0 eq) in acetone.

    • Add potassium thioacetate (1.2 eq) and stir the mixture at room temperature for 12-16 hours.

    • Filter off the inorganic salts and concentrate the filtrate.

    • Dissolve the resulting thioacetate in methanol and add an aqueous solution of potassium hydroxide (KOH) (2.0 eq).

    • Stir the mixture at room temperature for 1-2 hours.

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and concentrate to yield N-(4-chlorophenyl)-2-mercaptoacetamide.

| Aniline Derivative | Final Product | Overall Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 4-Chloroaniline | N-(4-chlorophenyl)-2-mercaptoacetamide | 70-85 |[1] | | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-mercaptoacetamide | 65-80 |[1] |

HDAC6 Signaling Pathway in Tubulin Deacetylation

HDAC6 plays a critical role in cell motility and protein trafficking by deacetylating α-tubulin, a key component of microtubules. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which in turn affects microtubule stability and function.

HDAC6_Pathway HDAC6_Inhibitor Mercaptoacetamide-based HDAC6 Inhibitor HDAC6 HDAC6 Enzyme HDAC6_Inhibitor->HDAC6 Inhibits Deacetylation Deacetylation HDAC6->Deacetylation Acetylated_Tubulin Acetylated α-Tubulin Acetylated_Tubulin->Deacetylation Microtubule_Stability Increased Microtubule Stability Acetylated_Tubulin->Microtubule_Stability Protein_Trafficking Altered Protein Trafficking Microtubule_Stability->Protein_Trafficking

Caption: Inhibition of HDAC6-mediated α-tubulin deacetylation.

Metallo-β-Lactamase (MBL) Inhibitors

The rise of antibiotic resistance is a major global health threat. Metallo-β-lactamases (MBLs) are enzymes produced by some bacteria that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics. The thiol group of mercaptoacetamide derivatives can effectively chelate the zinc ions in the active site of MBLs, thereby inhibiting their activity and restoring the efficacy of β-lactam antibiotics.[1]

Synthetic Workflow for Mercaptoacetamide-based MBL Inhibitors

The synthesis of these inhibitors often follows a similar path to that of the HDAC inhibitors, involving the acylation of an amine followed by introduction of the thiol group.

MBL_Inhibitor_Synthesis Start Substituted Aniline Step1 Amide Formation (with Chloroacetyl Chloride) Start->Step1 Intermediate N-Aryl-2-chloroacetamide Step1->Intermediate Step2 Thioacetate Formation (with Potassium Thioacetate) Intermediate->Step2 Thioacetate N-Aryl-2-acetylthioacetamide Step2->Thioacetate Step3 Hydrolysis (with Base) Thioacetate->Step3 Product N-Aryl-2-mercaptoacetamide (MBL Inhibitor) Step3->Product

Caption: General synthetic workflow for N-aryl mercaptoacetamide MBL inhibitors.

Conclusion

This compound has proven to be a highly valuable and adaptable precursor in organic synthesis, particularly for the construction of biologically relevant heterocyclic scaffolds and for the design of targeted enzyme inhibitors. Its straightforward reactivity and the strategic importance of the resulting molecular frameworks underscore its significance in the fields of medicinal chemistry and drug development. The detailed protocols and conceptual workflows provided in this guide aim to equip researchers with the necessary information to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the discovery of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Disulfide Bond Cleavage Using 2-Mercaptoethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introductory Note: Initial research for "2-Mercaptoacetamide" revealed a significant lack of established protocols and quantitative data for its application in disulfide bond cleavage in the context of protein research and drug development. It is not a commonly cited reagent for this purpose. Therefore, to provide a valuable and practical resource, these Application Notes and Protocols have been developed for the closely related and widely used reducing agent, 2-Mercaptoethanol (β-mercaptoethanol or BME) . The principles and procedures described herein are well-established in the scientific community for the effective reduction of disulfide bonds in peptides and proteins.

Introduction

2-Mercaptoethanol (also known as β-mercaptoethanol or BME) is a potent reducing agent widely employed in molecular biology, biochemistry, and drug development to cleave disulfide bonds within and between polypeptide chains.[1] The presence of a thiol (-SH) group allows it to reduce the disulfide bridges of cysteine residues, which is critical for protein denaturation, refolding studies, and sample preparation for analytical techniques such as electrophoresis and mass spectrometry. These application notes provide a comprehensive overview and detailed protocols for the effective use of 2-Mercaptoethanol in disulfide bond cleavage.

Mechanism of Action

The reduction of a disulfide bond by 2-Mercaptoethanol proceeds via a two-step thiol-disulfide exchange reaction. In the first step, the thiolate anion of 2-Mercaptoethanol acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond. This results in the formation of a mixed disulfide and the release of a free cysteine thiol. In the second step, a second molecule of 2-Mercaptoethanol reduces the mixed disulfide, regenerating the second cysteine thiol and forming a stable oxidized dimer of 2-Mercaptoethanol. A large excess of 2-Mercaptoethanol is typically used to drive the equilibrium towards the fully reduced state of the protein.

G cluster_0 Step 1: Formation of Mixed Disulfide cluster_1 Step 2: Release of Reduced Protein Protein_SS Protein with Disulfide Bond (P-S-S-P) Mixed_Disulfide Mixed Disulfide (P-S-S-CH2CH2-OH) Protein_SS->Mixed_Disulfide + BME Reduced_Cys1 Reduced Cysteine (P-SH) BME1 2-Mercaptoethanol (HS-CH2CH2-OH) Mixed_Disulfide_2 Mixed Disulfide (P-S-S-CH2CH2-OH) Reduced_Cys2 Reduced Cysteine (P-SH) Mixed_Disulfide_2->Reduced_Cys2 + BME Oxidized_BME Oxidized BME (HO-CH2CH2-S-S-CH2CH2-OH) BME2 2-Mercaptoethanol (HS-CH2CH2-OH)

Figure 1: Mechanism of disulfide bond cleavage by 2-Mercaptoethanol.

Applications in Research and Drug Development

The cleavage of disulfide bonds is a critical step in various applications within research and drug development:

  • Protein Denaturation and Electrophoresis: In SDS-PAGE, 2-Mercaptoethanol is a common component of the sample loading buffer, where it reduces disulfide bonds to ensure that proteins migrate according to their molecular weight.

  • Proteomics and Mass Spectrometry: Reduction and subsequent alkylation of cysteine residues are standard procedures in bottom-up proteomics to facilitate enzymatic digestion and improve peptide identification.

  • Recombinant Protein Production and Refolding: 2-Mercaptoethanol can be used to solubilize and denature inclusion bodies containing recombinant proteins, followed by controlled removal to facilitate proper refolding and formation of native disulfide bonds.

  • Antibody Fragmentation: Selective reduction of inter-chain disulfide bonds in antibodies can be achieved under controlled conditions to generate antibody fragments for various therapeutic and diagnostic applications.

Quantitative Data and Reaction Conditions

The efficiency of disulfide bond reduction by 2-Mercaptoethanol is dependent on several factors, including concentration, temperature, pH, and incubation time. The following table summarizes typical reaction conditions for complete and partial reduction of disulfide bonds in proteins.

ParameterComplete ReductionPartial (Selective) ReductionReference
2-Mercaptoethanol Conc. 0.1 - 1.0 M1 - 10 mM
Protein Concentration 1 - 10 mg/mL1 - 10 mg/mL
Buffer Tris-HCl, PhosphateTris-HCl, Phosphate
pH 8.0 - 8.57.0 - 7.5
Temperature 37 - 60 °C4 - 25 °C
Incubation Time 1 - 4 hours30 - 90 minutes

Note: These are general guidelines, and optimal conditions should be determined empirically for each specific protein.

Experimental Protocols

Protocol for Complete Reduction of Disulfide Bonds for SDS-PAGE

This protocol describes the standard procedure for reducing a protein sample prior to analysis by SDS-PAGE.

G Start Start Prepare_Sample Prepare protein sample (1-2 mg/mL in buffer) Start->Prepare_Sample Add_Loading_Buffer Add 2X Laemmli sample buffer containing 5% 2-Mercaptoethanol (1:1 v/v) Prepare_Sample->Add_Loading_Buffer Heat_Sample Incubate at 95-100 °C for 5-10 minutes Add_Loading_Buffer->Heat_Sample Cool_Sample Briefly centrifuge and cool to room temperature Heat_Sample->Cool_Sample Load_Gel Load sample onto SDS-PAGE gel Cool_Sample->Load_Gel End End Load_Gel->End

Figure 2: Workflow for complete protein reduction for SDS-PAGE.

Materials:

  • Protein sample

  • 2X Laemmli sample buffer (125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.02% bromophenol blue)

  • 2-Mercaptoethanol

  • Heating block or water bath

  • Microcentrifuge tubes

Procedure:

  • Prepare the protein sample to a concentration of 1-2 mg/mL in a suitable buffer.

  • In a microcentrifuge tube, mix the protein sample with an equal volume of 2X Laemmli sample buffer containing 5% (v/v) 2-Mercaptoethanol.

  • Vortex briefly to mix.

  • Incubate the sample at 95-100 °C for 5-10 minutes.

  • Briefly centrifuge the tube to collect the condensate.

  • Allow the sample to cool to room temperature before loading onto an SDS-PAGE gel.

Protocol for Reduction and Alkylation for Mass Spectrometry

This protocol outlines the steps for reducing and alkylating protein disulfide bonds for subsequent enzymatic digestion and analysis by mass spectrometry.

G Start Start Denature Denature protein in 8 M urea or 6 M guanidine-HCl Start->Denature Reduce Add 2-Mercaptoethanol to 10 mM and incubate at 37 °C for 1 hour Denature->Reduce Alkylate Add iodoacetamide to 55 mM and incubate in the dark at room temperature for 45 minutes Reduce->Alkylate Quench Quench excess iodoacetamide with DTT or 2-Mercaptoethanol Alkylate->Quench Buffer_Exchange Buffer exchange to remove denaturant and reagents Quench->Buffer_Exchange Digest Proceed with enzymatic digestion (e.g., with trypsin) Buffer_Exchange->Digest End End Digest->End

Figure 3: Workflow for protein reduction and alkylation for mass spectrometry.

Materials:

  • Protein sample

  • Denaturation buffer (e.g., 8 M urea or 6 M guanidine-HCl in 100 mM Tris-HCl, pH 8.5)

  • 2-Mercaptoethanol

  • Iodoacetamide (IAA) solution (freshly prepared)

  • Quenching solution (e.g., Dithiothreitol - DTT)

  • Buffer for enzymatic digestion (e.g., 50 mM ammonium bicarbonate)

  • Incubator and light-blocking foil

Procedure:

  • Solubilize the protein sample in denaturation buffer.

  • Add 2-Mercaptoethanol to a final concentration of 10 mM.

  • Incubate the mixture at 37 °C for 1 hour to reduce the disulfide bonds.

  • Cool the sample to room temperature.

  • Add freshly prepared iodoacetamide to a final concentration of 55 mM.

  • Incubate in the dark at room temperature for 45 minutes to alkylate the free thiols.

  • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM and incubating for 15 minutes.

  • Perform a buffer exchange to remove the denaturant, reducing, and alkylating agents. This can be done using dialysis, spin columns, or precipitation.

  • The protein is now ready for enzymatic digestion.

Safety Precautions

2-Mercaptoethanol is toxic and has a strong, unpleasant odor. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Reduction Insufficient concentration of 2-Mercaptoethanol.Increase the concentration of 2-Mercaptoethanol or the incubation time/temperature.
Inaccessible disulfide bonds.Add a denaturant (e.g., urea, guanidine-HCl) to unfold the protein.
Protein Precipitation High temperature or prolonged incubation.Optimize temperature and incubation time.
Re-oxidation of Thiols Exposure to air (oxygen).Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Removal of reducing agent before alkylation.Proceed to the alkylation step immediately after reduction.

Conclusion

2-Mercaptoethanol is a versatile and effective reducing agent for the cleavage of disulfide bonds in a wide range of applications. Understanding the mechanism of action and optimizing the reaction conditions are key to achieving desired outcomes in protein analysis and manipulation. The protocols provided herein serve as a starting point for researchers, and specific parameters may require empirical optimization for novel proteins or complex biological samples.

References

Application of 2-Mercaptoacetamide in Nanoparticle Synthesis as a Capping Agent

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Mercaptoacetamide is a thiol-containing organic compound that serves as an effective capping agent in the synthesis of various nanoparticles, including semiconductor quantum dots (QDs) and metallic nanoparticles. Its primary role is to control the growth and prevent the aggregation of nanoparticles during synthesis, thereby ensuring their stability and desired physicochemical properties. The thiol group (-SH) of this compound exhibits a strong affinity for the surface of nanoparticles, forming a protective layer. The amide group (-CONH2) can further be functionalized, making it a versatile ligand for various biomedical applications, including bioimaging, biosensing, and drug delivery. This document provides detailed application notes and protocols for the use of this compound as a capping agent in nanoparticle synthesis.

Mechanism of Action

The function of this compound as a capping agent is primarily attributed to the coordination of its thiol group to the metal atoms on the nanoparticle surface. This interaction passivates the surface, preventing uncontrolled growth and agglomeration of the nanoparticles. The capping agent influences the nucleation and growth kinetics during the synthesis process, which in turn determines the final size, shape, and optical properties of the nanoparticles. The amide group provides hydrophilicity, rendering the nanoparticles dispersible in aqueous solutions, a crucial requirement for biological applications.

Applications in Nanoparticle Synthesis

This compound and similar thiol-containing molecules are extensively used in the synthesis of a variety of nanoparticles:

  • Quantum Dots (e.g., CdTe, ZnS): In the aqueous synthesis of QDs, this compound can be used to control crystal growth and passivate surface defects, leading to enhanced photoluminescence quantum yields and stability.[1][2][3][4][5][6]

  • Gold Nanoparticles (AuNPs): It can be employed to stabilize AuNPs, and the amide group can be used for subsequent conjugation with biomolecules like DNA, proteins, or drugs.[7]

  • Other Metal Sulfide Nanoparticles: The principles of using thiol-based capping agents are applicable to a range of other semiconductor nanoparticles.[8]

Experimental Protocols

General Workflow for Nanoparticle Synthesis using a Capping Agent

The following diagram illustrates a typical workflow for the synthesis of nanoparticles using a capping agent like this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Characterization A Precursor Solution (e.g., Metal Salt) C Mixing & pH Adjustment A->C B Capping Agent Solution (this compound) B->C D Introduction of Reducing/Sulfur Source C->D E Heating & Refluxing (Controlled Time & Temp) D->E F Precipitation (e.g., with Ethanol/Isopropanol) E->F G Centrifugation & Washing F->G H Characterization (UV-Vis, PL, TEM, etc.) G->H

General workflow for nanoparticle synthesis.
Protocol for Synthesis of this compound-Capped Cadmium Telluride (CdTe) Quantum Dots

This protocol is adapted from established methods for the synthesis of thiol-capped CdTe QDs.[1][4]

Materials:

  • Cadmium chloride (CdCl₂)

  • Sodium tellurite (Na₂TeO₃) or Tellurium powder (Te)

  • This compound

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Nitrogen gas (N₂)

Procedure:

  • Preparation of Precursor Solution:

    • Dissolve a specific molar ratio of CdCl₂ and this compound in deionized water in a three-neck flask. A typical molar ratio of Cd:thiol can range from 1:2 to 1:5.

    • Adjust the pH of the solution to a desired value (e.g., 9-12) using NaOH.

    • Deaerate the solution by bubbling with N₂ gas for at least 30 minutes.

  • Preparation of Tellurium Source:

    • Method A (using Na₂TeO₃): Prepare a fresh aqueous solution of Na₂TeO₃ and NaBH₄. The NaBH₄ reduces TeO₃²⁻ to Te²⁻.

    • Method B (using Te powder): In a separate flask under N₂ atmosphere, react Te powder with NaBH₄ in deionized water to form a sodium hydrogen telluride (NaHTe) solution.

  • Reaction:

    • Under vigorous stirring and a continuous N₂ flow, inject the freshly prepared tellurium source into the cadmium precursor solution at room temperature.

    • Heat the reaction mixture to a specific temperature (e.g., 100 °C) and reflux. The size of the CdTe QDs is dependent on the refluxing time.

  • Monitoring and Characterization:

    • Aliquots of the reaction mixture can be taken at different time intervals to monitor the growth of the QDs using UV-Vis and photoluminescence (PL) spectroscopy. A red-shift in the absorption and emission peaks indicates an increase in particle size.

  • Purification:

    • After the desired particle size is achieved (indicated by the emission color), cool the reaction mixture to room temperature.

    • Precipitate the this compound-capped CdTe QDs by adding a non-solvent like isopropanol or ethanol.

    • Centrifuge the mixture to collect the QD pellet.

    • Wash the pellet multiple times with ethanol and redisperse the purified QDs in deionized water or a suitable buffer.

Quantitative Data Summary

The properties of nanoparticles are highly dependent on the synthesis conditions. The following tables summarize typical data for thiol-capped nanoparticles.

Table 1: Influence of Capping Agent on ZnS Quantum Dot Properties. [2]

Capping AgentAverage Hydrodynamic Diameter (nm)Zeta Potential (mV)
Mercaptoethanol (ME)4.93Negative
Mercaptoacetic Acid (MAA)10.51Negative
Cysteamine (CA)53.5Positive

Table 2: Properties of 3-Mercaptopropionic Acid (MPA)-Capped CdTe Quantum Dots. [1]

Emission Maximum (nm)Particle Size (nm)Fluorescence Lifetime (ns)
5002.53.05
7505.220.5

Signaling Pathways and Drug Delivery Applications

Nanoparticles capped with functional ligands like this compound can be utilized in drug delivery systems.[9][10][11] The amide group can be conjugated to targeting moieties (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues. The nanoparticle can then release a therapeutic payload in a controlled manner.

Conceptual Signaling Pathway for Targeted Drug Delivery

The following diagram illustrates a conceptual pathway for receptor-mediated endocytosis of a drug-loaded nanoparticle.

G cluster_0 Extracellular cluster_1 Intracellular NP Drug-Loaded Nanoparticle (this compound Capped) Receptor Cell Surface Receptor NP->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome (Drug Release) Endosome->Lysosome Fusion Drug Drug Action (e.g., Apoptosis) Lysosome->Drug

Receptor-mediated endocytosis of a nanoparticle.

Conclusion

This compound is a valuable capping agent for the synthesis of a variety of nanoparticles. Its thiol group effectively controls nanoparticle growth and provides stability, while the amide group offers a site for further functionalization. The protocols and data presented here provide a foundation for researchers to utilize this compound in the development of novel nanomaterials for applications in biomedical research and drug development. Careful control over reaction parameters such as pH, temperature, and reactant molar ratios is crucial for obtaining nanoparticles with desired properties.

References

Application Notes and Protocols for the Synthesis of Thiazolidinones using 2-Mercaptoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidinones are a significant class of heterocyclic compounds that form the core structure of various biologically active molecules.[1] Derivatives of thiazolidinone have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The synthesis of the thiazolidinone scaffold is therefore of great interest to medicinal chemists and drug development professionals.

A common and effective method for the synthesis of 4-thiazolidinones is the cyclocondensation reaction between a Schiff base (imine) and a reagent containing a mercapto group.[2] While mercaptoacetic acid is frequently used for this purpose, 2-mercaptoacetamide serves as a valuable alternative, introducing an amide functionality that can be crucial for modulating the physicochemical properties and biological activity of the final compound. This document provides detailed protocols and application notes for the use of this compound as a key reagent in the synthesis of thiazolidinone derivatives.

Reaction and Mechanism

The synthesis of 4-thiazolidinones from this compound is typically a two-step process. The first step involves the formation of a Schiff base (an imine) through the condensation of an aldehyde or ketone with a primary amine.[3] In the second step, the Schiff base is reacted with this compound in a cyclocondensation reaction to yield the desired thiazolidinone.[4][5] The reaction is often catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), and can be performed under conventional heating or microwave irradiation.[5][6]

The generally accepted mechanism for the cyclocondensation step involves the nucleophilic attack of the thiol group of this compound on the imine carbon. This is followed by an intramolecular cyclization via the attack of the imine nitrogen on the carbonyl carbon of the acetamide, leading to the formation of the five-membered thiazolidinone ring after dehydration.

reaction_mechanism cluster_schiff_base Step 1: Schiff Base Formation cluster_cyclocondensation Step 2: Cyclocondensation Aldehyde R1-CHO (Aldehyde) SchiffBase R1-CH=N-R2 (Schiff Base) Aldehyde->SchiffBase + R2-NH2 Amine R2-NH2 (Amine) H2O_out - H2O SchiffBase_ref R1-CH=N-R2 Mercaptoacetamide HS-CH2-C(=O)NH2 (this compound) Thiazolidinone Thiazolidin-4-one Derivative H2O_out2 - H2O SchiffBase_ref->Thiazolidinone + this compound

Figure 1: Overall two-step synthesis of thiazolidinones.

Experimental Data

The following table summarizes typical reaction conditions and yields for the synthesis of various 4-thiazolidinone derivatives via the cyclocondensation of Schiff bases with a mercapto-reagent. While the data presented is for reactions using mercaptoacetic acid (thioglycolic acid), it serves as a representative guide for optimizing the synthesis with this compound.

EntrySchiff Base Substituents (Ar)ReagentSolventCatalystMethodTime (h)Yield (%)Reference
1PhenylMercaptoacetic AcidDMFAnhydrous ZnCl₂Reflux6-8-[6]
22-ChlorophenylMercaptoacetic AcidDMFAnhydrous ZnCl₂Reflux6-8-[6]
34-HydroxyphenylThioglycolic Acid1,4-DioxaneAnhydrous ZnCl₂Reflux12-1467[7]
44-MethoxyphenylThioglycolic Acid1,4-DioxaneAnhydrous ZnCl₂Reflux12-1454[7]
5FurylThioglycolic Acid1,4-DioxaneAnhydrous ZnCl₂Reflux12-1451[7]
6Varied AromaticMercaptoacetic AcidTHFAnhydrous ZnCl₂Reflux14-16-[5]
7Varied AromaticThioglycolic AcidDry Benzene-Reflux670[4]

Experimental Protocols

This section provides a general, two-step protocol for the synthesis of a 2,3-disubstituted-1,3-thiazolidin-4-one using this compound.

Materials and Reagents:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Primary amine (e.g., aniline)

  • This compound

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Dry 1,4-Dioxane or Tetrahydrofuran (THF)

  • 10% Sodium Bicarbonate solution

  • Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)

Protocol 1: Synthesis of Schiff Base (Intermediate)

  • In a round-bottom flask, dissolve the aromatic aldehyde (0.01 mol) in absolute ethanol (20 mL).

  • Add the primary amine (0.01 mol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • The crude Schiff base can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of Thiazolidin-4-one

  • In a round-bottom flask equipped with a reflux condenser, place the synthesized Schiff base (0.01 mol) and this compound (0.015 mol).[7]

  • Add dry 1,4-dioxane (or THF) as the solvent and a catalytic amount (a pinch) of anhydrous zinc chloride.[5][7]

  • Reflux the mixture for 12-16 hours. The reaction should be monitored by TLC.[5][7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a 10% sodium bicarbonate solution.[7]

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with water and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the purified thiazolidin-4-one derivative.[7]

Figure 2: Experimental workflow for thiazolidinone synthesis.

Conclusion

This compound is a versatile reagent for the synthesis of 4-thiazolidinones, which are valuable scaffolds in drug discovery. The protocols outlined in this document provide a reliable methodology for the preparation of these compounds. The reaction conditions can be further optimized by screening different solvents, catalysts, and reaction temperatures to improve yields and purity. The use of microwave-assisted synthesis can also be explored to potentially reduce reaction times and enhance efficiency. Researchers are encouraged to adapt these methods to their specific substrates and synthetic goals.

References

Utilizing 2-Mercaptoacetamide in Cell Lysis Buffers for Protein Extraction: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

The extraction of high-quality, intact proteins is a critical first step in numerous proteomics and drug discovery workflows. During cell lysis, proteins are exposed to an oxidizing environment, which can lead to the formation of unnatural disulfide bonds and aggregation, compromising protein structure and function. To mitigate this, reducing agents are commonly added to lysis buffers. While reagents such as 2-mercaptoethanol (BME) and dithiothreitol (DTT) are widely used, this document explores the potential application of a structurally related compound, 2-Mercaptoacetamide, in cell lysis buffers for protein extraction.

Due to a lack of specific literature on the use of this compound for this application, this document provides a theoretical framework based on its chemical properties in comparison to the well-established reducing agent, 2-mercaptoethanol. The provided protocols are hypothetical and should be used as a starting point for optimization in your specific experimental context.

Chemical Properties and Theoretical Considerations

This compound (C₂H₅NOS) is a thiol-containing compound, structurally similar to 2-mercaptoethanol, with an amide group replacing the hydroxyl group.[1][2][3] This structural difference may influence its properties as a reducing agent in protein extraction.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-Mercaptoethanol
Molecular Formula C₂H₅NOSC₂H₆OS
Molecular Weight 91.13 g/mol [1]78.13 g/mol [4]
Structure HS-CH₂-C(=O)NH₂HS-CH₂-CH₂-OH
pKa of Thiol Group Not readily available~9.6
Key Functional Groups Thiol, AmideThiol, Hydroxyl

The primary function of a reducing agent in a lysis buffer is to cleave disulfide bonds within and between proteins, protecting cysteine residues from oxidation.[5][6][7] The effectiveness of this reaction is dependent on the nucleophilicity of the thiol group.

Theoretical Advantages of this compound:

  • Potentially Altered Redox Potential: The electron-withdrawing nature of the adjacent amide group in this compound could theoretically influence the redox potential of the thiol group compared to the hydroxyl group in 2-mercaptoethanol. This might affect its reactivity and the equilibrium of the disulfide exchange reaction.

  • Different Solubility and Stability Profiles: The amide functionality could alter its solubility in aqueous buffers and its stability over a range of pH and temperatures compared to 2-mercaptoethanol.[8][9]

Potential Disadvantages and Considerations:

  • Reactivity of the Amide Group: The amide group is generally less reactive than a hydroxyl group. However, under certain conditions, it could potentially participate in side reactions.

  • Lack of Empirical Data: The absence of published studies using this compound in protein extraction means that optimal concentrations, buffer compatibility, and potential effects on downstream applications (e.g., mass spectrometry, enzyme assays) are unknown.

Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on standard procedures for using reducing agents like 2-mercaptoethanol. They should be considered as a starting point and require empirical validation and optimization for your specific cell type and protein of interest.

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • Nuclease-free water or a suitable buffer (e.g., Tris-HCl, HEPES)

  • Procedure:

    • Weigh out the desired amount of this compound in a fume hood, wearing appropriate personal protective equipment.

    • Dissolve the solid in the chosen buffer to create a stock solution (e.g., 1 M).

    • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Protocol 2: General Cell Lysis for Protein Extraction using this compound
  • Prepare Lysis Buffer:

    • A common lysis buffer (e.g., RIPA buffer) can be used as a base. A typical composition is:

      • 50 mM Tris-HCl, pH 7.4

      • 150 mM NaCl

      • 1% NP-40

      • 0.5% sodium deoxycholate

      • 0.1% SDS

    • Immediately before use, add a protease inhibitor cocktail.

    • Add this compound from the stock solution to a final concentration. A starting range of 5-20 mM is suggested for initial experiments, similar to the concentrations used for 2-mercaptoethanol.

  • Cell Lysis (Adherent Cells):

    • Wash cell culture plates with ice-cold PBS.

    • Aspirate PBS and add the complete, ice-cold lysis buffer containing this compound.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (soluble protein fraction) to a new tube.

  • Cell Lysis (Suspension Cells):

    • Pellet the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in the complete, ice-cold lysis buffer containing this compound.

    • Proceed with steps 4-6 from the adherent cell protocol.

Quantitative Data Summary

As there is no direct experimental data available for the performance of this compound in protein extraction, the following table provides a hypothetical framework for how such data could be presented. Researchers would need to perform comparative experiments to populate this table.

Table 2: Hypothetical Comparison of Reducing Agents in Protein Extraction

ParameterNo Reducing Agent10 mM 2-Mercaptoethanol10 mM this compound
Total Protein Yield (mg/mL) ValueValueValue
Purity (by SDS-PAGE) Qualitative AssessmentQualitative AssessmentQualitative Assessment
Activity of a Target Enzyme (units/mg) ValueValueValue
Presence of Aggregates (by Western Blot) Qualitative AssessmentQualitative AssessmentQualitative Assessment

Visualizations

Mechanism of Disulfide Bond Reduction

G P_S_S_P Protein-S-S-Protein P_SH 2 x Protein-SH P_S_S_P->P_SH Reduction MA 2 x HS-CH₂-C(=O)NH₂ MA_ox NH₂(O=)C-CH₂-S-S-CH₂-C(=O)NH₂ MA->MA_ox Oxidation

Caption: General mechanism of protein disulfide bond reduction by a thiol-containing reducing agent.

Experimental Workflow for Protein Extraction

G start Start: Cell Culture harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash lysis Lyse cells with buffer containing This compound & Protease Inhibitors wash->lysis incubate Incubate on Ice lysis->incubate centrifuge Centrifuge to Pellet Debris incubate->centrifuge supernatant Collect Supernatant (Soluble Protein Extract) centrifuge->supernatant quantify Quantify Protein Concentration supernatant->quantify downstream Downstream Analysis (SDS-PAGE, Western Blot, etc.) quantify->downstream

Caption: A generalized workflow for protein extraction using a cell lysis buffer.

Example Signaling Pathway: Redox Regulation of Keap1-Nrf2

G cluster_0 Normal Conditions cluster_1 Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub Keap1_mod Keap1 (Cysteine Oxidation) Proteasome Proteasomal Degradation Ub->Proteasome ROS Reactive Oxygen Species (ROS) ROS->Keap1_mod Nrf2 Nrf2 (Free) Keap1_mod->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Gene_exp Gene Expression (e.g., Antioxidant Enzymes) ARE->Gene_exp

Caption: Simplified Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant response.

References

Application Notes and Protocols for 2-Mercaptoacetamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptoacetamide and its derivatives are a class of compounds recognized for their potent inhibitory effects on a variety of enzymes, particularly metalloenzymes. The presence of a mercapto group allows these molecules to interact with metal ions, such as zinc, within the active sites of enzymes, leading to the disruption of their catalytic activity. This property makes them valuable tools for studying enzyme mechanisms and as lead compounds in drug discovery programs targeting enzymes like histone deacetylases (HDACs), metallo-β-lactamases (MBLs), and metalloendopeptidases.[1][2][3] These application notes provide a detailed protocol for utilizing this compound in enzyme inhibition assays, along with data presentation and visualization of the underlying mechanisms.

Mechanism of Action

The inhibitory action of mercaptoacetamide derivatives often involves the coordination of the thiol group to the metal cofactor in the enzyme's active site. For instance, in histone deacetylases, the mercaptoacetamide moiety can act as a functional mimic of a hydroxamate group, binding to the active site zinc ion.[2] This interaction, coupled with hydrogen bonding to adjacent amino acid residues, effectively blocks substrate access and subsequent catalysis.[2]

Data Presentation

The inhibitory potency of mercaptoacetamide derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the inhibitory activities of several N-aryl mercaptoacetamides against various metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa.

CompoundTarget EnzymeIC50 (µM)
N-aryl mercaptoacetamide derivative 1 IMP-70.86 ± 0.06
N-aryl mercaptoacetamide derivative 2 NDM-1Low micromolar to submicromolar
N-aryl mercaptoacetamide derivative 3 VIM-1Low micromolar to submicromolar
N-aryl mercaptoacetamide derivative 4 LasBMicromolar range

Data adapted from studies on N-aryl mercaptoacetamide derivatives, demonstrating their potential as multi-target inhibitors.[3]

Experimental Protocols

This section provides a generalized protocol for a spectrophotometric enzyme inhibition assay. The specific concentrations of the enzyme, substrate, and inhibitor, as well as the assay buffer composition, should be optimized for the particular enzyme system under investigation.

Materials:

  • Target enzyme

  • Enzyme-specific substrate

  • This compound (or its derivative)

  • Assay Buffer (e.g., Tris-HCl, HEPES, PBS at optimal pH for the enzyme)

  • DMSO (for dissolving the inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the inhibitor stock solution in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to prevent effects on enzyme activity.

    • Prepare the enzyme solution to the desired concentration in the assay buffer.

    • Prepare the substrate solution to a known concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • A small volume of the diluted inhibitor solution (or DMSO for control wells).

      • Enzyme solution.

    • Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately place the microplate in a microplate reader.

    • Measure the change in absorbance over time at a wavelength specific to the substrate or product.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.[4]

Visualizations

Diagram 1: Experimental Workflow for Enzyme Inhibition Assay

G prep Reagent Preparation (Inhibitor, Enzyme, Substrate) setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) prep->setup incubate Pre-incubation (Inhibitor-Enzyme Binding) setup->incubate initiate Initiate Reaction (Add Substrate) incubate->initiate measure Kinetic Measurement (Spectrophotometry) initiate->measure analyze Data Analysis (Calculate IC50) measure->analyze

Caption: Workflow for a typical enzyme inhibition assay.

Diagram 2: Proposed Mechanism of Metalloenzyme Inhibition

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Zn Zn++ His1 His His2 His inhibitor SH Mercaptoacetamide inhibitor:sh->Zn Coordination Bond inhibitor->His1 H-bond inhibitor->His2 H-bond

Caption: Inhibition of a metalloenzyme by this compound.

References

Application Note: In Situ Synthesis of Thiazole Derivatives Using 2-Mercaptoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds are the cornerstone of medicinal chemistry and drug discovery, with the thiazole ring being a particularly privileged scaffold found in numerous FDA-approved drugs. 2-Mercaptoacetamide (Thioglycolamide) is a versatile and readily available reagent that serves as an excellent thioamide component for the synthesis of functionalized thiazoles. Its bifunctional nature, possessing both a nucleophilic sulfur atom and an amide group, allows for efficient ring formation.

This application note details the in situ synthesis of 2,4-disubstituted thiazoles via the classic Hantzsch thiazole synthesis, a reliable and high-yielding condensation reaction. The protocol describes the reaction of this compound with various α-haloketones to produce thiazole derivatives, which are valuable intermediates for further elaboration in drug development programs.

Reaction Principle: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a condensation reaction between a thioamide and an α-haloketone.[1][2] The reaction proceeds via a multi-step mechanism that begins with a nucleophilic attack (SN2 reaction) by the sulfur atom of the thioamide (this compound) on the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the amide nitrogen attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring.[3]

Caption: Hantzsch thiazole synthesis mechanism.

Experimental Workflow and Protocols

The following section outlines the general workflow for the synthesis and provides a specific, detailed protocol for the preparation of a representative thiazole derivative.

General Experimental Workflow

The process involves the setup of the reaction, monitoring its progress, followed by product isolation and purification.

Caption: General experimental workflow.

Detailed Protocol: Synthesis of (4-phenylthiazol-2-yl)acetamide

This protocol details the reaction between this compound and 2-bromoacetophenone.

Materials and Equipment:

  • This compound (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Methanol or Ethanol (solvent)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate with oil bath

  • Condenser

  • Buchner funnel and side-arm flask

  • Standard laboratory glassware

  • TLC plates (Silica gel)

Procedure:

  • In a 50 mL round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 eq) and this compound (5.0 mmol, 1.0 eq).

  • Add methanol (15-20 mL) to the flask along with a magnetic stir bar.

  • Attach a condenser and heat the mixture to reflux (approx. 65°C for methanol) with vigorous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 40 mL of a cold 5% aqueous sodium carbonate (Na₂CO₃) solution. Stir the mixture for 15 minutes. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Allow the solid to air-dry on the funnel, then transfer it to a watch glass to dry completely.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Data Presentation: Substrate Scope and Expected Yields

The Hantzsch synthesis is versatile and accommodates a wide range of substituted α-haloketones, allowing for the generation of a library of thiazole derivatives. The yields are generally high.[1]

α-Haloketone Substrate Expected Thiazole Product Product Molecular Weight ( g/mol ) Typical Yield Range (%)
2-Bromoacetophenone(4-phenylthiazol-2-yl)acetamide218.2780 - 95
2-Chloro-1-(4-chlorophenyl)ethanone(4-(4-chlorophenyl)thiazol-2-yl)acetamide252.7275 - 90
2-Bromo-1-(4-methoxyphenyl)ethanone(4-(4-methoxyphenyl)thiazol-2-yl)acetamide248.3080 - 92
2-Bromo-1-(4-nitrophenyl)ethanone(4-(4-nitrophenyl)thiazol-2-yl)acetamide263.2770 - 85
1,3-Dichloroacetone(4-(chloromethyl)thiazol-2-yl)acetamide190.6575 - 88

Note: Yields are representative and may vary based on reaction scale and purification methods.

Conclusion

The in situ Hantzsch condensation using this compound provides a straightforward, efficient, and high-yielding route to synthesize 2,4-disubstituted thiazoles. This protocol is highly valuable for researchers in medicinal chemistry and drug development, offering a reliable method to generate key heterocyclic intermediates for the construction of novel therapeutic agents. The simplicity of the procedure and the availability of diverse α-haloketones make this an attractive method for creating compound libraries for biological screening.

References

Application Notes and Protocols for the Investigation of CDC7 Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell Division Cycle 7 (CDC7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2][3] In conjunction with its regulatory subunit, Dbf4, it forms an active complex that phosphorylates the minichromosome maintenance (MCM) complex, a critical step for the firing of replication origins and the commencement of S phase.[1][3][4] Numerous studies have shown that CDC7 is overexpressed in a wide range of human cancers, and this overexpression often correlates with poor prognosis.[5][6] Cancer cells, with their high proliferation rates and inherent replicative stress, are particularly dependent on the proper functioning of DNA replication checkpoints, making CDC7 an attractive target for therapeutic intervention.[2][3]

Inhibition of CDC7 leads to the stalling of replication forks, accumulation of DNA damage, and ultimately, induction of apoptosis in cancer cells, often with a greater selectivity for tumor cells over normal, healthy cells.[2][5] This has spurred the development of numerous small molecule inhibitors of CDC7, several of which have entered preclinical and clinical development.[3][7] These inhibitors typically target the ATP-binding pocket of the kinase.[2]

This document provides detailed application notes and protocols relevant to the study of CDC7 inhibitors in a cancer research setting, with a specific focus on the potential role of 2-Mercaptoacetamide derivatives in their synthesis.

Data Presentation: Potency of Representative CDC7 Inhibitors

The following table summarizes the in vitro potency of several well-characterized CDC7 inhibitors against the target kinase and various cancer cell lines. This data is essential for selecting appropriate inhibitors and designing experiments.

InhibitorCore ScaffoldBiochemical IC50 (CDC7)Cell LineCellular IC50/GI50Reference(s)
PHA-767491 Pyrrolopyridinone10 nMHCC1954 (Breast)0.64 µM[2][4]
Colo-205 (Colon)1.3 µM[4]
XL413 Benzofuropyrimidinone3.4 nMColo-205 (Colon)1.1 µM[4]
HCC1954 (Breast)22.9 µM[4]
H69-AR (SCLC)416.8 µM[4]
H446-DDP (SCLC)681.3 µM[4]
TAK-931 (Simurosertib) Thieno[3,2-d]pyrimidinone<0.3 nMU2OS (Osteosarcoma)5.33 µM[4]
Ewing Sarcoma Cells< 5.33 µM[4]
Compound #3 Tetrahydropyrrolo[3,2-c]pyridinone2 nMA-2780 (Ovarian)Submicromolar[2]
Compound #6 4-Indazolylpyrimidin-2(1H)-one5 nMNot ReportedNot Reported[2]
CRT'2199 Not Disclosed4 nMDLBCL & Renal XenograftsPotent in vivo[6]
Dequalinium chloride Non-ATP-competitiveNot ApplicableOEC-M1 (Oral)2.03 µM[4][5]
Clofoctol Non-ATP-competitiveNot ApplicableOEC-M1 (Oral)11.93 µM[4][5]

Experimental Protocols

Protocol 1: Representative Synthesis of a Thieno[3,2-d]pyrimidine CDC7 Inhibitor Core via a this compound Derivative

This protocol describes a plausible synthetic route for a thieno[3,2-d]pyrimidine scaffold, a core structure found in potent CDC7 inhibitors like TAK-931. This representative synthesis utilizes a derivative of this compound to construct the thiophene ring.

Materials:

  • Substituted benzaldehyde

  • Ethyl cyanoacetate

  • Elemental sulfur

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Piperidine

  • Formamide

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Synthesis of a Substituted 2-Aminothiophene-3-carboxamide (Gewald Reaction):

    • To a solution of a substituted benzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine.

    • Stir the mixture at room temperature for 1-2 hours to form the corresponding Knoevenagel condensation product.

    • To this mixture, add elemental sulfur (1.1 eq) and this compound (1.0 eq).

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Cool the reaction to room temperature and pour into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield the crude 2-aminothiophene-3-carboxamide derivative.

    • Purify the crude product by recrystallization from ethanol or by column chromatography.

  • Cyclization to the Thieno[3,2-d]pyrimidin-4(3H)-one Core:

    • Suspend the purified 2-aminothiophene-3-carboxamide derivative (1.0 eq) in formamide (10-15 eq).

    • Heat the mixture to 150-160 °C for 4-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into water.

    • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to obtain the crude thieno[3,2-d]pyrimidin-4(3H)-one core.

    • Further purification can be achieved by recrystallization or column chromatography.

Note: This is a representative protocol. The specific reaction conditions, solvents, and purification methods may need to be optimized for different starting materials.

Protocol 2: In Vitro CDC7 Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro potency (IC50) of a test compound against CDC7 kinase.

Materials:

  • Recombinant human CDC7/Dbf4 kinase complex

  • MCM2 peptide substrate (or full-length protein)

  • ATP (including [γ-³²P]ATP for radiometric assay, or cold ATP for luminescence-based assays)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., dissolved in DMSO)

  • 96-well plates

  • Scintillation counter (for radiometric assay) or luminometer (for ADP-Glo™ assay)

  • ADP-Glo™ Kinase Assay Kit (Promega) for a non-radioactive alternative

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

  • Reaction Setup:

    • In a 96-well plate, add the kinase assay buffer, MCM2 substrate, and the serially diluted test compound.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction Initiation: Add the recombinant CDC7/Dbf4 kinase to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • ADP-Glo™ Assay: Follow the manufacturer's instructions. Typically, this involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by a second reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Measure the luminescence.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effect of a CDC7 inhibitor on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test CDC7 inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density that allows for logarithmic growth during the assay period and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the CDC7 inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Protocol 4: Western Blot Analysis of MCM2 Phosphorylation

This protocol is to confirm the on-target effect of a CDC7 inhibitor by measuring the phosphorylation of its downstream target, MCM2.

Materials:

  • Cancer cell line of interest

  • Test CDC7 inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MCM2 (Ser40/41) and anti-total-MCM2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the CDC7 inhibitor at various concentrations for a specified time. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against phospho-MCM2.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against total MCM2 and a loading control (e.g., β-actin or GAPDH). Quantify the band intensities to determine the relative levels of phosphorylated MCM2.

Visualizations

CDC7_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_S_Phase S Phase cluster_Inhibition Inhibition by CDC7 Inhibitor Pre-Replication Complex (pre-RC) Pre-Replication Complex (pre-RC) MCM2-7 Complex MCM2-7 Complex MCM2-7 Complex->Pre-Replication Complex (pre-RC) Component of Phosphorylated MCM2-7 Phosphorylated MCM2-7 MCM2-7 Complex->Phosphorylated MCM2-7 Origin of Replication Origin of Replication Origin of Replication->Pre-Replication Complex (pre-RC) Assembly CDC7 CDC7 Active CDC7/Dbf4 Complex Active CDC7/Dbf4 Complex CDC7->Active CDC7/Dbf4 Complex Dbf4 Dbf4 Dbf4->Active CDC7/Dbf4 Complex Active CDC7/Dbf4 Complex->MCM2-7 Complex Phosphorylates Replication Stress Replication Stress Active CDC7/Dbf4 Complex->Replication Stress Helicase Activation Helicase Activation Phosphorylated MCM2-7->Helicase Activation DNA Replication DNA Replication Helicase Activation->DNA Replication CDC7 Inhibitor CDC7 Inhibitor CDC7 Inhibitor->Active CDC7/Dbf4 Complex CDC7 Inhibitor->Replication Stress Apoptosis Apoptosis Replication Stress->Apoptosis

Caption: CDC7 signaling pathway and mechanism of inhibition.

Synthesis_Workflow cluster_Step1 Step 1: Thiophene Ring Formation cluster_Step2 Step 2: Pyrimidine Ring Cyclization cluster_Step3 Step 3: Further Functionalization start Substituted Benzaldehyde + Ethyl Cyanoacetate + This compound + Sulfur reagents1 Piperidine (cat.), Ethanol, Reflux product1 2-Aminothiophene-3-carboxamide Derivative start->product1 reagents1->product1 reagents2 Formamide, 150-160°C product2 Thieno[3,2-d]pyrimidin-4(3H)-one Core Structure product1->product2 reagents2->product2 reagents3 Various Reagents (e.g., for substitution at different positions) final_product Final CDC7 Inhibitor product2->final_product reagents3->final_product

Caption: Experimental workflow for the synthesis of a CDC7 inhibitor.

Logical_Relationship Cancer Cell Proliferation Cancer Cell Proliferation CDC7 Overexpression CDC7 Overexpression Cancer Cell Proliferation->CDC7 Overexpression Dependency on DNA Replication Dependency on DNA Replication Cancer Cell Proliferation->Dependency on DNA Replication CDC7 Inhibition CDC7 Inhibition CDC7 Overexpression->CDC7 Inhibition Targeted by Dependency on DNA Replication->CDC7 Inhibition Exploited by Blocked MCM Phosphorylation Blocked MCM Phosphorylation CDC7 Inhibition->Blocked MCM Phosphorylation Replication Fork Stalling Replication Fork Stalling Blocked MCM Phosphorylation->Replication Fork Stalling DNA Damage Accumulation DNA Damage Accumulation Replication Fork Stalling->DNA Damage Accumulation Apoptosis Apoptosis DNA Damage Accumulation->Apoptosis Tumor Growth Inhibition Tumor Growth Inhibition Apoptosis->Tumor Growth Inhibition

Caption: Logical relationship of CDC7 inhibition in cancer therapy.

References

Application Notes: 2-Mercaptoacetamide and its Analogs as Tyrosinase Inhibitors in Melanin Production Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Melanogenesis, the complex process of melanin synthesis, is primarily regulated by the enzyme tyrosinase.[1][2][3] Tyrosinase, a copper-containing monooxygenase, catalyzes the rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4][5][6][7] Dysregulation of this pathway can lead to hyperpigmentation disorders. Consequently, the inhibition of tyrosinase is a principal strategy for the development of skin-lightening agents and treatments for hyperpigmentation.[1][2]

Compounds containing a mercapto group have been investigated as potential tyrosinase inhibitors.[8] The initial hypothesis for their mechanism of action was the chelation of copper ions within the active site of the tyrosinase enzyme.[9][10][11][12] Recent studies on 2-mercapto-N-arylacetamide (2-MAA) analogs, derived from the 2-Mercaptoacetamide scaffold, have revealed a more complex mechanism. While originally designed as copper chelators, these analogs demonstrate potent tyrosinase inhibition through hydrogen bonding and hydrophobic interactions within the enzyme's active site.[9][10][13] Furthermore, certain analogs also exhibit an anti-melanogenic effect by downregulating the expression of Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis, and tyrosinase itself.[9][10]

These findings suggest that this compound and its derivatives are promising candidates for modulating melanin production, warranting further investigation for applications in dermatology and cosmetology.

Quantitative Data

The inhibitory effects of this compound analogs have been quantified both in cell-free enzymatic assays and in cellular models. The data is summarized below for comparison against kojic acid, a well-established tyrosinase inhibitor.

Table 1: Inhibitory Activity of 2-Mercapto-N-arylacetamide (2-MAA) Analogs against Mushroom Tyrosinase.

CompoundIC₅₀ (μM)Fold-Potency vs. Kojic Acid
Kojic Acid (Reference) 24.31x
2-MAA Analog 1 0.95~26x
2-MAA Analog 2 1.2~20x
2-MAA Analog 3 1.5~16x
2-MAA Analog 4 2.0~12x
Data is derived from studies on 2-mercapto-N-arylacetamide analogs, which are structurally related to this compound.[9][10]

Table 2: Effect of 2-MAA Analogs on Melanin Content and Cellular Tyrosinase Activity in B16F10 Melanoma Cells.

Compound (at 20 μM)Melanin Content (% of Control)Cellular Tyrosinase Activity (% of Control)
Kojic Acid (Reference) 55.4Not specified in source
2-MAA Analog 7 Significantly ReducedSignificantly Reduced
Qualitative results from Western blot analysis indicated that Analog 7 also inhibits the expression of MITF and tyrosinase.[9][10] These analogs showed no significant cytotoxicity in B16F10 cells.[9][10]

Visualizations & Key Pathways

Melanogenesis Pathway and Inhibition

The production of melanin is a multi-step process initiated by the enzyme tyrosinase and regulated by the transcription factor MITF. This compound analogs can interfere with this pathway at two key points.

Melanogenesis_Pathway cluster_regulation Transcriptional Regulation cluster_inhibition MITF MITF Tyr_Gene Tyrosinase Gene MITF->Tyr_Gene Activates Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Inhibitor This compound Analogs Inhibitor_Direct Direct Inhibition Inhibitor_Indirect Indirect Inhibition Inhibitor_Direct->LDOPA Blocks Activity Inhibitor_Indirect->MITF Downregulates Expression

Caption: Melanogenesis pathway showing points of inhibition by 2-MAA analogs.

Mechanism of Action

The inhibitory action of this compound analogs on melanogenesis is multifaceted, involving both direct enzyme inhibition and indirect regulation of gene expression.

Caption: Dual mechanism of action for this compound analogs.

Experimental Protocols

Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol determines the direct inhibitory effect of a compound on commercially available mushroom tyrosinase activity.

A. Materials and Reagents

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound or its analog (Test Compound)

  • Kojic Acid (Positive Control)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~475-510 nm

B. Experimental Workflow

Tyrosinase_Inhibition_Workflow start Start prep Prepare Reagents: - Tyrosinase Solution - L-DOPA Substrate - Test Compound Dilutions - Kojic Acid Control start->prep plate Plate Components in 96-well Plate: 1. 20 µL Test Compound/Control 2. 50 µL Tyrosinase Solution prep->plate incubate1 Incubate at 25°C for 10 minutes plate->incubate1 add_sub Add 30 µL L-DOPA Substrate to initiate reaction incubate1->add_sub measure Measure Absorbance (475-510 nm) kinetically for 30-60 minutes add_sub->measure calc Calculate Rate (Slope) and % Inhibition vs. Enzyme Control measure->calc end End calc->end

Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.

C. Step-by-Step Procedure

  • Preparation: Prepare stock solutions of the test compound and kojic acid in DMSO. Create serial dilutions to achieve final desired concentrations in the assay buffer. Prepare the tyrosinase enzyme solution and L-DOPA substrate solution in phosphate buffer.[14]

  • Plating: To appropriate wells of a 96-well plate, add 20 µL of your test compound dilutions, kojic acid (inhibitor control), or buffer (for enzyme control).[3][14]

  • Enzyme Addition: Add 50 µL of the tyrosinase enzyme solution to each well. Mix gently.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[3][14]

  • Reaction Initiation: Add 30 µL of the L-DOPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance kinetically at 475-510 nm for 30-60 minutes.[3] The formation of dopachrome results in a color change.

  • Calculation: Determine the reaction rate (slope) for each well. Calculate the percent inhibition using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100[3]

  • IC₅₀ Determination: Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Cellular Melanin Content Assay

This protocol quantifies the effect of a test compound on melanin production in B16F10 melanoma cells.

A. Materials and Reagents

  • B16F10 mouse melanoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test Compound (this compound analog)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (1 N NaOH with 10% DMSO)[1][4]

  • 6-well or 24-well cell culture plates

  • Microplate reader

B. Experimental Workflow

Cellular_Assay_Workflow start Start seed Seed B16F10 cells in culture plates and incubate for 24h to allow attachment start->seed treat Treat cells with various concentrations of the test compound seed->treat incubate Incubate for 48-72 hours treat->incubate wash Wash cells twice with PBS incubate->wash lyse Lyse cells with NaOH/DMSO buffer and heat at 80°C for 1-2 hours to solubilize melanin wash->lyse measure Transfer lysate to a 96-well plate and measure absorbance at 405 nm lyse->measure normalize (Optional) Normalize melanin content to total protein content (BCA assay) measure->normalize analyze Calculate Melanin Content (% of untreated control) normalize->analyze end End analyze->end

Caption: Workflow for cellular melanin content and tyrosinase activity assays.

C. Step-by-Step Procedure

  • Cell Seeding: Seed B16F10 cells in 6-well plates at a density of approximately 5 x 10⁴ cells/well. Allow them to attach by incubating for 24 hours at 37°C with 5% CO₂.[4]

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include an untreated control group.

  • Incubation: Incubate the cells for an additional 48 to 72 hours.[4]

  • Harvesting and Lysis: After incubation, carefully wash the cells twice with cold PBS. Add an appropriate volume of Lysis Buffer (1 N NaOH with 10% DMSO) to each well.[1][4]

  • Melanin Solubilization: Incubate the plate at 80°C for 1-2 hours to fully dissolve the melanin granules.[1][4][15]

  • Measurement: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.[1][4]

  • Analysis: Express the melanin content of treated cells as a percentage relative to the untreated control cells. For more accurate results, normalize the melanin content to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA).[1]

Protocol 3: Cellular Tyrosinase Activity Assay

This protocol measures the intracellular tyrosinase activity in B16F10 cells following treatment with a test compound.

A. Materials and Reagents

  • Treated B16F10 cell pellets (from a parallel experiment to Protocol 2)

  • Cell Lysis Buffer (e.g., RIPA buffer or Phosphate buffer with 1% Triton X-100)[16][17]

  • Protease Inhibitor Cocktail

  • L-DOPA solution (2 mg/mL in PBS)[4]

  • Protein Assay Reagent (e.g., BCA)

B. Step-by-Step Procedure

  • Cell Harvesting: Following treatment (as in Protocol 2, steps 1-3), wash the cells twice with cold PBS and harvest the cell pellets.

  • Lysate Preparation: Lyse the cell pellets on ice using a lysis buffer containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant, which contains the cellular proteins including tyrosinase.

  • Protein Quantification: Determine the total protein concentration in each lysate sample using a BCA or Bradford assay to ensure equal protein loading in the subsequent steps.[4][17]

  • Enzymatic Reaction: In a 96-well plate, add a standardized amount of protein (e.g., 20-50 µg) from each sample lysate. Adjust the volume with lysis buffer.

  • Reaction Initiation: Add L-DOPA solution to each well to initiate the enzymatic reaction.

  • Measurement: Incubate the plate at 37°C for 1-2 hours and then measure the absorbance at 475 nm.[16]

  • Analysis: Calculate the tyrosinase activity and express it as a percentage of the activity in the untreated control cells.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Mercaptoacetamide for Disulfide Bond Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing 2-mercaptoacetamide concentration in disulfide bond reduction experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of disulfide bond reduction by this compound?

This compound, a thiol-containing compound, reduces disulfide bonds through a thiol-disulfide exchange reaction. The reaction is initiated by the nucleophilic attack of the thiolate anion (S⁻) of this compound on one of the sulfur atoms of the protein's disulfide bond. This forms a mixed disulfide intermediate between the protein and the reducing agent. A second molecule of this compound then attacks the mixed disulfide, releasing the now-reduced protein with two free sulfhydryl groups and forming a disulfide-linked dimer of the reducing agent.

Q2: What are the critical parameters to consider when optimizing this compound concentration?

The key parameters for effective disulfide bond reduction include the concentration of this compound, reaction pH, temperature, and incubation time. The accessibility of the disulfide bonds within the protein's three-dimensional structure is also a crucial factor. For buried disulfide bonds, the addition of denaturants may be necessary.

Q3: How does pH affect the efficiency of this compound?

The reduction reaction is significantly influenced by pH because the reactive species is the thiolate anion. A slightly alkaline pH (typically 7.5-8.5) favors the deprotonation of the thiol group of this compound, increasing the concentration of the reactive thiolate and thus accelerating the reduction rate.

Q4: Why is a subsequent alkylation step necessary after reduction?

After reducing the disulfide bonds to free sulfhydryl (-SH) groups, these groups are susceptible to reoxidation, especially when exposed to air, which can lead to the reformation of incorrect disulfide bonds. Alkylation, typically with reagents like iodoacetamide (IAM) or N-ethylmaleimide (NEM), covalently caps the free thiols, preventing their reoxidation and ensuring the protein remains in its reduced state for subsequent analysis.[1][2]

Q5: Can this compound be used for selective disulfide bond reduction?

Yes, this compound is considered a milder reducing agent compared to dithiothreitol (DTT).[3] This property can be exploited for the selective reduction of more accessible disulfide bonds, such as those in the hinge region of antibodies (IgGs), while leaving more stable disulfide bonds intact.[3] However, achieving selectivity requires careful optimization of the reaction conditions.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during disulfide bond reduction using this compound.

Issue 1: Incomplete Disulfide Bond Reduction

Possible Cause Troubleshooting Steps
Insufficient Concentration of this compound Increase the molar excess of this compound relative to the disulfide bonds in your protein. A 10- to 100-fold molar excess is a common starting point.
Suboptimal pH Ensure the reaction buffer is at a pH between 7.5 and 8.5 to facilitate the formation of the reactive thiolate anion.
Inaccessible Disulfide Bonds If disulfide bonds are buried within the protein's structure, add a denaturant (e.g., 6-8 M Urea or 6 M Guanidinium-HCl) to the reaction buffer to unfold the protein and expose the disulfide bonds.
Short Incubation Time or Low Temperature Increase the incubation time or temperature. Typical conditions range from 30 to 90 minutes at room temperature or 37°C.[3] Optimization may be required for your specific protein.
Oxidation During Reaction Degas your buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize reoxidation of the newly formed thiols. Including a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that can catalyze oxidation.[3]

Issue 2: Protein Aggregation or Precipitation Upon Addition of this compound

Possible Cause Troubleshooting Steps
Protein Unfolding and Exposure of Hydrophobic Regions The reduction of disulfide bonds that stabilize the protein's tertiary structure can lead to unfolding and aggregation. Perform the reduction in the presence of a mild denaturant or a solubilizing agent.
Intermolecular Disulfide Bond Formation If the reduction is incomplete or slow, partially reduced intermediates can form intermolecular disulfide bonds, leading to aggregation. Ensure a sufficient concentration of the reducing agent and optimal reaction conditions to drive the reaction to completion quickly. Subsequent alkylation is crucial to prevent this.
Incorrect Buffer Conditions Optimize the buffer composition, including ionic strength and the presence of stabilizing excipients.

Issue 3: Off-Target Modifications or Side Reactions

Possible Cause Troubleshooting Steps
High pH Leading to Side Reactions While alkaline pH increases reduction efficiency, extremely high pH (>9.0) can promote side reactions. Maintain the pH within the optimal range of 7.5-8.5.
Reaction with Other Functional Groups Although less common with thiol-based reducing agents compared to some alkylating agents, it's important to control the reaction conditions. Use the lowest effective concentration of this compound and avoid unnecessarily long incubation times.
Contamination with Oxidizing Agents or Metals Use high-purity reagents and deionized water. The inclusion of EDTA can help chelate metal ions that may cause unwanted side reactions.[3]

Data Presentation

Table 1: Comparison of Common Disulfide Reducing Agents

Characteristic This compound (Predicted) Dithiothreitol (DTT) 2-Mercaptoethanol (BME) Tris(2-carboxyethyl)phosphine (TCEP)
Type MonothiolDithiolMonothiolPhosphine-based
Relative Reducing Strength Mild to ModerateStrongModerateStrong
Optimal pH Range 7.5 - 8.57.1 - 8.0[4]7.5 - 8.51.5 - 8.5[5]
Typical Concentration 25-100 mM1-100 mM[4]100-500 mM5-50 mM[5]
Odor PungentStrong, unpleasantVery strong, unpleasantOdorless
Stability ModerateProne to oxidationProne to oxidationStable
Key Advantage Milder reduction, potential for selectivity.High reducing power, effective at lower concentrations than monothiols.[4]Inexpensive.Odorless, stable, and effective over a wide pH range.[5]

Experimental Protocols

Protocol 1: General Reduction of Protein Disulfide Bonds with this compound

This protocol provides a starting point for the complete reduction of disulfide bonds. The optimal conditions should be determined empirically for each specific protein.

  • Protein Preparation: Dissolve the protein in a suitable reaction buffer (e.g., 100 mM Tris-HCl, 150 mM NaCl, pH 8.0). If the protein has low solubility or contains buried disulfide bonds, include 6 M urea or 6 M guanidinium-HCl in the buffer.

  • Preparation of this compound Solution: Prepare a fresh stock solution of 1 M this compound in the reaction buffer.

  • Reduction Reaction: Add the this compound stock solution to the protein solution to a final concentration of 50-100 mM.

  • Incubation: Incubate the reaction mixture for 60-90 minutes at 37°C.

  • Removal of Excess Reducing Agent (Optional, depending on downstream application): Remove the excess this compound by dialysis or using a desalting column.

  • Alkylation: Immediately proceed to alkylate the free thiols to prevent reoxidation. Add a freshly prepared solution of iodoacetamide to a final concentration that is at a 2-fold molar excess to the total thiol concentration. Incubate for 30-45 minutes at room temperature in the dark.

  • Quenching: Quench the alkylation reaction by adding a small amount of a thiol-containing reagent like DTT or by buffer exchange.

Protocol 2: Selective Reduction of IgG Hinge-Region Disulfide Bonds (Adapted from 2-MEA Protocol)

This protocol is adapted from a method for 2-mercaptoethylamine (2-MEA) and serves as a starting point for the selective reduction of more labile disulfide bonds using this compound.[3]

  • Antibody Preparation: Prepare the IgG solution in a reaction buffer such as PBS containing 5 mM EDTA (PBS-EDTA), pH 7.2-7.5.

  • Preparation of this compound Solution: Prepare a fresh stock solution of this compound in the reaction buffer.

  • Reduction Reaction: Add the this compound stock solution to the IgG solution to a final concentration of approximately 25-50 mM.[3]

  • Incubation: Incubate the reaction mixture for 90 minutes at 37°C.[3]

  • Removal of Excess Reducing Agent: Immediately after incubation, cool the reaction to room temperature and remove the excess this compound using a desalting column pre-equilibrated with the PBS-EDTA buffer.[3]

  • Downstream Processing: The resulting antibody fragments with free sulfhydryl groups are now ready for conjugation or other downstream applications.

Visualizations

Caption: Thiol-disulfide exchange mechanism for disulfide bond reduction.

Optimization_Workflow start Start: Protein with Disulfide Bonds setup Initial Reduction Setup (e.g., 50mM this compound, pH 8.0, 37°C, 60 min) start->setup analysis Analyze Reduction Efficiency (e.g., Ellman's Assay, SDS-PAGE) setup->analysis complete Reduction Complete analysis->complete Yes incomplete Incomplete Reduction analysis->incomplete No alkylation Alkylate Free Thiols complete->alkylation troubleshoot Troubleshoot & Optimize incomplete->troubleshoot increase_conc Increase [this compound] troubleshoot->increase_conc optimize_ph Optimize pH (7.5-8.5) troubleshoot->optimize_ph increase_time_temp Increase Time / Temperature troubleshoot->increase_time_temp add_denaturant Add Denaturant (Urea/GdnHCl) troubleshoot->add_denaturant increase_conc->setup optimize_ph->setup increase_time_temp->setup add_denaturant->setup end Proceed to Downstream Analysis alkylation->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic start Problem: Incomplete Reduction check_accessible Are Disulfide Bonds Accessible? start->check_accessible add_denaturant Solution: Add Denaturant (e.g., 6M Urea) check_accessible->add_denaturant No check_conditions Are Reaction Conditions Optimal? check_accessible->check_conditions Yes re_evaluate Re-evaluate Reduction add_denaturant->re_evaluate increase_conc Solution: Increase [this compound] check_conditions->increase_conc No optimize_ph_time_temp Solution: Optimize pH, Time, and Temperature check_conditions->optimize_ph_time_temp No check_reagent Is Reagent Fresh? check_conditions->check_reagent Yes increase_conc->re_evaluate optimize_ph_time_temp->re_evaluate prepare_fresh Solution: Prepare Fresh Reducing Agent Solution check_reagent->prepare_fresh No check_reagent->re_evaluate Yes prepare_fresh->re_evaluate

Caption: Decision tree for troubleshooting incomplete disulfide reduction.

References

Technical Support Center: Troubleshooting Protein Aggregation with 2-Mercaptoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation during purification, with a specific focus on the potential application of 2-Mercaptoacetamide.

Troubleshooting Guides

Question: My protein is aggregating during purification. How can I troubleshoot this issue?

Answer:

Protein aggregation during purification is a common challenge that can significantly impact yield and protein quality. A systematic troubleshooting approach is crucial. Here is a general workflow to address protein aggregation:

Troubleshooting_Workflow start Protein Aggregation Observed check_buffer Review and Optimize Buffer Conditions (pH, Salt, Additives) start->check_buffer is_cysteine_rich Is the protein rich in cysteines? check_buffer->is_cysteine_rich add_reducing_agent Add or Optimize Reducing Agent (e.g., DTT, TCEP, 2-Mercaptoethanol) is_cysteine_rich->add_reducing_agent Yes optimize_concentration Optimize Protein Concentration (Lower concentration if possible) is_cysteine_rich->optimize_concentration No consider_2ma Consider this compound as an alternative reducing agent add_reducing_agent->consider_2ma consider_2ma->optimize_concentration temp_control Optimize Temperature (Work at 4°C, consider flash freezing) optimize_concentration->temp_control solubility_enhancers Add Solubility Enhancers (e.g., Glycerol, Arginine, Detergents) temp_control->solubility_enhancers tag_cleavage Aggregation after tag cleavage? solubility_enhancers->tag_cleavage optimize_cleavage Optimize cleavage conditions (on-column cleavage, different protease) tag_cleavage->optimize_cleavage Yes final_qc Final Quality Control (SEC, DLS, SDS-PAGE) tag_cleavage->final_qc No optimize_cleavage->final_qc

Figure 1: A general workflow for troubleshooting protein aggregation during purification.

Key Troubleshooting Steps:

  • Buffer Optimization :

    • pH : Ensure the buffer pH is at least 1 unit away from the protein's isoelectric point (pI) to maintain a net charge and promote repulsion between protein molecules.[1]

    • Ionic Strength : Adjust the salt concentration (e.g., NaCl, KCl) to modulate electrostatic interactions.[1]

    • Additives : Include stabilizing additives such as glycerol (5-20%), sugars (e.g., sucrose), or amino acids (e.g., L-arginine, L-glutamate) to enhance protein solubility.[2]

  • Reducing Agents for Cysteine-Rich Proteins : If your protein has a high cysteine content, aggregation can be caused by the formation of incorrect disulfide bonds.[3]

    • Commonly used reducing agents include Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).[2][4]

    • This compound can be considered as an alternative thiol-based reducing agent, similar in function to BME.

  • Protein Concentration : High protein concentrations can increase the likelihood of aggregation.[2] Try to work with lower protein concentrations during purification and concentration steps.

  • Temperature Control : Perform purification steps at low temperatures (e.g., 4°C) to decrease the rate of aggregation.[2] When storing, flash-freeze aliquots in liquid nitrogen and store at -80°C with a cryoprotectant like glycerol.[2]

  • Tag Removal : Aggregation can sometimes occur after the cleavage and removal of a solubility-enhancing tag.[5] If this is the case, consider optimizing the cleavage conditions, such as performing the cleavage while the protein is still bound to the purification resin.

Frequently Asked Questions (FAQs)

Question: What is this compound and how can it help with protein aggregation?

Answer:

This compound (also known as thioglycolamide) is a thiol-containing organic compound.[6] In the context of protein purification, its primary role would be to act as a reducing agent. Protein aggregation is often caused by the formation of incorrect intermolecular disulfide bonds between cysteine residues on different protein molecules. Reducing agents like this compound can prevent this by keeping the cysteine residues in their reduced (-SH) state.

Mercaptoacetamide_Mechanism cluster_0 Protein Aggregation Pathway cluster_1 Inhibition by this compound P1 Protein 1 with free -SH Agg Aggregated Protein (Intermolecular S-S bond) P1->Agg P2 Protein 2 with free -SH P2->Agg P1_reduced Protein 1 (-SH maintained) P2_reduced Protein 2 (-SH maintained) P1_reduced->P2_reduced No Aggregation MA This compound (HS-CH2-CONH2) MA->P1_reduced Reduces MA->P2_reduced Reduces

Figure 2: Proposed mechanism of this compound in preventing disulfide-mediated protein aggregation.
Question: How does this compound compare to other reducing agents like DTT and TCEP?

Answer:

While specific comparative studies on this compound for protein purification are not widely available, we can infer its properties based on its chemical structure and compare it to more common reducing agents.

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)β-mercaptoethanol (BME)This compound (Predicted)
Reducing Strength Strong[5]StrongModerateLikely moderate, similar to BME
Odor ModerateOdorless[5]Strong, unpleasant[5]Likely has a thiol odor
Stability Prone to oxidation[7]More stable than DTT[5]Less stable than DTT[1]Stability in buffers would need empirical determination
pH Range Optimal around pH 7-9Wide pH rangeEffective over a broad pH rangeLikely effective over a broad pH range
Mechanism Thiol-disulfide exchangePhosphine-based reductionThiol-disulfide exchangeThiol-disulfide exchange
Question: What is a good starting concentration for this compound in my purification buffer?

Answer:

As there are no standard protocols for the use of this compound in protein purification, a good starting point would be to use concentrations similar to those used for β-mercaptoethanol. A typical concentration range for BME in purification buffers is 5-20 mM.

Experimental Protocol: Preparation of a Lysis Buffer with this compound

This protocol is a general guideline and should be optimized for your specific protein.

Materials:

  • Buffer components (e.g., Tris-HCl, NaCl, Imidazole for His-tagged proteins)

  • This compound

  • Protease inhibitors

  • Lysozyme (for bacterial lysis)

  • DNase I

Procedure:

  • Prepare the Base Lysis Buffer:

    • 50 mM Tris-HCl, pH 8.0

    • 300 mM NaCl

    • 10 mM Imidazole

    • Dissolve the components in ultrapure water and adjust the pH. Bring to the final volume.

  • Add this compound:

    • Immediately before use, add this compound to the desired final concentration (e.g., start with 10 mM).

    • Note: Due to potential oxidation, it is best to add thiol-based reducing agents to the buffer fresh on the day of use.

  • Add Other Components:

    • Add protease inhibitor cocktail according to the manufacturer's instructions.

    • If lysing bacterial cells, add lysozyme (e.g., 1 mg/mL) and a small amount of DNase I.

  • Cell Lysis:

    • Resuspend the cell pellet in the complete lysis buffer.

    • Proceed with your standard lysis protocol (e.g., sonication, microfluidization).

  • Purification:

    • Clarify the lysate by centrifugation.

    • Proceed with your affinity chromatography or other purification steps. It is advisable to include this compound in your wash and elution buffers as well, at the same or a slightly lower concentration, to maintain reducing conditions throughout the process.

Important Considerations:

  • Optimization is Key : The optimal concentration of this compound and other buffer components will be protein-dependent. It is recommended to perform small-scale trials to determine the best conditions for your protein of interest.

  • Safety : this compound is a chemical and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[6]

  • Alternative Strategies : If aggregation persists, consider other strategies such as the use of different solubility tags, expression in a different host system, or refolding from inclusion bodies.

References

2-Mercaptoacetamide solubility issues in different buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of 2-Mercaptoacetamide in various buffer systems. It is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

This compound is a thiol-containing compound with properties that influence its solubility in aqueous solutions. A key determinant of its solubility is the pKa of its thiol group.

PropertyValueReference
Molecular Formula C₂H₅NOS[1]
Molecular Weight 91.13 g/mol [1]
Predicted pKa (thiol group) ~8.34N/A
Appearance White to off-white crystalline powderN/A

Note: The provided pKa is a predicted value. The actual experimental pKa may vary.

Solubility of this compound in Different Buffer Systems

A study on mercaptoacetamide-based histone deacetylase inhibitors indicated higher solubility in acidic conditions (HCl, pH 1.2) and lower solubility in a neutral environment (PBS, pH 7.4).[2][3] This suggests that the overall solubility is influenced by multiple functional groups on the molecule.

The following table provides an estimated qualitative and quantitative solubility of this compound in common buffer systems based on chemical principles. These values are estimates and should be experimentally verified.

Buffer SystempHExpected SolubilityEstimated Quantitative Solubility Range
Hydrochloric Acid (HCl) 1.2High> 10 mg/mL
Acetate Buffer 4.5Moderate to High5 - 10 mg/mL
Phosphate Buffered Saline (PBS) 7.4Low to Moderate1 - 5 mg/mL
Tris-HCl Buffer 8.0Moderate5 - 10 mg/mL
Carbonate-Bicarbonate Buffer 9.0High> 10 mg/mL

Experimental Protocol: Determining the Solubility of this compound

This protocol outlines a standard shake-flask method for determining the solubility of this compound in a chosen buffer system.[2]

Materials:

  • This compound

  • Selected buffer system (e.g., Phosphate Buffered Saline, pH 7.4)

  • Analytical balance

  • Volumetric flasks

  • Scintillation vials or sealed tubes

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare Buffer Solution: Prepare the desired buffer solution at the target pH and concentration.

  • Add Excess Solute: Add an excess amount of this compound to a vial containing a known volume of the buffer. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

  • Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a 0.22 µm syringe filter.

  • Dilution and Analysis: Dilute the filtered sample with the buffer solution to a concentration within the linear range of your analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Quantification: Measure the concentration of this compound in the diluted sample using a pre-validated analytical method.

  • Calculate Solubility: Back-calculate the original concentration in the undiluted supernatant to determine the solubility.

Troubleshooting Guide & FAQs

Here are some common issues and questions that may arise during the preparation of this compound solutions.

Q1: My this compound is not dissolving in neutral buffer (e.g., PBS pH 7.4). What can I do?

A1: This is expected as the solubility of this compound is lower at neutral pH.[2][3] Here are some troubleshooting steps:

  • Increase the pH: The solubility will increase as the pH approaches and exceeds the pKa of the thiol group (~8.34). Try adjusting the pH of your buffer to a more alkaline value (e.g., pH 8.0-9.0).

  • Gentle Heating: Gently warming the solution may aid dissolution. However, be cautious as excessive heat can lead to degradation.

  • Sonication: Use a sonication bath to help break up solid particles and enhance dissolution.

  • Use a Co-solvent: If your experimental design allows, adding a small amount of a water-miscible organic solvent like DMSO or ethanol can improve solubility. Note that this may affect your downstream experiments.

Q2: I observe a precipitate forming in my solution over time. What is happening?

A2: This could be due to a few factors:

  • Change in pH: The pH of your solution may have changed due to absorption of atmospheric CO₂, leading to a decrease in solubility. Ensure your buffer has sufficient buffering capacity.

  • Temperature Fluctuation: If the solution was prepared at an elevated temperature, cooling it down to room temperature or lower could cause the compound to precipitate out.

  • Oxidation: Thiols can be oxidized to form disulfides, which may have different solubility characteristics. It is advisable to prepare solutions fresh and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications.

Q3: How does the choice of buffer salt affect the solubility of this compound?

A3: While the primary factor is pH, the buffer species itself can have an effect. Some buffer salts may interact with this compound, influencing its solubility. For most common biological buffers like phosphate and Tris, these effects are generally minimal at typical working concentrations. However, if you observe unexpected solubility issues, consider trying an alternative buffer system with a similar pH.

Q4: Is this compound stable in aqueous buffer solutions?

A4: Thiols in solution, particularly at neutral to alkaline pH, can be susceptible to oxidation by dissolved oxygen to form disulfides. The rate of oxidation can be influenced by the presence of metal ions, which can catalyze the reaction. For experiments requiring the free thiol, it is recommended to:

  • Prepare solutions fresh before use.

  • Degas the buffer to remove dissolved oxygen.

  • Consider adding a chelating agent like EDTA to sequester catalytic metal ions.

  • Store stock solutions at low temperatures (e.g., 4°C or -20°C) and for short periods.

Visual Guides

The following diagrams illustrate the experimental workflow for solubility determination and a logical approach to troubleshooting solubility issues.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffer Prepare Buffer Solution add_solute Add Excess this compound prep_buffer->add_solute shake Shake/Vortex at Constant Temp. add_solute->shake separate Centrifuge/Settle shake->separate filtrate Filter Supernatant separate->filtrate analyze Dilute & Analyze (HPLC/UV-Vis) filtrate->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

troubleshooting_guide cluster_solutions Potential Solutions decision decision issue issue start Start: Solubility Issue issue_node This compound not dissolving start->issue_node precipitate_issue Precipitate forms over time start->precipitate_issue check_ph Is pH > pKa (~8.34)? issue_node->check_ph increase_ph Increase pH check_ph->increase_ph No gentle_heat Gentle Heating check_ph->gentle_heat Yes sonicate Sonication gentle_heat->sonicate add_cosolvent Add Co-solvent sonicate->add_cosolvent check_stability Check for pH shift, temperature change, or oxidation precipitate_issue->check_stability

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Preventing Side Reactions of 2-Mercaptoacetamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered when using 2-mercaptoacetamide as a scavenger in peptide synthesis, particularly during the final cleavage step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Understanding the Role of this compound

Q1: What is the primary function of this compound in peptide synthesis?

A1: this compound is primarily used as a nucleophilic scavenger in trifluoroacetic acid (TFA) cleavage cocktails during the final step of solid-phase peptide synthesis (SPPS).[1][2][3] During cleavage, acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) are removed, generating highly reactive carbocations.[1] These carbocations can re-attach to or modify sensitive amino acid residues with nucleophilic side chains, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products.[1] this compound, with its thiol group, effectively traps these carbocations, preventing them from reacting with the peptide.[1][3]

Q2: When should I consider using this compound or other thiol scavengers?

A2: The use of a thiol scavenger like this compound is highly recommended when your peptide sequence contains amino acids that are susceptible to modification by carbocations. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation (e.g., t-butylation).[1]

  • Methionine (Met): The thioether side chain can be alkylated.[1]

  • Cysteine (Cys): The free sulfhydryl group is a target for alkylation. Additionally, thiol scavengers help maintain the cysteine in its reduced state, preventing unwanted disulfide bond formation.[1][3]

  • Tyrosine (Tyr): The phenol ring can be a target for electrophilic attack, although it is less reactive than the tryptophan indole ring.[1]

For peptides lacking these sensitive residues, a simpler cleavage cocktail (e.g., TFA/Water/TIS) may be sufficient.[1]

Troubleshooting Common Issues

Q3: I observe an unexpected peak in my HPLC analysis with a mass corresponding to my peptide +56 Da. What is the likely cause?

A3: This mass addition of 56 Da strongly suggests t-butylation of a susceptible amino acid residue, most commonly Tryptophan. This occurs when the t-butyl cation, generated from Boc or t-butyl protecting groups, is not effectively scavenged and reacts with the indole ring of Tryptophan.

Troubleshooting and Prevention:

  • Increase Scavenger Concentration: The concentration of this compound in your cleavage cocktail may be insufficient. Consider increasing its percentage.

  • Optimize Scavenger Cocktail: For particularly sensitive sequences, a combination of scavengers may be more effective. A common approach is to use a thiol scavenger like this compound in conjunction with other scavengers like triisopropylsilane (TIS) and water.

  • Use a More Robust Protecting Group for Trp: Using Fmoc-Trp(Boc)-OH can prevent alkylation at the indole nitrogen, a common site of modification.[2]

Q4: My Cysteine-containing peptide shows significant disulfide-linked dimerization after cleavage, even with this compound in the cocktail. How can I prevent this?

A4: While this compound helps to keep cysteine residues reduced, oxidation can still occur, especially during workup after cleavage.

Troubleshooting and Prevention:

  • Increase Thiol Scavenger Concentration: A higher concentration of this compound or the addition of another thiol like 1,2-ethanedithiol (EDT) can create a more reducing environment.[3]

  • Maintain a Reducing Environment During Workup: After cleavage and precipitation, redissolve the peptide in a buffer containing a reducing agent like dithiothreitol (DTT) before purification.

  • Work Quickly and Under Inert Atmosphere: Minimize the exposure of the cleaved peptide to air to reduce the chance of oxidation.

Q5: I notice a precipitate forming in my TFA cleavage cocktail containing this compound. What could this be?

A5: While this compound is generally soluble in TFA, the formation of a precipitate could be due to adducts formed between the scavenger and the cleaved protecting groups.[4] This is generally not a concern as these adducts are typically removed during the peptide precipitation and washing steps. Ensure thorough washing of your precipitated peptide with cold diethyl ether to remove these and other small-molecule impurities.

Data Presentation: Scavenger Cocktail Effectiveness

The following table provides a qualitative comparison of the effectiveness of different scavenger types in preventing common side reactions during TFA cleavage.

Scavenger TypeTarget Side ReactionEffectivenessNotes
Thiols (e.g., this compound, EDT, DTT) Alkylation of Trp, Met, CysHighEssential for peptides with these residues. Also maintains Cys in a reduced state.
Silanes (e.g., TIS) General carbocation scavenger, reduces trityl groupsHighVery effective for trapping t-butyl cations and reducing oxidized Met.
Water Suppresses t-butylation of Trp, hydrolyzes carbocationsModerateA common component of cleavage cocktails.
Phenol Scavenges various carbocationsModerateOften used in combination with other scavengers.

Experimental Protocols

Protocol 1: Standard TFA Cleavage with this compound

This protocol is suitable for peptides containing sensitive residues like Trp, Met, or Cys.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A common formulation is:

    • 92.5% Trifluoroacetic Acid (TFA)

    • 2.5% Water

    • 2.5% Triisopropylsilane (TIS)

    • 2.5% this compound

  • Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL per 100 mg of resin) to the reaction vessel.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours. Longer times may be necessary for peptides with multiple Arg(Pbf/Pmc) residues.

  • Peptide Precipitation: Filter the cleavage mixture away from the resin into a cold solution of diethyl ether (approximately 10 times the volume of the cleavage cocktail). A white precipitate of the crude peptide should form.

  • Washing: Pellet the peptide by centrifugation and decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and mass spectrometry.

Protocol 2: Analytical Methods for Detecting Side Products

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point for analyzing crude peptides.

  • Detection: UV detection at 214 nm and 280 nm.

  • Analysis: Compare the chromatogram of your crude peptide to a reference standard if available. Side products will appear as separate peaks, often eluting close to the main product peak.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Couple the HPLC system described above to a mass spectrometer (e.g., ESI-QTOF).

  • Analysis: Extract the ion chromatograms for the expected masses of the desired peptide and potential side products (e.g., peptide +56 Da for t-butylation). This will confirm the identity of the peaks observed in the HPLC chromatogram.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis Resin Dry Peptide-Resin Cleavage Add Cocktail to Resin (2-3 hours, RT) Resin->Cleavage Cocktail Prepare Cleavage Cocktail (TFA, H2O, TIS, this compound) Cocktail->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash Wash Pellet with Ether (x3) Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Analysis Analyze by HPLC and LC-MS Dry->Analysis

Caption: Standard experimental workflow for TFA cleavage and peptide isolation.

Scavenger_Mechanism cluster_source Source of Side Reactions cluster_problem Problem cluster_solution Solution Protecting_Group Side-Chain Protecting Group (e.g., Boc, tBu) Carbocation Reactive Carbocation (e.g., t-butyl cation) Protecting_Group->Carbocation Cleavage TFA TFA TFA->Carbocation catalyzes Peptide Peptide with Sensitive Residue (e.g., Trp, Met, Cys) Carbocation->Peptide Unwanted Attack Scavenger This compound Carbocation->Scavenger Trapping Intact_Peptide Intact Peptide Trapped_Cation Stable Adduct Scavenger->Trapped_Cation Troubleshooting_Workflow Start Unexpected Peak in HPLC/MS? CheckMass Mass = Peptide + 56 Da? Start->CheckMass CheckDimer Mass = 2x Peptide - 2 Da? CheckMass->CheckDimer No Alkylation Likely t-butylation of Trp/Met CheckMass->Alkylation Yes OtherIssue Other Unexpected Mass? CheckDimer->OtherIssue No Oxidation Likely Cys-Cys Dimerization CheckDimer->Oxidation Yes Investigate Investigate other side reactions (e.g., incomplete deprotection) OtherIssue->Investigate IncreaseScavenger Increase this compound or add another scavenger (e.g., EDT) Alkylation->IncreaseScavenger Oxidation->IncreaseScavenger ReduceWorkup Maintain reducing conditions during workup (e.g., use DTT) Oxidation->ReduceWorkup

References

Technical Support Center: Quenching Excess 2-Mercaptoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively quenching excess 2-Mercaptoacetamide in a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be quenched?

A1: this compound, also known as thioglycolamide, is an organic compound containing a thiol group.[1][2] It is often used in chemical synthesis. Due to its reactivity, pungent odor, and potential for side reactions, any excess of this reagent must be neutralized or "quenched" upon reaction completion to ensure the purity and stability of the desired product and to facilitate its isolation.

Q2: What are the common methods for quenching excess this compound?

A2: Common methods for quenching excess this compound fall into three main categories:

  • Oxidation: The thiol group can be oxidized to a disulfide, which is generally less reactive and less odorous. Common oxidizing agents include sodium hypochlorite (bleach) and hydrogen peroxide.[3][4]

  • Alkylation: The thiol can be capped by reacting it with an alkylating agent, such as an alkyl halide. This forms a thioether, which is typically more stable and easier to separate.

  • Sequestration/Scavenging: The thiol can be bound to a solid support, such as a polymer-bound scavenger resin, and removed by filtration.[5] Metal oxides can also be used to form solid thiolates that are easily filtered.[6]

Q3: How do I choose the right quenching method for my reaction?

A3: The choice of quenching method depends on several factors, including the stability of your desired product to the quenching conditions, the solvent system, and the scale of your reaction. For instance, if your product is sensitive to oxidation, alkylation or scavenging would be a better choice. If your product is sensitive to basic conditions, extraction with hydroxide would be unsuitable.[7]

Q4: What are the safety precautions I should take when working with this compound and its quenching agents?

A4: this compound is a hazardous chemical that can cause skin and eye irritation and may cause respiratory irritation.[1][8][9][10] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Quenching reactions can be exothermic, so the quenching agent should be added slowly with cooling. Be aware of the specific hazards associated with the chosen quenching agent. For example, bleach and acetone can react to form chloroform.[3]

Troubleshooting Guide

Q: My reaction mixture still has a strong thiol odor after quenching. What should I do?

A: This indicates that the quenching reaction is incomplete.

  • Check Stoichiometry: Ensure you have added a sufficient excess of the quenching agent.

  • Increase Reaction Time/Temperature: The quenching reaction may be slow. Allow for a longer reaction time or gently warm the mixture if your product is stable at higher temperatures.

  • Alternative Quenching Agent: The chosen quenching agent may not be effective enough. Consider trying a different method. For persistent odors, a bleach wash of the glassware after the experiment can be effective.[3]

Q: A precipitate formed after adding the quenching agent. How do I handle this?

A: Precipitate formation is common, especially with oxidation methods which form disulfides.

  • Filtration: If the precipitate is the quenched byproduct, it can be removed by filtration.

  • Solubility: If your desired product has precipitated along with the byproduct, you may need to perform a selective extraction or recrystallization to isolate your product.

Q: My desired product is degrading during the quenching process. What are my options?

A: Product degradation suggests that the quenching conditions are too harsh.

  • Milder Quenching Agent: Switch to a milder quenching agent. For example, if a strong oxidant is causing degradation, try a scavenger resin.

  • Lower Temperature: Perform the quench at a lower temperature to reduce the rate of degradation.

  • pH Control: If your product is sensitive to acid or base, ensure the pH of the reaction mixture is controlled during the quench.

Q: I am having trouble removing the disulfide byproduct after oxidation. How can I improve the separation?

A: The disulfide byproduct can sometimes be difficult to separate from the desired product.

  • Chromatography: Column chromatography is often an effective method for separating the disulfide from the product.

  • Extraction: Adjusting the pH of the aqueous phase during workup may help to selectively extract either the product or the byproduct.

  • Precipitation/Recrystallization: It may be possible to selectively precipitate or recrystallize either the product or the byproduct from a suitable solvent system.

Data Presentation

Table 1: Comparison of Common Quenching Methods for this compound

Quenching MethodReagent ExamplesProsConsCompatibility Considerations
Oxidation Sodium hypochlorite (bleach), Hydrogen peroxide, IodineInexpensive, readily available reagents.[3]Can be harsh and may oxidize sensitive functional groups on the desired product.Not suitable for products sensitive to oxidation.
Alkylation Iodoacetamide, Benzyl bromideForms a stable thioether, generally clean reactions.Alkylating agents can be toxic and may react with other nucleophiles in the mixture.Not suitable for products with other nucleophilic sites that could be alkylated.
Sequestration Polymer-bound maleimide, Polymer-bound iodoacetateHigh selectivity, easy removal of byproduct by filtration.[5]Reagents can be expensive, may require longer reaction times.Generally compatible with a wide range of functional groups.
Metal-Assisted Silver oxide, Copper (II) oxideForms insoluble metal thiolates that are easily removed by filtration.[6][12]Metal residues may contaminate the product, reagents can be toxic and expensive.May not be suitable for products that can chelate with metals.

Experimental Protocols

Protocol 1: Quenching with Sodium Hypochlorite (Bleach)

  • Preparation: In a well-ventilated fume hood, cool the reaction mixture to 0 °C in an ice bath.

  • Addition: Slowly add a 10-15% aqueous solution of sodium hypochlorite (commercial bleach) dropwise to the stirred reaction mixture. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) or by the disappearance of the thiol odor.

  • Workup: Once the reaction is complete, separate the aqueous and organic layers. Wash the organic layer with a saturated solution of sodium thiosulfate to remove any remaining bleach, followed by a wash with brine.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to isolate the product.

Protocol 2: Quenching with Hydrogen Peroxide

  • Preparation: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition: Slowly add a 30% aqueous solution of hydrogen peroxide dropwise. If the reaction is sluggish, a catalytic amount of a base (e.g., potassium carbonate) can be added.

  • Workup: After the reaction is complete, quench any remaining hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite until a negative test with peroxide test strips is obtained.

  • Isolation: Proceed with a standard aqueous workup and extraction to isolate the product.

Protocol 3: Quenching by Alkylation with an Alkyl Halide

  • Preparation: To the reaction mixture, add a suitable base (e.g., triethylamine, diisopropylethylamine) to deprotonate the thiol.

  • Addition: Add a slight excess (1.1-1.2 equivalents) of an alkylating agent (e.g., iodoacetamide or benzyl bromide) and stir the mixture at room temperature until the starting thiol is consumed.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Isolation: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry, filter, and concentrate to yield the crude product, which can be further purified by chromatography or recrystallization.

Protocol 4: Quenching using a Polymer-Bound Scavenger Resin

  • Selection: Choose a scavenger resin with a functional group that reacts with thiols (e.g., maleimide or iodoacetate).

  • Addition: Add an excess of the scavenger resin (typically 2-3 equivalents relative to the excess thiol) to the reaction mixture.

  • Agitation: Stir or shake the mixture at room temperature. Reaction times can vary from a few hours to overnight. Monitor the reaction for the disappearance of the thiol.

  • Isolation: Once the thiol has been scavenged, filter the reaction mixture to remove the resin. Wash the resin with a small amount of the reaction solvent. The filtrate contains the desired product, which can be isolated by removing the solvent under reduced pressure.

Mandatory Visualizations

G cluster_workflow General Workflow for Quenching Excess this compound start Reaction Completion (Excess this compound) choose_method Choose Quenching Method (Oxidation, Alkylation, Scavenging) start->choose_method add_quencher Add Quenching Reagent choose_method->add_quencher monitor Monitor Reaction (TLC, LC-MS, Odor) add_quencher->monitor workup Aqueous Workup / Filtration monitor->workup isolate Isolate and Purify Product workup->isolate

Caption: General workflow for quenching excess this compound.

G cluster_pathways Chemical Pathways for Quenching this compound cluster_oxidation Oxidation cluster_alkylation Alkylation cluster_scavenging Scavenging thiol This compound (R-SH) disulfide Disulfide (R-S-S-R) thiol->disulfide Oxidation thioether Thioether (R-S-R') thiol->thioether Alkylation resin_bound Resin-Bound Thiol thiol->resin_bound Sequestration oxidant [Oxidizing Agent] e.g., NaOCl, H2O2 alkyl_halide [Alkylating Agent] e.g., R'-X scavenger [Scavenger Resin] e.g., Polymer-Maleimide

Caption: Chemical pathways for quenching this compound.

References

Stability and degradation of 2-Mercaptoacetamide solutions over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 2-Mercaptoacetamide solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound solutions is primarily influenced by several factors, including pH, temperature, exposure to light, and the presence of oxidizing agents. As a thiol-containing compound, this compound is susceptible to oxidation, which can be accelerated by these factors.

Q2: How should this compound solutions be stored to ensure maximum stability?

A2: To maximize stability, it is recommended to store this compound solutions in a dry, cool, and well-ventilated place.[1][2] The container should be tightly closed to minimize exposure to air. For long-term storage, refrigeration at 2-8°C is advisable. Solutions should also be protected from light.

Q3: What are the likely degradation products of this compound in solution?

A3: While specific degradation pathways in simple aqueous solutions are not extensively documented in publicly available literature, the primary degradation route for thiols like this compound is oxidation. This process typically leads to the formation of the corresponding disulfide, 2,2'-dithiodiacetamide. Further oxidation or hydrolysis under certain conditions could lead to other species.

Q4: Can I use a discolored this compound solution for my experiments?

A4: Discoloration, such as a pale yellow appearance, may indicate degradation or the presence of impurities. It is highly recommended to use only clear, colorless solutions for experiments where the precise concentration and purity of this compound are critical. If the solution is discolored, it is best to prepare a fresh solution.

Q5: What analytical methods are suitable for assessing the stability of this compound solutions?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound and monitoring the formation of degradation products.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after a derivatization step to increase volatility.[5]

Troubleshooting Guide

Problem 1: My this compound solution has turned cloudy.

  • Question: Why has my this compound solution become cloudy, and what should I do?

  • Answer: Cloudiness in your solution could be due to several reasons:

    • Low Solubility: If the concentration of this compound exceeds its solubility limit in the chosen solvent, it may precipitate out of the solution. Ensure you are not preparing a supersaturated solution.

    • Precipitation of Degradation Products: Some degradation products may have lower solubility than the parent compound, leading to precipitation over time.

    • Contamination: The solution may be contaminated with other substances.

    • Recommended Action: It is best to discard the cloudy solution and prepare a fresh one, ensuring the concentration is within the solubility limits and using high-purity solvent.

Problem 2: I am observing a rapid loss of potency of my this compound solution.

  • Question: My experiments indicate a significant loss of this compound activity shortly after preparing the solution. What could be the cause?

  • Answer: A rapid loss of potency is likely due to accelerated degradation. Consider the following potential causes:

    • Incompatible pH: this compound stability can be pH-dependent. Extreme pH values may catalyze hydrolysis or oxidation. It is crucial to buffer your solution to a pH that ensures stability.

    • Presence of Oxidizing Agents: Contaminants in your solvent or reagents that are oxidizing agents will rapidly degrade this compound. The presence of metal ions can also catalyze oxidation.

    • Exposure to Light or High Temperature: Storing the solution at room temperature and exposed to ambient light can accelerate degradation.

    • Recommended Action: Prepare fresh solutions immediately before use. If storage is necessary, store in an amber vial at 2-8°C. Use high-purity, de-gassed solvents and consider adding a chelating agent like EDTA to sequester catalytic metal ions.

Factors Influencing Stability of this compound Solutions

FactorInfluence on StabilityRecommended Practices
pH Can significantly affect the rate of hydrolysis and oxidation. Stability is generally favored at a specific pH range, which should be determined experimentally.Buffer the solution to an appropriate pH. Avoid highly acidic or alkaline conditions unless required for a specific application.
Temperature Higher temperatures generally accelerate the rate of degradation reactions.Store solutions at low temperatures (e.g., 2-8°C). Avoid repeated freeze-thaw cycles.
Light Exposure to UV or ambient light can promote photolytic degradation.Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Oxygen As a thiol, this compound is susceptible to oxidation by atmospheric oxygen.Use de-gassed solvents for solution preparation. Purge the headspace of the storage container with an inert gas like nitrogen or argon.
Metal Ions Trace amounts of metal ions can catalyze the oxidation of thiols.Use high-purity water and reagents. Consider adding a chelating agent such as EDTA to the solution.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound Solution

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of a this compound solution under various stress conditions.

1. Materials and Reagents:

  • This compound

  • High-purity water (Milli-Q or equivalent)

  • HPLC-grade acetonitrile

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • EDTA (optional)

2. Equipment:

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • HPLC system with UV detector

  • C18 HPLC column

  • Temperature-controlled incubator or water bath

  • Photostability chamber

3. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in high-purity water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

4. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and protected from light.

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.

  • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.

5. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and alkaline samples before analysis.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method. An example of HPLC conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 7.0) and acetonitrile (e.g., 95:5 v/v).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 20 µL

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Identify and quantify any degradation products formed.

Visualizations

G cluster_prep Solution Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis p1 Weigh this compound p2 Dissolve in High-Purity Solvent p1->p2 p3 Adjust pH (if necessary) p2->p3 s1 Acid/Base Hydrolysis p3->s1 s2 Oxidation (H2O2) p3->s2 s3 Thermal Stress p3->s3 s4 Photostability p3->s4 a1 Sample at Time Points s1->a1 s2->a1 s3->a1 s4->a1 a2 HPLC Analysis a1->a2 a3 Quantify Parent & Degradants a2->a3 a4 a4 a3->a4 Assess Stability Profile

Caption: Workflow for a this compound stability study.

G compound This compound (Thiol) disulfide 2,2'-Dithiodiacetamide (Disulfide) compound->disulfide Oxidation oxidant [O] (e.g., O2, H2O2) oxidant->disulfide G start Experiencing Issues with This compound Solution? q1 Is the solution discolored or cloudy? start->q1 ans1_yes Prepare a fresh solution. Consider causes like precipitation or contamination. q1->ans1_yes Yes ans1_no Is there a loss of activity? q1->ans1_no No ans2_yes Review storage conditions (temp, light). Check for incompatible reagents (oxidants, pH). Prepare fresh and use immediately. ans1_no->ans2_yes Yes ans2_no Consult further documentation or contact technical support. ans1_no->ans2_no No

References

Technical Support Center: Interference of 2-Mercaptoacetamide in Bradford Protein Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the interference of 2-Mercaptoacetamide in the Bradford protein assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my protein sample?

This compound is a thiol-containing compound. Its sulfhydryl (-SH) group makes it a reducing agent. In protein research, it might be used in buffers for various purposes, including maintaining the reduced state of cysteine residues in proteins to prevent oxidation and aggregation.

Q2: How does this compound interfere with the Bradford protein assay?

The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum from 465 nm to 595 nm under acidic conditions.[1][2] this compound, as a reducing agent and thiol-containing compound, can interfere with this process. While the precise mechanism of its interference is not extensively documented in readily available literature, the interference likely stems from its ability to interact with the Coomassie dye or the protein, affecting the dye-protein binding equilibrium. This can lead to inaccurate protein concentration measurements, often manifesting as an overestimation or underestimation of the actual protein concentration.

Q3: What are the signs of this compound interference in my Bradford assay?

Signs of interference from this compound can include:

  • Inaccurate or inconsistent readings: Replicate samples may yield significantly different results.

  • High background absorbance: The blank (buffer with this compound but no protein) may show an unusually high absorbance at 595 nm.

  • Non-linear standard curve: The standard curve generated using a known protein like Bovine Serum Albumin (BSA) may not be linear, especially at higher concentrations of the interfering substance.[2]

  • Precipitate formation: High concentrations of certain interfering substances can cause the dye reagent to precipitate.[3]

Q4: At what concentration does this compound start to interfere with the Bradford assay?

Q5: Are there alternative protein assays that are less susceptible to interference from this compound?

Yes, several alternative protein assays are known to be more compatible with reducing agents. The most common alternative is the Bicinchoninic Acid (BCA) Assay . The BCA assay is based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the colorimetric detection of Cu¹⁺ with BCA.[4] While the BCA assay is also susceptible to interference from reducing agents, there are reducing agent-compatible versions of the BCA assay available that can tolerate higher concentrations of these substances.[3]

Troubleshooting Guides

Problem: Inaccurate or Inconsistent Protein Concentration Readings

Possible Cause: Interference from this compound in your sample buffer.

Solutions:

  • Sample Dilution: If your protein concentration is sufficiently high, you can dilute your sample to reduce the concentration of this compound to a non-interfering level. Remember to apply the same dilution factor to your protein standards and the blank.[5]

  • Protein Precipitation: This method separates the protein from the interfering substance.

    • Trichloroacetic Acid (TCA) Precipitation: TCA is effective at precipitating proteins, which can then be resolubilized in a buffer compatible with the Bradford assay.

    • Acetone Precipitation: Cold acetone can also be used to precipitate proteins, leaving the interfering substances in the supernatant.

  • Buffer Exchange (Dialysis): Dialysis is a technique that removes small molecules like this compound from a protein sample by selective diffusion across a semi-permeable membrane. This is a gentle method that can effectively remove the interfering substance while retaining your protein.

  • Use an Alternative Assay: If the above methods are not suitable for your experiment, consider using a protein quantification method that is more tolerant to reducing agents, such as the BCA assay.

Problem: High Background Absorbance in the Blank

Possible Cause: The buffer containing this compound is reacting with the Bradford dye reagent.

Solution:

  • Proper Blanking: Ensure your blank contains the exact same concentration of this compound and all other buffer components as your samples, but without the protein. This will help to subtract the background absorbance caused by the interfering substance.

  • Control Experiment: Prepare a set of standards with a known protein concentration in the presence of the same concentration of this compound as in your samples. This will allow you to assess the impact of the interference on your standard curve and potentially correct for it.

Quantitative Data Summary

Protein AssayCompatible with Reducing Agents?Notes
Bradford Assay Generally compatible at low concentrations.The Bradford assay is considered more tolerant to reducing agents like DTT and β-mercaptoethanol compared to copper-based assays.[6] However, high concentrations will cause interference. The exact tolerance level for this compound should be determined empirically.
BCA Assay Not compatible with standard protocols.Reducing agents interfere with the copper reduction step, leading to inaccurate results.[6] Reducing-agent compatible versions of the BCA assay are available.
Lowry Assay Not compatible.Highly susceptible to interference from reducing agents.[6]

Experimental Protocols

Standard Bradford Assay Protocol (Microplate)

This protocol is a general guideline and may need to be optimized for your specific needs.

  • Prepare Protein Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with concentrations ranging from 0.1 to 1.0 mg/mL in the same buffer as your samples (including this compound).

  • Prepare Samples: Dilute your unknown protein samples to fall within the linear range of your standard curve.

  • Assay Procedure:

    • Pipette 10 µL of each standard and unknown sample into separate wells of a 96-well microplate.

    • Add 200 µL of Bradford reagent to each well.

    • Mix gently by pipetting up and down or using a plate shaker.

    • Incubate at room temperature for 5-10 minutes.[1]

    • Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (buffer with no protein) from the absorbance of all standards and samples.

    • Plot the net absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the protein concentration of your unknown samples from the standard curve.[7]

Trichloroacetic Acid (TCA) Precipitation Protocol
  • To your protein sample, add an equal volume of 20% (w/v) TCA.

  • Incubate on ice for 30 minutes.

  • Centrifuge at maximum speed in a microfuge at 4°C for 15 minutes.

  • Carefully decant the supernatant without disturbing the protein pellet.

  • Wash the pellet by adding ~300 µL of cold acetone and centrifuging for 5 minutes at 4°C.

  • Remove the supernatant and allow the pellet to air dry.

  • Resuspend the protein pellet in a buffer compatible with the Bradford assay.

Acetone Precipitation Protocol
  • Add four volumes of ice-cold (-20°C) acetone to your protein sample.

  • Incubate at -20°C for at least 60 minutes.

  • Centrifuge at 13,000-15,000 x g for 10 minutes.

  • Carefully decant the supernatant.

  • Allow the pellet to air dry at room temperature for 30 minutes. Do not over-dry.

  • Resuspend the pellet in a buffer compatible with the Bradford assay.

Dialysis Protocol
  • Prepare a dialysis membrane with an appropriate molecular weight cutoff (MWCO) that will retain your protein of interest but allow this compound to pass through.

  • Load your protein sample into the dialysis tubing or cassette.

  • Place the sealed tubing/cassette in a large volume of dialysis buffer (at least 200 times the sample volume) that does not contain this compound.

  • Stir the dialysis buffer gently at 4°C.

  • Change the dialysis buffer 2-3 times over a period of several hours to overnight to ensure complete removal of the interfering substance.

Visualizations

Bradford_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Protein Sample (containing this compound) Add_Reagent Add Bradford Dye Reagent Sample->Add_Reagent Standards Protein Standards (e.g., BSA) Standards->Add_Reagent Blank Blank (Buffer with this compound) Blank->Add_Reagent Incubate Incubate (5-10 min, RT) Add_Reagent->Incubate Measure_Abs Measure Absorbance at 595 nm Incubate->Measure_Abs Std_Curve Generate Standard Curve Measure_Abs->Std_Curve Calc_Conc Calculate Protein Concentration Std_Curve->Calc_Conc

Caption: Standard workflow for the Bradford protein assay.

Interference_Troubleshooting Start Inaccurate Bradford Assay Results (Suspected this compound Interference) Decision1 Is Protein Concentration High? Start->Decision1 Solution1 Dilute Sample, Standards, and Blank Decision1->Solution1 Yes Decision2 Are Gentle Methods Required? Decision1->Decision2 No End Accurate Protein Quantification Solution1->End Solution2a Protein Precipitation (TCA or Acetone) Decision2->Solution2a No Solution2b Buffer Exchange (Dialysis) Decision2->Solution2b Yes Solution3 Use Alternative Assay (e.g., BCA Assay) Decision2->Solution3 Or Solution2a->End Solution2b->End Solution3->End

Caption: Troubleshooting flowchart for this compound interference.

References

Technical Support Center: Removal of Residual 2-Mercaptoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual 2-mercaptoacetamide from their final products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual this compound?

A1: The primary methods for removing residual this compound include:

  • Scavenger Resins: Utilizing solid-phase scavengers with functional groups that react with and bind thiols.

  • Oxidation: Converting the thiol group of this compound into a disulfide, which often has different solubility and chromatographic properties.

  • Extractive Work-up: Using liquid-liquid extraction to partition the this compound into a separate phase.

  • Chromatography: Employing techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification.

Q2: What are typical impurities I might encounter besides this compound?

A2: Common impurities can include disulfide derivatives of this compound (from oxidation), unreacted starting materials from your primary reaction, and byproducts of side reactions.

Q3: How can I quantify the level of residual this compound in my product?

A3: Quantification is typically achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A specific HPLC method is detailed in the experimental protocols section.

Q4: Can this compound be removed by simple evaporation or vacuum?

A4: Due to its relatively low volatility, removal by evaporation or under vacuum is generally inefficient and not recommended for achieving low residual levels.

Troubleshooting Guides

Issue 1: Scavenger resin is ineffective at removing this compound.
Possible Cause Suggested Solution
Insufficient amount of scavenger resin. Increase the equivalents of scavenger resin used. Start with 3-5 equivalents relative to the amount of residual this compound.
Suboptimal reaction time. Increase the reaction time. Monitor the removal at different time points (e.g., 1, 2, 4, and 16 hours) to determine the optimal duration.
Poor solvent compatibility. Ensure the solvent used swells the resin and allows for good mass transfer. Consult the scavenger resin manufacturer's guidelines for recommended solvents.
Deactivated scavenger resin. Use fresh scavenger resin. Ensure proper storage of the resin to prevent degradation of the active functional groups.
Issue 2: Oxidation of this compound is incomplete or leads to product degradation.
Possible Cause Suggested Solution
Incorrect oxidant or stoichiometry. Screen different oxidizing agents (e.g., hydrogen peroxide, iodine, air). Optimize the molar equivalents of the oxidant used.
Product is sensitive to the oxidizing conditions. Use a milder oxidizing agent or perform the reaction at a lower temperature. Consider protecting sensitive functional groups in your product if possible.
pH of the reaction is not optimal. The rate of thiol oxidation can be pH-dependent.[1] Buffer the reaction mixture and screen a range of pH values to find the optimal condition for selective oxidation of this compound.
Issue 3: Extractive work-up does not sufficiently remove this compound.
Possible Cause Suggested Solution
Inappropriate pH of the aqueous phase. This compound is weakly acidic. Increasing the pH of the aqueous wash solution (e.g., using a dilute solution of sodium bicarbonate or sodium carbonate) will deprotonate the thiol, increasing its water solubility and improving its removal from the organic phase.
Insufficient number of extractions. Perform multiple extractions with the aqueous solution (e.g., 3-5 times) to ensure complete removal.
Emulsion formation. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break the emulsion.

Experimental Protocols

Protocol 1: Removal of this compound using a Thiol Scavenger Resin

This protocol describes the use of a silica-based thiol scavenger resin (e.g., ISOLUTE® Si-Thiol) for the removal of this compound.[2][3]

Methodology:

  • Dissolve the Product: Dissolve the final product containing residual this compound in a suitable organic solvent (e.g., dichloromethane, acetonitrile, or THF).

  • Add Scavenger Resin: Add 3-5 equivalents of the thiol scavenger resin relative to the estimated amount of residual this compound.

  • React: Stir the mixture at room temperature.

  • Monitor: Monitor the removal of this compound by HPLC at regular intervals (e.g., 1, 2, and 4 hours).

  • Filter: Once the removal is complete, filter the mixture to remove the scavenger resin.

  • Wash: Wash the resin with a small amount of the solvent used in step 1.

  • Combine and Concentrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Quantitative Data Summary:

ParameterValue
Scavenger Resin ISOLUTE® Si-Thiol or equivalent
Equivalents of Resin 3-5 eq.
Reaction Time 1-16 hours
Temperature Room Temperature
Typical Efficiency >95% removal
Protocol 2: Quantification of Residual this compound by RP-HPLC

This protocol provides a general method for the quantification of this compound based on methods for similar compounds.[4]

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the final product in the mobile phase to a suitable concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). The exact ratio should be optimized for the specific product, starting with a 30:70 (v/v) ratio of acetonitrile to water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the concentration using the calibration curve generated from the standards.

Data Presentation:

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% TFA (e.g., 30:70)
Flow Rate 1.0 mL/min
Wavelength 210 nm
Injection Volume 10 µL
Linear Range (Example) 1-100 µg/mL

Visualizations

experimental_workflow cluster_scavenger Scavenger Resin Workflow s_start Start: Product with residual this compound s_dissolve Dissolve product in suitable solvent s_start->s_dissolve s_add_resin Add 3-5 eq. thiol scavenger resin s_dissolve->s_add_resin s_react Stir at RT for 1-16 h s_add_resin->s_react s_filter Filter to remove resin s_react->s_filter s_concentrate Concentrate filtrate s_filter->s_concentrate s_end End: Purified Product s_concentrate->s_end

Caption: Workflow for removing this compound using a scavenger resin.

troubleshooting_logic start Problem: Incomplete removal of this compound method Which removal method was used? start->method scavenger Scavenger Resin method->scavenger Scavenger oxidation Oxidation method->oxidation Oxidation extraction Extraction method->extraction Extraction scavenger_q1 Increase equivalents of resin? scavenger->scavenger_q1 oxidation_q1 Optimize oxidant stoichiometry? oxidation->oxidation_q1 extraction_q1 Increase pH of aqueous wash? extraction->extraction_q1 scavenger_q2 Increase reaction time? scavenger_q1->scavenger_q2 No solution Re-evaluate and quantify residual levels scavenger_q1->solution Yes scavenger_q3 Change solvent? scavenger_q2->scavenger_q3 No scavenger_q2->solution Yes scavenger_q3->solution No scavenger_q3->solution Yes oxidation_q2 Adjust pH? oxidation_q1->oxidation_q2 No oxidation_q1->solution Yes oxidation_q2->solution No oxidation_q2->solution Yes extraction_q2 Increase number of extractions? extraction_q1->extraction_q2 No extraction_q1->solution Yes extraction_q2->solution No extraction_q2->solution Yes

Caption: Troubleshooting decision tree for this compound removal.

References

Adjusting pH for optimal 2-Mercaptoacetamide activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of 2-Mercaptoacetamide, with a specific focus on the critical role of pH in its activity.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of this compound and why is it important?

A1: The predicted pKa of the thiol group in this compound is approximately 8.34. The pKa is a critical parameter as it indicates the pH at which the thiol group is 50% deprotonated. The protonation state of the thiol group is crucial for its activity as a chelating agent and as a zinc-binding group in enzyme inhibition (e.g., histone deacetylases). At pH values below the pKa, the thiol group is predominantly in its protonated form (-SH), while at pH values above the pKa, it is primarily in its deprotonated, thiolate form (-S⁻). The thiolate form is generally a more potent nucleophile and a stronger chelator for many metal ions.

Q2: How does pH affect the solubility of this compound?

A2: The pH of the solution significantly influences the solubility of this compound and its derivatives. Studies on mercaptoacetamide-based histone deacetylase inhibitors (HDACis) have shown that these compounds exhibit higher solubility in acidic conditions (e.g., pH 1.2) and lower solubility at a neutral pH of 7.4[1]. This pH-dependent solubility should be a key consideration when preparing stock solutions and designing experiments.

Q3: What is the optimal pH for the activity of this compound as a histone deacetylase (HDAC) inhibitor?

A3: While specific optimal pH values for the HDAC inhibitory activity of this compound are not extensively published, HDAC activity assays are typically conducted at a physiological pH of around 7.4[2]. This is because the enzymatic activity of HDACs is optimal at this pH, and it mimics the physiological environment. However, the ionization state of the mercaptoacetamide's thiol group (pKa ~8.34) suggests that at pH 7.4, a significant portion of the inhibitor will be in the protonated form. The active binding form is the thiolate, and therefore, slight variations in pH around the physiological range could potentially influence inhibitory potency. It is recommended to determine the optimal pH for your specific assay conditions.

Q4: What is the optimal pH for the chelating activity of this compound?

A4: The optimal pH for the chelation of metal ions by this compound is dependent on the specific metal ion being targeted. Generally, the chelating ability of thiol compounds increases with pH. This is because at higher pH values, the thiol group deprotonates to the more reactive thiolate anion (-S⁻), which is a stronger ligand for metal ions. However, it is crucial to consider the pH at which the metal ion itself begins to precipitate as a hydroxide. For many divalent metal ions, chelation is often most effective in the slightly acidic to neutral pH range (around pH 4-7) to prevent metal hydroxide formation[3]. The ideal pH should be determined empirically for each specific metal-ligand system.

Troubleshooting Guides

Issue 1: Low or No Activity of this compound in an Enzymatic Assay

Potential Cause Troubleshooting Step
Suboptimal pH Verify the pH of your assay buffer. For HDAC assays, a starting pH of 7.4 is recommended. Consider performing a pH titration experiment to determine the optimal pH for your specific enzyme and substrate.
Incorrect Protonation State Given the pKa of ~8.34, at neutral pH, a large fraction of this compound is protonated. A slightly alkaline pH might increase the concentration of the active thiolate form, but this must be balanced with the pH optimum of the enzyme.
Compound Degradation This compound can be susceptible to oxidation, especially at alkaline pH. Prepare fresh solutions and consider working under an inert atmosphere (e.g., nitrogen or argon) if you suspect degradation.
Inadequate Solubility At neutral pH, the solubility of some mercaptoacetamide derivatives can be lower[1]. Ensure the compound is fully dissolved in the assay buffer. A small amount of a co-solvent like DMSO may be used, but its compatibility with the enzyme must be verified.

Issue 2: Inefficient Metal Chelation

Potential Cause Troubleshooting Step
Incorrect pH The pH is critical for chelation. A pH that is too low will result in the protonation of the thiol group, reducing its chelating ability. A pH that is too high may lead to the precipitation of the metal hydroxide. Determine the optimal pH by performing a chelation assay across a range of pH values.
Oxidation of Thiol Group The thiol group can oxidize to form disulfides, which are ineffective for chelation. Prepare solutions fresh and deaerate buffers to minimize oxidation.
Interfering Substances Other components in your sample may compete with this compound for the metal ion. Consider a sample clean-up step if interference is suspected.
Stoichiometry Ensure that the molar ratio of this compound to the metal ion is sufficient for effective chelation. A stoichiometric excess of the chelator is often required.

Data Presentation

Table 1: pH-Dependent Solubility of Mercaptoacetamide-Based HDAC Inhibitors

pH Solubility Reference
1.2 (HCl)Higher[1]
7.4 (PBS)Lower[1]

Table 2: General pH Ranges for Optimal Chelation of Divalent Metals by Thiol-Containing Ligands

Metal Ion General Optimal pH Range Considerations
Cu²⁺4 - 7Precipitation as Cu(OH)₂ above pH 7.
Zn²⁺5 - 8Precipitation as Zn(OH)₂ above pH 8.
Ni²⁺5 - 8Precipitation as Ni(OH)₂ above pH 8.
Pb²⁺4 - 7Precipitation as Pb(OH)₂ above pH 7.
Cd²⁺6 - 9Precipitation as Cd(OH)₂ above pH 9.

Note: These are general ranges and the optimal pH should be determined experimentally for this compound.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Activity in an Enzyme Inhibition Assay

  • Prepare a series of buffers: Prepare a set of buffers with a pH range relevant to your enzyme's stability (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0, 8.5). Common biological buffers include MES, PIPES, HEPES, and Tris. Ensure the buffer components do not interfere with the assay.

  • Prepare stock solutions: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Also, prepare stock solutions of your enzyme and substrate.

  • Set up the assay: In a multi-well plate, set up your standard enzyme inhibition assay. For each pH value, include wells for:

    • Enzyme + Substrate (No inhibitor control)

    • Enzyme + Substrate + this compound (at a fixed concentration)

    • Substrate only (Blank)

  • Initiate the reaction: Add the substrate to initiate the enzymatic reaction.

  • Measure activity: Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Calculate inhibition: For each pH, calculate the percentage of enzyme inhibition caused by this compound.

  • Determine optimal pH: Plot the percentage inhibition as a function of pH. The pH at which the highest inhibition is observed is the optimal pH for this compound activity under your experimental conditions.

Protocol 2: Determination of Optimal pH for Metal Chelation by this compound

  • Prepare a series of buffers: Prepare a set of buffers covering a pH range from 3 to 9 (e.g., acetate, MES, HEPES, Tris).

  • Prepare stock solutions: Prepare stock solutions of the metal ion of interest (e.g., from a soluble salt like chloride or nitrate) and this compound.

  • Set up chelation reactions: In a series of tubes, add a fixed concentration of the metal ion and a fixed concentration of this compound to each of the different pH buffers.

  • Equilibrate: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a controlled temperature.

  • Measure free metal ions: Use a method to quantify the concentration of unchelated (free) metal ions. This can be done using:

    • Ion-Selective Electrodes (ISE): If available for your metal of interest.

    • Spectrophotometry with a colorimetric indicator: Use a dye that forms a colored complex with the free metal ion. The decrease in color intensity in the presence of this compound indicates chelation.

    • Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP): After separating the chelated complex from the free ions (e.g., by size-exclusion chromatography or ultrafiltration).

  • Calculate chelation efficiency: For each pH, calculate the percentage of metal ions chelated by this compound.

  • Determine optimal pH: Plot the percentage of chelation as a function of pH. The pH at which the highest chelation is observed is the optimal pH for that specific metal-chelator system.

Mandatory Visualizations

experimental_workflow_enzyme_inhibition cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_buffers Prepare Buffers (pH 6.0 - 8.5) setup_plate Set up Multi-well Plate (Controls & Test Wells) prep_buffers->setup_plate prep_stocks Prepare Stock Solutions (2-MA, Enzyme, Substrate) prep_stocks->setup_plate initiate_reaction Initiate Reaction (Add Substrate) setup_plate->initiate_reaction measure_activity Measure Activity (Spectrophotometry/Fluorimetry) initiate_reaction->measure_activity calculate_inhibition Calculate % Inhibition measure_activity->calculate_inhibition plot_data Plot % Inhibition vs. pH calculate_inhibition->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

Caption: Workflow for determining the optimal pH for this compound's enzyme inhibitory activity.

chelation_logic cluster_conditions Experimental Conditions cluster_state This compound State cluster_outcome Chelation Outcome pH pH of Solution protonated Protonated (-SH) (Less Active) pH->protonated Low pH deprotonated Deprotonated (-S⁻) (More Active) pH->deprotonated High pH precipitation Metal Precipitation pH->precipitation Too High pH pKa pKa of 2-MA (~8.34) pKa->protonated pKa->deprotonated metal_hydroxide Metal Hydroxide Precipitation pH metal_hydroxide->precipitation low_chelation Low Chelation protonated->low_chelation optimal_chelation Optimal Chelation deprotonated->optimal_chelation

Caption: Logical relationship between pH and the chelation activity of this compound.

References

2-Mercaptoacetamide compatibility with other reagents in a reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Mercaptoacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the compatibility of this compound with other reagents and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive features?

A1: this compound (HSCH₂CONH₂) is a thiol-containing organic compound. Its reactivity is primarily dictated by the nucleophilic sulfhydryl group (-SH). This thiol group is more acidic than the hydroxyl group of its alcohol analog, readily forming a thiolate anion (-S⁻) under basic conditions. This thiolate is a potent nucleophile, making this compound highly reactive towards electrophiles.[1][2]

Q2: What are the general stability characteristics of this compound?

A2: this compound is stable under normal conditions. However, it is incompatible with strong oxidizing agents, which can oxidize the thiol group to form disulfides or sulfonic acids. It is also incompatible with certain metals and strong acids.[3] Studies have shown that mercaptoacetamide derivatives exhibit good solubility in acidic conditions (pH 1.2) and lower solubility in neutral phosphate-buffered saline (PBS) at pH 7.4.[4][5]

Q3: Can this compound be used in peptide synthesis?

A3: Yes, due to its thiol group, it can be involved in peptide chemistry, particularly in contexts requiring disulfide bond reduction or the introduction of a free thiol group. However, careful consideration of protecting group strategies is necessary to avoid unwanted side reactions with the sulfhydryl group.[4][6]

Troubleshooting Guides

Issue 1: Low Yield in S-Alkylation Reactions

Possible Cause:

  • Insufficient Deprotonation: The thiol group of this compound needs to be deprotonated to the more nucleophilic thiolate for efficient S-alkylation. The base used may not be strong enough or used in insufficient quantity.

  • Poor Leaving Group: The alkylating agent may have a poor leaving group, slowing down the reaction rate.

  • Steric Hindrance: The alkylating agent or the this compound itself might be sterically hindered, impeding the nucleophilic attack.

  • Side Reactions: Competing elimination reactions (E2) can occur, especially with secondary and tertiary alkyl halides.[1][2]

Solutions:

  • Base Selection: Use a suitable base to ensure complete deprotonation of the thiol. Common bases include sodium hydroxide, potassium carbonate, or triethylamine. The choice of base may depend on the solvent and the substrate's sensitivity.

  • Solvent Choice: Aprotic polar solvents like DMF or acetonitrile can enhance the nucleophilicity of the thiolate and accelerate the reaction.

  • Leaving Group: Employ alkylating agents with good leaving groups (e.g., iodide, bromide, tosylate).

  • Reaction Conditions: Monitor the reaction temperature. While heating can increase the rate of S-alkylation, it can also favor elimination side reactions. Optimization of temperature is crucial.

Issue 2: Unwanted Disulfide Bond Formation

Possible Cause:

  • Oxidation: The thiol group of this compound is susceptible to oxidation, leading to the formation of a disulfide-linked dimer, especially in the presence of air (oxygen) or other oxidizing agents. This is more prevalent at neutral to slightly basic pH.

Solutions:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Reducing Agents: In applications where a free thiol is desired, the addition of a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can help maintain the reduced state of the thiol.[7]

  • pH Control: Maintain a slightly acidic pH if the reaction conditions permit, as the rate of oxidation is generally lower at lower pH.

Compatibility with Other Reagents

The compatibility of this compound with other reagents is crucial for successful reaction outcomes. The following tables summarize its general compatibility.

Table 1: Compatibility with Common Functional Groups and Reagents

Reagent/Functional GroupCompatibilityNotes
Electrophiles
Alkyl Halides (1°, 2°)GoodPrimary alkyl halides undergo S-alkylation readily. Secondary halides may lead to a mixture of substitution and elimination products.[1][2]
Alkyl Halides (3°)PoorPrimarily undergoes elimination (E2) reaction.
Acyl Chlorides/AnhydridesGoodReadily undergoes S-acylation to form thioesters.
Aldehydes/KetonesModerateCan form hemithioacetals/hemithioketals, usually reversibly.
α,β-Unsaturated CarbonylsGoodUndergoes Michael (1,4-conjugate) addition.[8][9]
EpoxidesGoodActs as a nucleophile to open the epoxide ring.
Nucleophiles
AminesGoodGenerally compatible; the thiol is more nucleophilic than the amide nitrogen under most conditions.
Alcohols/AlkoxidesGoodGenerally compatible; thiols are more acidic and their conjugate bases are more nucleophilic than alcohols.[2]
Bases
Strong Bases (e.g., NaOH, KOH)GoodDeprotonates the thiol to form the thiolate.
Weaker Bases (e.g., K₂CO₃, Et₃N)GoodSufficient to deprotonate the thiol for many reactions.
Acids
Strong AcidsPoorIncompatible.[3]
Mild AcidsModerateGenerally stable, but solubility can be affected.[4][5]
Oxidizing/Reducing Agents
Strong Oxidizing AgentsPoorThe thiol group will be oxidized.
Mild Oxidizing Agents (e.g., I₂)ModerateCan lead to disulfide formation.
Reducing Agents (e.g., DTT, TCEP)GoodCompatible; helps maintain the thiol in its reduced form.[7]
Protecting Groups (in Peptide Synthesis)
Boc (tert-Butoxycarbonyl)ModerateThe thiol group may require its own protecting group to prevent side reactions during Boc deprotection with strong acids.
Fmoc (9-Fluorenylmethyloxycarbonyl)ModerateThe thiol can react with the dibenzofulvene byproduct of Fmoc deprotection. A thiol scavenger is often recommended.

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation

This protocol describes a general method for the S-alkylation of this compound with a primary alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Disulfide Bond Reduction

This protocol provides a general method for the reduction of a disulfide bond in a peptide or protein using this compound.

Materials:

  • Disulfide-containing peptide or protein

  • This compound

  • Tris buffer (e.g., 100 mM, pH 8.0)

  • Optional: Guanidinium chloride or urea for denaturing conditions

Procedure:

  • Dissolve the disulfide-containing molecule in the Tris buffer. If the disulfide is buried within a folded protein, add a denaturant like guanidinium chloride (6 M) or urea (8 M).

  • Prepare a stock solution of this compound in the same buffer.

  • Add the this compound solution to the protein solution to a final concentration typically in the range of 10-100 mM. A molar excess of the reducing agent over the disulfide bonds is required.

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Monitor the reduction by a suitable method, such as Ellman's test for free thiols or by mass spectrometry.

  • Once the reduction is complete, the excess this compound can be removed by dialysis or size-exclusion chromatography.

Visualizations

Compatibility_Flowchart This compound Reaction Compatibility cluster_electrophiles cluster_nucleophiles cluster_bases cluster_acids cluster_ox_red Reagent Reagent Type Electrophiles Electrophiles Reagent->Electrophiles Nucleophiles Nucleophiles Reagent->Nucleophiles Bases Bases Reagent->Bases Acids Acids Reagent->Acids Ox_Red Oxidizing/Reducing Agents Reagent->Ox_Red Alkyl_Halides Alkyl Halides (1°, 2°) Electrophiles->Alkyl_Halides Good Acyl_Chlorides Acyl Chlorides Electrophiles->Acyl_Chlorides Good Michael_Acceptors Michael Acceptors Electrophiles->Michael_Acceptors Good Amines Amines Nucleophiles->Amines Good Alcohols Alcohols Nucleophiles->Alcohols Good Strong_Bases Strong Bases (NaOH) Bases->Strong_Bases Good Weak_Bases Weak Bases (K2CO3) Bases->Weak_Bases Good Strong_Acids Strong Acids Acids->Strong_Acids Poor Strong_Ox Strong Oxidizers Ox_Red->Strong_Ox Poor Reducing_Agents Reducing Agents Ox_Red->Reducing_Agents Good

Caption: Compatibility of this compound with various reagent classes.

Troubleshooting_Alkylation Troubleshooting Low Yield in S-Alkylation Start Low Yield in S-Alkylation Check_Base Is the base strong enough? Start->Check_Base Check_LG Is the leaving group good? Start->Check_LG Check_Sterics Is there steric hindrance? Start->Check_Sterics Check_Elimination Is elimination a major side reaction? Start->Check_Elimination Solution_Base Use a stronger base (e.g., NaOH) or more equivalents. Check_Base->Solution_Base No Solution_LG Use an alkyl halide with a better leaving group (I > Br > Cl). Check_LG->Solution_LG No Solution_Sterics Use less hindered reagents if possible. Check_Sterics->Solution_Sterics Yes Solution_Elimination Lower reaction temperature; use a less hindered base. Check_Elimination->Solution_Elimination Yes

Caption: A logical workflow for troubleshooting low yields in S-alkylation reactions.

References

Validation & Comparative

A Head-to-Head Comparison of DTT and TCEP for Protein Disulfide Bond Reduction

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal reducing agent for their experimental needs.

In the realm of protein biochemistry and proteomics, the reduction of disulfide bonds is a critical step for a multitude of applications, ranging from protein structure-function studies and enzyme assays to sample preparation for electrophoresis and mass spectrometry. The choice of reducing agent can significantly impact the outcome and reproducibility of an experiment. This guide provides a detailed, data-driven comparison of two of the most widely used reducing agents: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

While this guide focuses on DTT and TCEP, it is important to address the inquiry regarding 2-Mercaptoacetamide. Following an extensive review of the scientific literature, it has been determined that this compound is not a commonly utilized or well-characterized reagent for the reduction of disulfide bonds in proteins. The available data on its efficacy and protocols for this specific application are insufficient for a meaningful comparison with established reducing agents like DTT and TCEP. Therefore, this guide will proceed with a comprehensive analysis of the two primary reagents.

Executive Summary: DTT vs. TCEP

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Chemical Nature Thiol-based reducing agentThiol-free phosphine-based reducing agent
Mechanism Thiol-disulfide exchange, forming a stable six-membered ring.[1][2]Nucleophilic attack by the phosphorus atom, forming a stable phosphine oxide.[3]
Odor Pungent, unpleasantOdorless[4][5]
Effective pH Range Optimal > 7.0; less effective at lower pH.[1][6]Broad range (1.5 - 9.0).[7]
Stability Prone to air oxidation, especially in the absence of metal chelators.[8][9]More resistant to air oxidation; stable in aqueous solutions.[4][10]
Reaction Rate Generally fast at optimal pH.Very fast, often complete in minutes at room temperature.[4]
Compatibility Interferes with maleimide-based labeling and can be problematic with immobilized metal affinity chromatography (IMAC) due to metal reduction.[5][8]Compatible with maleimide chemistry and does not reduce metals in IMAC.[5][11]
Toxicity Considered toxic.Less toxic than thiol-based reagents.

Delving Deeper: A Quantitative Look

The selection of a reducing agent is often contingent on the specific experimental conditions and downstream applications. The following table summarizes key quantitative parameters for DTT and TCEP.

ParameterDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Typical Working Concentration 1 - 10 mM for protein disulfide reduction.[1][12]5 - 50 mM for protein reduction prior to SDS-PAGE.[10]
Redox Potential (at pH 7) -0.33 V[1][6]More negative (stronger reductant) than DTT.[7]
Stability in Solution Less stable, especially at pH > 7.5. Stock solutions should be stored at -20°C and are best prepared fresh.[10]Stock solutions (0.5 M, pH 7.0) are stable for up to 3 months at -20°C.[10]
Reaction with Maleimides Significant inhibition of maleimide labeling.[8][9]Allows for maleimide labeling, although some reduction in efficiency may be observed.[8][9]
Effect on Spin Labels (EPR) Causes significant reduction (instability) of nitroxide spin labels.[8][9]Spin labels are 2-4 times more stable in the presence of TCEP.[8][9]

Mechanism of Action: A Visual Comparison

The distinct chemical natures of DTT and TCEP dictate their different mechanisms for disulfide bond reduction.

DTT_Mechanism Protein_SS Protein-S-S-Protein Mixed_Disulfide Protein-S-S-DTT-SH Protein_SS->Mixed_Disulfide Thiol-disulfide exchange DTT_SH DTT-(SH)₂ DTT_SH->Mixed_Disulfide Reduced_Protein 2 x Protein-SH Mixed_Disulfide->Reduced_Protein Intramolecular cyclization Oxidized_DTT Oxidized DTT (cyclic) Mixed_Disulfide->Oxidized_DTT

Mechanism of disulfide reduction by DTT.

DTT, a dithiol, reduces disulfide bonds through a two-step thiol-disulfide exchange reaction. The process results in the formation of a stable, oxidized cyclic DTT molecule and two reduced cysteine residues on the protein.[1][2]

TCEP_Mechanism Protein_SS Protein-S-S-Protein Intermediate [Protein-S-S(TCEP)-Protein] Protein_SS->Intermediate Nucleophilic attack TCEP TCEP (Phosphine) TCEP->Intermediate Reduced_Protein 2 x Protein-SH Intermediate->Reduced_Protein Hydrolysis TCEP_Oxide TCEP=O (Phosphine Oxide) Intermediate->TCEP_Oxide

Mechanism of disulfide reduction by TCEP.

TCEP, a phosphine-based reductant, directly attacks one of the sulfur atoms in the disulfide bond. This is followed by hydrolysis to yield two free thiols and a very stable TCEP oxide, driving the reaction to completion.[3]

Experimental Protocols

Below are standard protocols for the use of DTT and TCEP in preparing protein samples for SDS-PAGE.

Protocol 1: Protein Reduction with DTT for SDS-PAGE

Materials:

  • Protein sample

  • SDS-PAGE sample loading buffer (2X or 4X)

  • Dithiothreitol (DTT) stock solution (1 M in water, stored at -20°C)

  • Heating block or water bath

Procedure:

  • In a microcentrifuge tube, combine your protein sample with the appropriate volume of SDS-PAGE sample loading buffer.

  • Add DTT stock solution to a final concentration of 50-100 mM. For example, add 5-10 µL of 1 M DTT to a final sample volume of 100 µL.

  • Vortex the sample gently to mix.

  • Incubate the sample at 95-100°C for 5-10 minutes to denature and reduce the protein.

  • Cool the sample to room temperature before loading onto the SDS-PAGE gel.

Protocol 2: Protein Reduction with TCEP for SDS-PAGE

Materials:

  • Protein sample

  • SDS-PAGE sample loading buffer (2X or 4X)

  • TCEP stock solution (0.5 M, pH 7.0, stored at -20°C)

  • Heating block or water bath (optional)

Procedure:

  • In a microcentrifuge tube, combine your protein sample with the SDS-PAGE sample loading buffer.[10]

  • Add the 0.5 M TCEP stock solution to the protein sample to achieve a final concentration of 20-50 mM.[10] For a 20 µL sample, adding 0.8 µL of 0.5 M TCEP will result in a final concentration of 20 mM.[10]

  • Vortex the sample gently to mix.[10]

  • Incubate the sample at room temperature for 15-30 minutes.[10] For more complete reduction, you can incubate at 56°C for 5-10 minutes.[10]

  • There is no need to remove the TCEP before loading the sample onto the SDS-PAGE gel.[10]

Decision-Making Workflow

The choice between DTT and TCEP can be streamlined by considering the specific requirements of your experiment.

Decision_Tree Start Start: Need to reduce protein disulfide bonds Downstream_App Downstream Application? Start->Downstream_App Maleimide_IMAC Maleimide Labeling or IMAC? Downstream_App->Maleimide_IMAC Yes pH_Consideration Experiment pH? Downstream_App->pH_Consideration No Maleimide_IMAC->pH_Consideration No Use_TCEP Use TCEP Maleimide_IMAC->Use_TCEP Yes Odor_Stability Odor or Stability a Concern? pH_Consideration->Odor_Stability > 7.0 pH_Consideration->Use_TCEP < 7.0 Odor_Stability->Use_TCEP Yes Consider_Both Either DTT or TCEP is likely suitable Odor_Stability->Consider_Both No Use_DTT Use DTT Consider_Both->Use_DTT

References

A Comparative Guide: 2-Mercaptoacetamide vs. Thioglycolic Acid in Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance, synthesis, and biological relevance of 2-Mercaptoacetamide and Thioglycolic Acid.

In the landscape of synthetic chemistry and drug development, the selection of appropriate reagents is paramount to achieving desired outcomes with efficiency and precision. Both this compound and Thioglycolic Acid (TGA) are versatile thiol-containing molecules, each offering unique advantages in various applications. This guide provides a comprehensive comparison of their efficacy in synthesis, supported by experimental data, detailed protocols, and an exploration of their roles in relevant biological pathways.

At a Glance: Key Chemical and Physical Properties

A brief overview of the fundamental properties of this compound and Thioglycolic Acid is presented below.

PropertyThis compoundThioglycolic Acid
Chemical Formula C₂H₅NOSC₂H₄O₂S
Molecular Weight 91.13 g/mol 92.12 g/mol
Appearance White solidColorless liquid
Odor UnpleasantStrong, unpleasant
pKa ~8.3 (thiol group)~3.8 (carboxyl group), ~9.3 (thiol group)
Key Functional Groups Thiol (-SH), Amide (-CONH₂)Thiol (-SH), Carboxylic Acid (-COOH)

Efficacy in Synthesis: A Comparative Overview

Direct comparative studies evaluating the efficacy of this compound versus Thioglycolic Acid in the same synthetic reactions are limited in publicly available literature. However, an analysis of their distinct applications and the typical reaction conditions employed for each provides valuable insights into their respective strengths.

Thioglycolic Acid (TGA) is widely utilized in a broad range of applications, from cosmetics to industrial processes. Its dual functionality, featuring both a nucleophilic thiol and a reactive carboxylic acid, allows it to participate in a variety of reactions. In synthesis, TGA is a common precursor for the production of thioglycolate salts and esters, which are used as PVC stabilizers.[1][2] It also serves as a reducing agent and a complexing agent for metals.[3][4]

This compound , on the other hand, is more frequently employed in specialized applications, particularly in the realm of medicinal chemistry. Its amide group, being less reactive than a carboxylic acid, can influence the molecule's polarity, hydrogen bonding capacity, and biological interactions. A significant application of this compound is as a key structural motif in the design of selective histone deacetylase 6 (HDAC6) inhibitors, which are under investigation for the treatment of cancers and neurodegenerative diseases.[5]

Application as Capping Agents in Nanoparticle Synthesis

Both molecules are utilized as capping agents to control the growth and stability of nanoparticles. The thiol group in both compounds readily binds to the surface of metal nanoparticles, preventing aggregation.

Experimental Protocols

Synthesis of Thioglycolic Acid from Chloroacetic Acid

This protocol describes a common method for the synthesis of thioglycolic acid with a high yield.[7]

Materials:

  • Chloroacetic acid solution (20%)

  • Sodium hydrosulfide solution (15%)

  • Concentrated hydrochloric acid

  • Organic solvent for extraction (e.g., diethyl ether)

  • Hydrogen sulfide (H₂S) gas

Procedure:

  • In a reaction vessel, add the sodium hydrosulfide solution.

  • Slowly add the chloroacetic acid solution dropwise to the sodium hydrosulfide solution at room temperature while stirring.

  • During the addition and for the subsequent reaction time, continuously bubble hydrogen sulfide gas through the reaction mixture.

  • After the addition is complete, continue stirring for approximately one hour.

  • Acidify the reaction mixture to a pH of about 2 using concentrated hydrochloric acid.

  • Extract the thioglycolic acid from the aqueous solution using an appropriate organic solvent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the thioglycolic acid by vacuum distillation.

Expected Yield: Greater than 90%.[7]

G chloroacetic_acid Chloroacetic Acid reaction Reaction chloroacetic_acid->reaction sodium_hydrosulfide Sodium Hydrosulfide sodium_hydrosulfide->reaction h2s H₂S Gas h2s->reaction acidification Acidification (HCl) reaction->acidification extraction Extraction acidification->extraction distillation Vacuum Distillation extraction->distillation tga Thioglycolic Acid distillation->tga

Caption: Synthesis workflow for Thioglycolic Acid.

Synthesis of this compound from Methyl Thioglycolate

This procedure outlines a common laboratory-scale synthesis of this compound.[8]

Materials:

  • Methyl thioglycolate

  • Ammonia (aqueous or methanolic solution)

  • Solvent (e.g., methanol)

Procedure:

  • Dissolve methyl thioglycolate in a suitable solvent such as methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of ammonia while maintaining the low temperature.

  • Allow the reaction mixture to stir at room temperature for several hours or overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: Yields can vary depending on the specific conditions but are generally moderate to good.

G methyl_thioglycolate Methyl Thioglycolate reaction Aminolysis methyl_thioglycolate->reaction ammonia Ammonia ammonia->reaction evaporation Solvent Evaporation reaction->evaporation recrystallization Recrystallization evaporation->recrystallization mercaptoacetamide This compound recrystallization->mercaptoacetamide

Caption: Synthesis workflow for this compound.

Role in Biological Signaling Pathways

The distinct functional groups of this compound and Thioglycolic Acid lead to their involvement in different biological contexts, particularly in drug development.

This compound and HDAC6 Inhibition

This compound is a key pharmacophore in a class of selective inhibitors of Histone Deacetylase 6 (HDAC6).[5] HDAC6 is a zinc-dependent enzyme that deacetylates various protein substrates, including α-tubulin and cortactin, thereby playing a crucial role in cell motility, protein trafficking, and degradation.[9] Dysregulation of HDAC6 activity is implicated in cancer and neurodegenerative disorders.[5]

The mercaptoacetamide moiety acts as a zinc-binding group, chelating the zinc ion in the active site of HDAC6 and inhibiting its enzymatic activity.[5] This inhibition leads to the hyperacetylation of HDAC6 substrates, which can restore normal cellular function or induce apoptosis in cancer cells.

G HDAC6 HDAC6 deacetylation Deacetylation HDAC6->deacetylation alpha_tubulin α-tubulin (acetylated) alpha_tubulin->deacetylation cortactin Cortactin (acetylated) cortactin->deacetylation cell_motility Cell Motility deacetylation->cell_motility protein_trafficking Protein Trafficking deacetylation->protein_trafficking mercaptoacetamide_inhibitor This compound-based Inhibitor mercaptoacetamide_inhibitor->HDAC6 Inhibits

Caption: Inhibition of HDAC6 by this compound-based inhibitors.

Thioglycolic Acid in Drug Delivery Systems

Thioglycolic acid plays a more indirect role in influencing cellular pathways, primarily through its use in modifying drug delivery vehicles. TGA can be covalently attached to polymers like chitosan to form thiolated polymers (thiomers).[10] These thiomers exhibit enhanced mucoadhesive properties, allowing for prolonged contact time of drug formulations with mucosal surfaces.

This enhanced adhesion is thought to be due to the formation of disulfide bonds between the thiol groups of the thiomer and cysteine-rich subdomains of mucus glycoproteins.[10] By extending the residence time of a drug at the site of absorption, chitosan-TGA conjugates can improve drug bioavailability and therapeutic efficacy. While not directly targeting a specific signaling pathway, this approach modulates the overall drug delivery process, which in turn affects the drug's interaction with its target pathways.

G chitosan_tga Chitosan-TGA Conjugate disulfide_bond Disulfide Bond Formation chitosan_tga->disulfide_bond mucus_glycoproteins Mucus Glycoproteins mucus_glycoproteins->disulfide_bond mucoadhesion Enhanced Mucoadhesion disulfide_bond->mucoadhesion prolonged_residence Prolonged Drug Residence mucoadhesion->prolonged_residence increased_bioavailability Increased Bioavailability prolonged_residence->increased_bioavailability

Caption: Mechanism of enhanced mucoadhesion by Chitosan-TGA conjugates.

Conclusion

This compound and Thioglycolic Acid, while both containing a reactive thiol group, exhibit distinct profiles in terms of their synthetic applications and relevance to drug development. Thioglycolic acid is a versatile and widely used reagent for a variety of chemical transformations and industrial applications. In contrast, this compound has found a more specialized niche, particularly as a crucial component of targeted therapeutics like HDAC6 inhibitors.

The choice between these two reagents will ultimately depend on the specific requirements of the synthesis or the biological target. For broad synthetic utility and applications where the carboxylic acid functionality is desired, thioglycolic acid is often the preferred choice. For applications in medicinal chemistry, where the amide group can offer advantages in terms of biological interactions and specificity, this compound presents a valuable alternative. This guide provides a foundational understanding to aid researchers in making an informed decision based on their specific needs.

References

A Researcher's Guide to Validating Disulfide Bond Reduction: 2-Mercaptoacetamide in Focus with Ellman's Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient reduction of disulfide bonds in proteins and peptides is a critical step in numerous analytical and preparative workflows. While dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are widely used, the exploration of alternative reducing agents like 2-Mercaptoacetamide is driven by the need for specific reaction kinetics, pH optima, and compatibility with downstream applications. This guide provides a framework for the validation of this compound as a disulfide reducing agent, utilizing the robust and well-established Ellman's reagent assay for quantification.

The Ellman's Test: A Cornerstone for Thiol Quantification

The validation of disulfide bond reduction hinges on the accurate measurement of free sulfhydryl (-SH) groups generated. Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), serves as a reliable tool for this purpose. The underlying principle involves a thiol-disulfide exchange reaction where DTNB reacts with a free thiol group, cleaving its disulfide bond to produce a mixed disulfide and the chromophoric 2-nitro-5-thiobenzoate (TNB²⁻) anion. The intensity of the yellow-colored TNB²⁻, measured spectrophotometrically at 412 nm, is directly proportional to the concentration of free thiols in the sample.[1][2]

Comparative Analysis of Common Reducing Agents

The choice of reducing agent can significantly influence the outcome of an experiment. Below is a summary of the characteristics of commonly used reducing agents.

FeatureThis compoundDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)2-Mercaptoethanol (2-ME)
Mechanism Thiol-disulfide exchangeThiol-disulfide exchangePhosphine-based reductionThiol-disulfide exchange
Optimal pH 6.5 - 9.0< 8.0> 7.5
Odor PungentStrongOdorlessPungent
Stability Prone to air oxidationResistant to air oxidationReadily oxidized in air[3]
Compatibility Interferes with maleimide chemistryCompatible with maleimide chemistry[4][5]Interferes with maleimide chemistry[3]

Experimental Protocol: Validation of Disulfide Reduction

This protocol outlines the steps to quantify the reduction of a model disulfide-containing protein or peptide using this compound and compare its efficiency against other reducing agents.

Materials
  • Model protein/peptide with a known number of disulfide bonds (e.g., Insulin, Lysozyme)

  • This compound

  • Dithiothreitol (DTT)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)[6][7]

  • Denaturing agent (optional, e.g., 8 M Guanidine HCl or 6 M Urea)

  • Spectrophotometer capable of measuring absorbance at 412 nm

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_reduction Disulfide Reduction cluster_quantification Quantification with Ellman's Reagent cluster_analysis Data Analysis P1 Prepare stock solutions of reducing agents (this compound, DTT, TCEP) R1 Incubate protein/peptide with each reducing agent at various concentrations and time points P1->R1 P2 Prepare protein/peptide stock solution P2->R1 P3 Prepare Ellman's Reagent solution (4 mg/mL in Reaction Buffer) Q2 Add Ellman's Reagent P3->Q2 Q1 Take aliquots from each reaction mixture R1->Q1 R2 Include a 'no reducing agent' control R2->Q1 Q1->Q2 Q3 Incubate for 15 minutes at room temperature Q2->Q3 Q4 Measure absorbance at 412 nm Q3->Q4 A1 Calculate free thiol concentration using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) Q4->A1 A2 Compare the reduction efficiency of this compound with other reducing agents A1->A2

Caption: Experimental workflow for comparing disulfide reducing agents.

Detailed Procedure
  • Preparation of Reagents:

    • Prepare fresh stock solutions of this compound, DTT, and TCEP in the Reaction Buffer.

    • Dissolve the model protein/peptide in the Reaction Buffer. If the disulfide bonds are not readily accessible, a denaturing agent can be included.

    • Prepare the Ellman's Reagent solution (4 mg/mL) in the Reaction Buffer. Protect this solution from light.[6][7]

  • Disulfide Reduction:

    • Set up a series of reactions for each reducing agent to be tested. Vary the final concentration of the reducing agent (e.g., 1, 5, 10, 20 mM).

    • For each concentration, set up different incubation time points (e.g., 15, 30, 60, 120 minutes) at a controlled temperature (e.g., 37°C).

    • Include a control sample containing the protein/peptide solution without any reducing agent to measure the initial free thiol concentration.

  • Quantification of Free Thiols:

    • At each time point, take an aliquot of the reaction mixture.

    • Add the aliquot to the Ellman's Reagent solution in a cuvette or microplate well. A typical ratio is 50 µL of Ellman's reagent to 2.5 mL of reaction buffer, followed by the addition of the sample.[7]

    • Incubate the mixture at room temperature for 15 minutes.[6][7]

    • Measure the absorbance at 412 nm using a spectrophotometer. Use a blank containing the reaction buffer and Ellman's reagent.

Data Analysis and Interpretation

The concentration of free sulfhydryl groups can be calculated using the Beer-Lambert law:

Concentration (M) = Absorbance / (ε * l)

Where:

  • Absorbance is the measured absorbance at 412 nm.

  • ε (molar extinction coefficient) of TNB²⁻ is 14,150 M⁻¹cm⁻¹.[6]

  • l is the path length of the cuvette in cm.

The number of reduced disulfide bonds per molecule of protein/peptide can then be determined by subtracting the initial free thiol concentration (from the control without reducing agent) and dividing by two (since each disulfide bond yields two free thiols).

Visualizing the Reaction

ellman_reaction cluster_reactants Reactants cluster_products Products DTNB DTNB (Ellman's Reagent) (No Color) MixedDisulfide R-S-S-TNB (Mixed Disulfide) DTNB->MixedDisulfide + R-SH TNB TNB²⁻ (Yellow Color, Absorbs at 412 nm) DTNB->TNB + R-SH Thiol R-SH (Free Thiol) Thiol->MixedDisulfide

Caption: Reaction of Ellman's reagent with a free thiol.

By systematically applying this experimental framework, researchers can generate quantitative data to objectively compare the performance of this compound with other reducing agents. This data-driven approach will enable the selection of the most appropriate reducing agent for a specific application, ensuring the integrity and success of subsequent experimental steps.

References

LC-MS Analysis: A Definitive Method for Confirming 2-Mercaptoacetamide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and drug development, the precise characterization of reaction products is paramount. For reactions involving nucleophilic compounds such as 2-Mercaptoacetamide, confirming the formation of the desired product and identifying any byproducts is a critical step. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and indispensable analytical tool for this purpose, offering high sensitivity and specificity. This guide provides a comprehensive comparison of LC-MS with other analytical techniques and presents supporting experimental data for the analysis of a model reaction involving a this compound analog.

Comparison of Analytical Techniques

While several analytical methods can be employed to monitor chemical reactions, LC-MS offers distinct advantages for the analysis of this compound reaction products, particularly in complex matrices.

TechniquePrincipleAdvantages for this compound AnalysisLimitations
LC-MS Separation by liquid chromatography followed by mass-to-charge ratio analysis.High sensitivity and selectivity, provides molecular weight information for unambiguous product identification, suitable for complex mixtures.[1][2]Higher equipment cost compared to other techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.High resolution for volatile compounds.This compound and its derivatives are often non-volatile, requiring derivatization which can introduce errors and complicates the workflow.[3][4]
High-Performance Liquid Chromatography (HPLC) with UV detection Separation by liquid chromatography with detection based on UV absorbance.Good for quantitative analysis of known compounds with a chromophore.Co-eluting impurities can interfere with quantification, does not provide molecular weight information for unknown product identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about molecules.Excellent for unambiguous structure elucidation of purified compounds.Lower sensitivity compared to MS, not ideal for analyzing complex reaction mixtures directly without prior purification.

Case Study: LC-MS/MS Analysis of the Reaction between an α,β-Unsaturated Aldehyde and a this compound Analog

To illustrate the power of LC-MS in characterizing this compound reactions, we present a detailed protocol adapted from the analysis of the Michael addition of N-acetylcysteine (a close structural analog of this compound) to 4-hydroxy-2(E)-nonenal (HNE), a reactive α,β-unsaturated aldehyde.[5] This type of reaction is fundamental in various biological and synthetic chemical processes.

Experimental Protocol

1. Reaction Sample Preparation:

  • A 1.0 mM solution of the α,β-unsaturated aldehyde (e.g., HNE) is prepared in ethanol.

  • In a microcentrifuge tube, 50 µL of a solution containing the this compound analog (N-acetylcysteine) is combined with 450 µL of 0.1 M sodium phosphate buffer (pH 8.0), 400 µL of water, and 100 µL of the HNE solution.

  • The reaction mixture is incubated at 37°C for 2 hours.[5]

  • Following incubation, the reaction is quenched and acidified to pH 3 with 1 N HCl.

  • The product is extracted three times with ethyl acetate.

  • The combined organic layers are evaporated to dryness under a stream of nitrogen.

  • The residue is reconstituted in a solution of 20% mobile phase B for LC-MS/MS analysis.[5]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 20% to 50% mobile phase B over 10 minutes, followed by an increase to 90% B over the next 2 minutes.[5]

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte. For the HNE-mercapturate adduct, negative ion mode is often used.

    • Analysis Mode: Selected Reaction Monitoring (SRM) is employed for quantitative analysis, providing high selectivity and sensitivity.[5] Specific precursor-to-product ion transitions are monitored for the expected product.

Data Presentation: Expected LC-MS/MS Parameters

The following table summarizes the expected SRM transitions for the analysis of the HNE-mercapturic acid conjugate, which serves as a model for a this compound reaction product.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
HNE-Mercapturate Adduct318189171

Table 1: Selected Reaction Monitoring (SRM) transitions for the LC-MS/MS analysis of the HNE-mercapturic acid conjugate.[5]

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagram illustrates the key steps in the LC-MS analysis of a this compound reaction.

LCMS_Workflow cluster_reaction Reaction cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Reactants Reactants Reaction_Mixture Reaction_Mixture Reactants->Reaction_Mixture Incubation Quenching Quenching Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation LC_Separation Reconstitution->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis

Caption: Workflow for the LC-MS analysis of this compound reaction products.

Conclusion

LC-MS stands out as the premier analytical technique for the confirmation and characterization of this compound reaction products. Its unparalleled sensitivity, selectivity, and ability to provide molecular weight information make it superior to other methods, especially when dealing with complex reaction mixtures. The detailed protocol and expected data presented for a model reaction underscore the practical application and reliability of LC-MS in ensuring the integrity and success of synthetic chemical processes in research and drug development.

References

A Comparative Analysis of 2-Mercaptoacetamide and N-acetylcysteine as Metal Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metal Chelators

Metal chelators are chemical compounds that form stable, water-soluble complexes with metal ions, facilitating their removal from biological systems. They are crucial in the treatment of heavy metal poisoning and in managing diseases associated with metal overload. An ideal chelator should exhibit high affinity and selectivity for toxic metal ions over essential ones, possess low toxicity, and be readily excreted from the body. Both 2-Mercaptoacetamide and N-acetylcysteine are thiol-containing compounds, a class of molecules known for their ability to bind to heavy metals.

N-acetylcysteine (NAC) as a Metal Chelator

N-acetylcysteine is a well-established antioxidant and mucolytic agent that has demonstrated significant efficacy as a metal chelator. Its chelating ability stems from its thiol (-SH) group, which can form stable complexes with various divalent metal ions.

Mechanism of Action

NAC's role as a metal chelator is twofold:

  • Direct Chelation: The thiol group of NAC directly binds to metal ions, forming a stable complex that can be excreted from the body.

  • Indirect Action via Glutathione Synthesis: NAC is a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH). Glutathione, a major intracellular antioxidant, can also directly chelate metals and plays a vital role in cellular detoxification pathways.

NAC_Mechanism NAC N-acetylcysteine (NAC) Cysteine L-cysteine NAC->Cysteine Deacetylation Complex1 NAC-Metal Complex (Excreted) NAC->Complex1 GSH Glutathione (GSH) Cysteine->GSH Synthesis Complex2 GSH-Metal Complex (Excreted) GSH->Complex2 Detox Cellular Detoxification GSH->Detox Metal Metal Ion (e.g., Pb²⁺, Hg²⁺) Metal->Complex1 Metal->Complex2

Caption: Mechanism of N-acetylcysteine in metal chelation.
Quantitative Data: Stability Constants of NAC-Metal Complexes

The stability constant (log K) is a quantitative measure of the affinity between a ligand and a metal ion. A higher log K value indicates a more stable complex. The following table summarizes the stability constants for NAC with various divalent metal ions.

Metal Ionlog K1 (1:1 NAC:Metal)log K2 (2:1 NAC:Metal)Reference
Cu²⁺10.258.15[1]
Zn²⁺7.606.85[1]
Ni²⁺7.356.50[1]
Co²⁺6.805.95[1]
Mn²⁺4.854.10[1]
Pb²⁺8.5 (approx.)-[1]
Cd²⁺7.957.10[1]
Hg²⁺13.210.5[1]

This compound as a Potential Metal Chelator

This compound shares structural similarities with NAC, notably the presence of a thiol group, which suggests its potential as a metal chelator. The amide group in this compound may also participate in coordination with metal ions.

Qualitative Assessment

While quantitative stability constants for this compound with various metal ions are not readily found in the literature, studies on its derivatives have shown metal-binding capabilities. For instance, N-aryl mercaptoacetamide derivatives have been investigated as inhibitors of metallo-β-lactamases, indicating an interaction with the zinc ions in the active site of these enzymes.

Further experimental investigation is required to determine the stability constants of this compound with various metal ions to allow for a direct quantitative comparison with NAC.

Experimental Protocols

Determination of Metal-Ligand Stability Constants by Potentiometric Titration

This method is used to determine the stability constants of metal-ligand complexes in solution.

Materials:

  • pH meter with a glass electrode

  • Constant temperature water bath

  • Burette

  • Magnetic stirrer

  • Standardized solutions of the metal salt (e.g., Pb(NO₃)₂, HgCl₂)

  • Standardized solution of the chelating agent (NAC or this compound)

  • Standardized solution of a strong acid (e.g., HCl)

  • Standardized solution of a strong base (e.g., NaOH), free of carbonate

  • Inert salt solution to maintain constant ionic strength (e.g., KNO₃)

  • Deionized water

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Prepare a series of solutions in a thermostated vessel, each containing a known concentration of the metal ion, the chelating agent, and a strong acid.

  • Titrate the solutions with a standardized strong base.

  • Record the pH value after each addition of the base.

  • Perform a separate titration of the chelating agent in the absence of the metal ion to determine its protonation constants.

  • The stability constants are calculated from the titration data using specialized software that analyzes the formation curves of the metal-ligand complexes.

Potentiometric_Titration cluster_0 Preparation cluster_1 Titration cluster_2 Analysis Solution Metal Ion + Chelator + Acid Solution Titration Titrate with Standard Base Solution->Titration Measurement Record pH Titration->Measurement Data Titration Data Measurement->Data Calculation Calculate Stability Constants Data->Calculation

Caption: Workflow for potentiometric titration.
In Vitro Metal Chelation Assay using UV-Vis Spectrophotometry

This assay is a competitive binding method to assess the metal chelating ability of a compound.

Materials:

  • UV-Vis spectrophotometer

  • Standardized solution of a metal salt (e.g., FeCl₂)

  • Solution of the chelating agent (NAC or this compound)

  • Indicator dye that forms a colored complex with the metal ion (e.g., Ferrozine)

  • Buffer solution (e.g., HEPES)

Procedure:

  • Prepare a solution of the metal salt and the indicator dye. This will form a colored complex with a characteristic absorbance maximum.

  • Measure the absorbance of this solution at the specific wavelength.

  • Add varying concentrations of the chelating agent to the solution.

  • The chelating agent will compete with the indicator dye for the metal ions. As the chelator binds to the metal, the concentration of the metal-indicator complex decreases, leading to a decrease in absorbance.

  • The percentage of metal chelation is calculated using the following formula: Chelation (%) = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (metal + indicator) and A₁ is the absorbance in the presence of the chelator.

Conclusion

N-acetylcysteine is a well-characterized metal chelator with proven efficacy against a range of heavy metals, supported by quantitative stability constant data. Its dual mechanism of direct chelation and enhancement of glutathione synthesis makes it a valuable therapeutic agent. This compound, due to its structural similarity to NAC, holds promise as a metal chelator. However, a lack of quantitative data on its metal-binding affinities prevents a direct comparative assessment. Further research, including the determination of stability constants and in vivo studies, is necessary to fully evaluate the potential of this compound as a metal chelator and to compare its efficacy directly with that of N-acetylcysteine. Researchers and drug development professionals are encouraged to pursue these investigations to expand the arsenal of effective treatments for metal toxicity.

References

2-Mercaptoacetamide Eclipses Kojic Acid in Tyrosinase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – In the ongoing quest for more effective agents to modulate melanin production for therapeutic and cosmetic applications, a comparative analysis reveals that derivatives of 2-Mercaptoacetamide demonstrate significantly higher tyrosinase inhibitory activity than the widely used kojic acid. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

A key study exploring 2-mercapto-N-arylacetamide (2-MAA) analogs, derivatives of this compound, found them to be potent tyrosinase inhibitors.[1] Four of these analogs exhibited IC50 values ranging from 0.95 to 2.0 μM against mushroom tyrosinase, indicating a potency 12 to 26 times greater than that of kojic acid, which presented an IC50 value of 24.3 μM.[1] This superior inhibitory action suggests that this compound derivatives could be promising candidates for further investigation in the fields of dermatology and food science.

Unraveling the Mechanisms of Inhibition

While both this compound derivatives and kojic acid effectively inhibit tyrosinase, the enzyme central to melanin synthesis, their modes of action differ. Kojic acid is well-established as a chelating agent, directly binding to the copper ions within the active site of the tyrosinase enzyme, thereby preventing its catalytic activity.[2][3]

Conversely, and contrary to initial hypotheses, studies on 2-mercapto-N-arylacetamide analogs indicate that their potent inhibitory effect is not due to copper chelation.[1] Instead, their mechanism involves the formation of hydrogen bonds via the amide NH group and hydrophobic interactions with the enzyme's active site.[1] Furthermore, some analogs of this compound have been shown to possess a dual-action mechanism, not only directly inhibiting tyrosinase activity but also suppressing the expression of the microphthalmia-associated transcription factor (MITF) and tyrosinase itself.[1]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound analogs and kojic acid, highlighting the superior efficacy of the former.

CompoundTarget EnzymeSubstrateIC50 Value (μM)Reference
2-Mercapto-N-arylacetamide (analogs)Mushroom TyrosinaseL-DOPA0.95 - 2.0[1]
Kojic AcidMushroom TyrosinaseL-DOPA24.3[1]

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

The following is a detailed methodology for assessing the tyrosinase inhibitory activity of test compounds, based on established protocols.

1. Materials and Reagents:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound or its derivatives (Test Compound)

  • Kojic Acid (Positive Control)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay well should be optimized (e.g., 20 units/mL).

  • Substrate Solution: Prepare a fresh solution of L-DOPA in phosphate buffer (e.g., 2.5 mM).

  • Test Compound and Positive Control Solutions: Prepare stock solutions of this compound derivatives and kojic acid in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations for IC50 determination. The final concentration of DMSO in the assay should be kept low (e.g., <2%) to avoid interference with enzyme activity.

3. Assay Procedure:

  • In a 96-well microplate, add 40 µL of phosphate buffer to each well.

  • Add 20 µL of the various concentrations of the test compound or kojic acid to the respective wells.

  • Add 20 µL of the mushroom tyrosinase solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding 20 µL of the L-DOPA substrate solution to all wells.

  • Immediately measure the absorbance of the plate at a specific wavelength (e.g., 475-492 nm) using a microplate reader. Take kinetic readings at regular intervals (e.g., every minute) for a set duration (e.g., 20-30 minutes).

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor and the control.

  • Determine the percentage of tyrosinase inhibition for each concentration of the test compound and kojic acid using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the tyrosinase activity, from the dose-response curve.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct inhibitory pathways of kojic acid and this compound derivatives on tyrosinase.

Kojic_Acid_Inhibition cluster_enzyme Enzyme Active Site Tyrosinase Tyrosinase (with Cu2+) Product Melanin Precursors Tyrosinase->Product Catalysis InactiveComplex Inactive Tyrosinase-Kojic Acid Complex Tyrosinase->InactiveComplex KojicAcid Kojic Acid KojicAcid->Tyrosinase Chelates Copper Ions KojicAcid->Product Inhibits Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase Binds to Active Site Mercaptoacetamide_Inhibition cluster_enzyme Enzyme Active Site Tyrosinase Tyrosinase Product Melanin Precursors Tyrosinase->Product Catalysis InactiveComplex Inactive Tyrosinase-Inhibitor Complex Tyrosinase->InactiveComplex Mercaptoacetamide This compound Analog Mercaptoacetamide->Tyrosinase H-bonding & Hydrophobic Interaction Mercaptoacetamide->Product Inhibits MITF MITF Expression Mercaptoacetamide->MITF Suppresses TyrosinaseExpression Tyrosinase Expression Mercaptoacetamide->TyrosinaseExpression Suppresses Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase Binds to Active Site MITF->TyrosinaseExpression Regulates

References

Quantitative analysis of 2-Mercaptoacetamide's chelating efficiency for various metal ions

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Chelating Efficiency: The Stability Constant

The efficacy of a chelating agent is primarily determined by the stability of the complex it forms with a metal ion. This is quantified by the stability constant (log K), also known as the formation constant. A higher log K value indicates a more stable complex and a stronger bond between the chelator and the metal ion. This is a critical factor in a biological system, where the chelating agent must effectively sequester a target metal ion amidst competition from endogenous ligands.

Comparative Stability of Common Chelating Agents

To provide a benchmark for evaluating the potential of new chelating agents like 2-Mercaptoacetamide, the following table summarizes the logarithm of the overall stability constants (log β) for well-established chelators with various metal ions. These values are compiled from the NIST and IUPAC databases and are generally measured at 25°C and an ionic strength of 0.1 M.[1]

Chelating AgentFe³⁺Cu²⁺Zn²⁺Pb²⁺Ca²⁺Mg²⁺
EDTA 25.118.816.518.010.78.7
DTPA 28.621.418.418.810.89.3
DOTA 29.322.220.820.217.2-

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.[1]

Experimental Protocols for Determining Chelating Efficiency

The following are detailed methodologies for key experiments used to determine the stability constants of metal-chelator complexes.

Potentiometric Titration

This is one of the most common and accurate methods for determining stepwise stability constants. The principle lies in monitoring the change in hydrogen ion concentration (pH) of a solution as a complex is formed between a metal ion and a ligand.

Experimental Setup:

  • Apparatus: A digital pH meter with a combined glass electrode, a magnetic stirrer, and a micro-burette.

  • Reagents:

    • Standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Standardized solution of a strong acid (e.g., 0.1 M HClO₄).

    • A solution of the ligand (e.g., this compound) of known concentration.

    • Solutions of the metal salts (e.g., nitrates or perchlorates) of known concentrations.

    • A background electrolyte to maintain constant ionic strength (e.g., 1.0 M KNO₃).

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Titration Mixtures: Prepare the following solutions in a thermostated vessel (e.g., at 25°C):

    • Mixture A (Acid Blank): A known volume of strong acid and background electrolyte.

    • Mixture B (Ligand): A known volume of strong acid, background electrolyte, and the ligand solution.

    • Mixture C (Metal-Ligand Complex): A known volume of strong acid, background electrolyte, the ligand solution, and the metal salt solution.

  • Titration: Titrate each mixture with the standardized strong base, recording the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of base added for each titration. The data is then used to calculate the proton-ligand and metal-ligand stability constants using computational methods like the Irving-Rossotti technique.

Spectrophotometric Methods (e.g., Job's Plot)

Spectrophotometry can be used when the formation of a metal-ligator complex results in a change in the solution's absorbance. Job's method of continuous variation is a widely used spectrophotometric technique to determine the stoichiometry of a complex.

Experimental Setup:

  • Apparatus: A UV-Vis spectrophotometer.

  • Reagents:

    • Equimolar solutions of the metal ion and the ligand.

Procedure:

  • Preparation of Solutions: Prepare a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant.

  • Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

  • Job's Plot: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.

  • Calculation of Stability Constant: The stability constant (K) can be calculated from the absorbance data using the following equation for a 1:1 complex: K = [ML] / ([M][L]) where [ML], [M], and [L] are the equilibrium concentrations of the complex, free metal ion, and free ligand, respectively. These can be determined from the absorbance values and initial concentrations.[1]

Visualizing Experimental Workflows and Chelation Principles

To further clarify the concepts and procedures, the following diagrams illustrate a typical experimental workflow and the fundamental principle of the chelate effect.

experimental_workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Mixture A (Acid Blank) Titrate_A Titrate A with NaOH A->Titrate_A B Mixture B (Acid + Ligand) Titrate_B Titrate B with NaOH B->Titrate_B C Mixture C (Acid + Ligand + Metal) Titrate_C Titrate C with NaOH C->Titrate_C Plot Plot pH vs. Volume of NaOH Titrate_A->Plot Titrate_B->Plot Titrate_C->Plot Calculate Calculate Stability Constants (e.g., Irving-Rossotti) Plot->Calculate

Caption: Experimental workflow for determining stability constants using potentiometric titration.

chelate_effect cluster_unidentate Unidentate Ligands cluster_bidentate Bidentate Ligand (Chelator) M_uni Metal Ion (M) ML2 [ML2] Complex M_uni->ML2 + 2L L1 Ligand 1 L1->ML2 L2 Ligand 2 L2->ML2 M_bi Metal Ion (M) M_Chelate [M(L-L)] Chelate M_bi->M_Chelate + (L-L) Chelator Chelator (L-L) Chelator->M_Chelate Result Higher Stability (Chelate Effect) M_Chelate->Result Favorable Entropy Change

Caption: The chelate effect: Bidentate ligands form more stable complexes than unidentate ligands.

Conclusion

References

A Comparative Guide to Spectroscopic Methods for Monitoring 2-Mercaptoacetamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the ability to monitor chemical reactions in real-time is crucial for optimizing processes, understanding kinetics, and ensuring product quality. 2-Mercaptoacetamide, a key reagent in various chemical syntheses, presents unique functional groups—a thiol and an amide—that allow its reactions to be tracked effectively using several spectroscopic techniques. This guide provides an objective comparison of four prominent methods: Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy, for monitoring the progress of a representative this compound reaction: its base-catalyzed hydrolysis.

Case Study Reaction: Base-Catalyzed Hydrolysis of this compound

The hydrolysis of this compound in the presence of a base like sodium hydroxide (NaOH) yields 2-mercaptoacetate and ammonia. This reaction involves the conversion of the amide functional group into a carboxylate, providing distinct spectral changes that can be monitored.

HS-CH₂-C(=O)NH₂ + OH⁻ → HS-CH₂-COO⁻ + NH₃

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation.[1] For reaction monitoring, it excels at tracking the disappearance of reactant functional groups and the appearance of product functional groups in real-time, particularly when using an Attenuated Total Reflectance (ATR) probe for in-situ analysis.[1][2]

Experimental Protocol
  • System Setup : An FT-IR spectrometer equipped with a Diamond ATR probe (such as ReactIR) is used for in-situ monitoring.

  • Background Collection : A background spectrum of the reaction solvent (e.g., D₂O to avoid strong O-H band interference) is collected before adding the reactants.[3]

  • Reagent Preparation : Prepare a solution of this compound in D₂O (e.g., 0.5 M). Prepare a separate solution of NaOH in D₂O (e.g., 0.6 M).

  • Reaction Initiation : Place the this compound solution in a temperature-controlled reaction vessel and immerse the ATR probe. Begin spectral acquisition.

  • Data Acquisition : Inject the NaOH solution to start the hydrolysis. The spectrometer continuously collects FT-IR spectra at set intervals (e.g., every 30 seconds) over the course of the reaction.

  • Data Analysis : The collected spectra are analyzed to track the change in absorbance of key vibrational bands over time. Specifically, monitor the decrease of the amide C=O stretch (~1650 cm⁻¹) and the increase of the carboxylate COO⁻ asymmetric stretch (~1570 cm⁻¹).

Experimental Workflow: FT-IR Monitoring

FTIR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Reactant (this compound in D₂O) D Load Reactant & Immerse ATR Probe A->D B Prepare Base (NaOH in D₂O) E Initiate Reaction (Add Base) B->E C Collect Solvent Background Spectrum C->D D->E F Acquire Spectra (Time Series) E->F G Process Spectra (Baseline Correction) F->G H Track Peak Intensity (Amide & Carboxylate) G->H I Generate Kinetic Profile H->I

Fig. 1: Workflow for in-situ FT-IR reaction monitoring.
Quantitative Data Summary: FT-IR

Time (minutes)Amide C=O Peak Intensity (~1650 cm⁻¹) (Absorbance Units)Carboxylate COO⁻ Peak Intensity (~1570 cm⁻¹) (Absorbance Units)% Conversion
00.8520.0100%
100.6390.22525%
200.4260.43850%
300.2130.65175%
400.0510.81294%
500.0170.84598%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecules in solution, making it an exceptionally powerful tool for reaction monitoring.[4] By tracking the chemical shifts and integrals of specific nuclei (commonly ¹H), one can unambiguously identify and quantify reactants, intermediates, and products over time.[4][5]

Experimental Protocol
  • Sample Preparation : Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O) inside an NMR tube. Add a known concentration of an internal standard (e.g., DSS) for precise quantification.

  • Initial Spectrum : Acquire a ¹H NMR spectrum of the starting material to identify the characteristic peaks. The protons on the α-carbon (HS-CH₂ -CONH₂) will have a distinct chemical shift.

  • Reaction Initiation : Add a stoichiometric amount of the base (e.g., NaOD in D₂O) to the NMR tube, cap and shake it, and immediately place it in the NMR spectrometer.

  • Data Acquisition : Program the spectrometer to acquire a series of ¹H NMR spectra at regular intervals (e.g., every 5 minutes).[6] The total experiment time should be sufficient to observe significant conversion.

  • Data Analysis : Process the spectra and integrate the peaks corresponding to the α-protons of the this compound reactant and the 2-mercaptoacetate product. The product peak will be shifted due to the change in the electronic environment from the amide to the carboxylate. Calculate the relative concentrations and percent conversion from the integral values.

Experimental Workflow: NMR Monitoring

NMR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Sample in NMR Tube (Reactant, D₂O) B Acquire Initial Spectrum (t=0) A->B C Initiate Reaction (Add Base to Tube) B->C D Insert into Spectrometer C->D E Acquire 1D ¹H Spectra (Automated Array) D->E F Process Spectra (Phasing, Baseline) E->F G Integrate Reactant & Product Signals F->G H Calculate Concentration vs. Time G->H

Fig. 2: Workflow for NMR reaction monitoring.
Quantitative Data Summary: NMR

Time (minutes)Integral of Reactant α-CH₂Integral of Product α-CH₂% Conversion
02.000.000%
151.580.4221%
301.020.9849%
450.531.4774%
600.241.7688%
750.091.9196%

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a sample. It is most effective for monitoring reactions that involve a change in conjugation or the formation/consumption of a chromophore.[7] While this compound itself has a weak UV absorbance, its reaction can be monitored if it is coupled with a UV-active species or if the product has a distinct absorption profile. For instance, its reaction with an α,β-unsaturated ketone (Michael addition) would lead to a decrease in the absorbance corresponding to the conjugated system.

Experimental Protocol
  • System Setup : Use a diode-array or scanning UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

  • Wavelength Selection : Determine the λ_max (wavelength of maximum absorbance) of the UV-active reactant (e.g., an α,β-unsaturated ketone).

  • Reagent Preparation : Prepare separate solutions of this compound and the UV-active reactant in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Initiation : Pipette the reactant solutions into a quartz cuvette, mix quickly, and place it in the spectrophotometer.

  • Data Acquisition : Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals (e.g., every 15 seconds).

  • Data Analysis : Plot the absorbance at λ_max versus time. The decrease in absorbance is directly proportional to the consumption of the UV-active reactant, allowing for the calculation of reaction kinetics based on Beer-Lambert Law.

Experimental Workflow: UV-Vis Monitoring

UVVis_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Reactant Solutions C Mix Reagents in Cuvette A->C B Determine λ_max of Chromophore E Record Absorbance at λ_max vs. Time B->E D Place in Spectrophotometer C->D D->E F Plot Absorbance vs. Time E->F G Calculate Reactant Concentration F->G H Determine Kinetic Parameters G->H

Fig. 3: Workflow for UV-Vis reaction monitoring.
Quantitative Data Summary: UV-Vis

(For a Michael addition reaction with a UV-active substrate)

Time (seconds)Absorbance at λ_max (e.g., 280 nm)Reactant Concentration (mM)
00.9800.100
300.7550.077
600.5860.060
900.4550.046
1200.3530.036
1500.2740.028

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information about molecular vibrations, similar to FT-IR.[8] It is highly specific and can serve as a molecular fingerprint.[8] A key advantage is its low interference from water, making it exceptionally well-suited for monitoring reactions in aqueous media.[9] The thiol (S-H) group in this compound has a characteristic Raman stretch (~2570 cm⁻¹) that can be monitored as it is consumed in many reactions.

Experimental Protocol
  • System Setup : A Raman spectrometer equipped with an immersion probe and a laser source (e.g., 785 nm) is used.

  • Reference Spectra : Collect reference spectra of the pure starting material, solvent, and expected product to identify unique, non-overlapping peaks for monitoring. The S-H stretch is an ideal candidate.

  • Reagent Preparation : Prepare solutions of the reactants in the chosen solvent (e.g., water).

  • Reaction Initiation : Combine the reactants in a reaction vessel, immerse the Raman probe, and ensure proper mixing.

  • Data Acquisition : Begin acquiring Raman spectra at set intervals. The intensity of the S-H peak at ~2570 cm⁻¹ will decrease as the thiol group reacts.

  • Data Analysis : The intensity of the characteristic Raman band is plotted against time. An internal standard (a peak from the solvent or another unreactive component) can be used to normalize the data and improve quantitative accuracy.

Experimental Workflow: Raman Monitoring

Raman_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Reactant Solutions C Combine Reagents & Immerse Raman Probe A->C B Collect Reference Spectra F Normalize Spectra (Internal Standard) B->F D Initiate Data Acquisition C->D E Collect Spectra (Time Series) D->E E->F G Track S-H Peak Intensity F->G H Generate Kinetic Profile G->H

Fig. 4: Workflow for in-situ Raman reaction monitoring.
Quantitative Data Summary: Raman

(For a reaction consuming the thiol group)

Time (minutes)Normalized S-H Peak Intensity (~2570 cm⁻¹) (Arbitrary Units)% Reactant Remaining
01.00100%
50.8181%
100.6565%
150.4949%
200.3232%
250.1515%

Comparative Analysis

Choosing the right spectroscopic method depends on the specific requirements of the experiment, such as the need for structural detail, the speed of the reaction, the nature of the solvent, and budget constraints.

Method Selection Guide

Fig. 5: Decision guide for selecting a monitoring method.
Summary of Method Performance

FeatureFT-IR SpectroscopyNMR SpectroscopyUV-Vis SpectroscopyRaman Spectroscopy
Principle Vibrational (Absorption)Nuclear Spin TransitionsElectronic Transitions (Absorption)Vibrational (Scattering)
Information Functional groupsUnambiguous structure, quantificationChromophores, conjugationMolecular fingerprint, functional groups
In-situ Capability Excellent (with ATR probe)Possible (flow-NMR), but often ex-situExcellent (fiber optic probes or cuvette)Excellent (immersion probe)
Aqueous Solutions Challenging (strong water absorbance)Excellent (using D₂O)ExcellentExcellent (weak water scattering)
Sensitivity Moderate (1-5% conc.)Low (requires >5 mM conc.)High (can detect µM-nM concentrations)Moderate to Low
Specificity GoodExcellentLow (often requires a unique chromophore)High
Temporal Resolution Good (seconds to minutes)Low (minutes per scan)Excellent (milliseconds to seconds)Good (seconds to minutes)
Cost ModerateHighLowHigh

Conclusion

All four spectroscopic methods—FT-IR, NMR, UV-Vis, and Raman—offer viable pathways for monitoring reactions involving this compound.

  • NMR Spectroscopy is unparalleled for its structural detail and is the gold standard when unambiguous identification of all species is required.[4]

  • FT-IR Spectroscopy , especially with an in-situ ATR probe, provides a robust and straightforward way to track functional group changes in real-time.[3]

  • UV-Vis Spectroscopy is the most sensitive and cost-effective method but is limited to reactions that exhibit a change in their electronic absorption profile.[7]

  • Raman Spectroscopy shines in its specificity and its superb compatibility with aqueous media, making it a powerful alternative to FT-IR for biological and aqueous-phase reactions.[8][9]

The optimal choice depends on a careful evaluation of the reaction's specific characteristics and the analytical information required. For most process development applications, in-situ FT-IR and Raman offer the best balance of information, convenience, and real-time capability.

References

Unveiling the Potency of 2-Mercaptoacetamide Derivatives: A Comparative Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of scaffolds explored, 2-mercaptoacetamide and its derivatives have emerged as a versatile class of compounds exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of their efficacy, supported by experimental data, to aid in the development of new therapeutic strategies.

This publication delves into the antibacterial, enzyme-inhibitory, and antitumor properties of various this compound derivatives, presenting a clear comparison of their performance. Detailed experimental protocols and visual diagrams of key biological pathways are included to provide a comprehensive resource for the scientific community.

Comparative Analysis of Biological Activity

The biological evaluation of this compound derivatives has revealed their potential in several key therapeutic areas. Notably, their efficacy as enzyme inhibitors and antimicrobial agents has been a primary focus of recent research.

Multi-Target Inhibition of Bacterial Enzymes

A series of N-aryl mercaptoacetamides has demonstrated significant inhibitory activity against metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa.[1] MBLs confer bacterial resistance to a broad range of β-lactam antibiotics, making their inhibition a critical strategy to combat antibiotic resistance. LasB is a key virulence factor, and its inhibition can disarm the bacterium, rendering it more susceptible to host defenses and conventional antibiotics.

The inhibitory activities of several N-aryl mercaptoacetamide derivatives against three clinically important MBLs (IMP-7, NDM-1, and VIM-1) and the LasB elastase are summarized below. The data clearly indicates that subtle structural modifications to the N-aryl moiety can significantly impact inhibitory potency and selectivity.

CompoundSubstituent on N-aryl ringIMP-7 IC50 (µM)NDM-1 IC50 (µM)VIM-1 IC50 (µM)LasB IC50 (µM)
1 4-methoxy0.86 ± 0.060.65 ± 0.042.2 ± 0.31.2 ± 0.2
18 none4.8 ± 0.53.5 ± 0.36.1 ± 0.70.5 ± 0.1
19 4-methyl3.1 ± 0.22.8 ± 0.24.5 ± 0.50.8 ± 0.1
20 2-methyl6.2 ± 0.75.1 ± 0.68.3 ± 0.90.4 ± 0.1
21 4-fluoro2.5 ± 0.31.9 ± 0.23.8 ± 0.41.5 ± 0.3
22 4-chloro1.9 ± 0.21.5 ± 0.13.1 ± 0.31.8 ± 0.2
23 4-bromo1.7 ± 0.21.3 ± 0.12.8 ± 0.32.1 ± 0.4
26 4-nitro1.5 ± 0.11.1 ± 0.12.5 ± 0.23.5 ± 0.5

Data sourced from reference[1]. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity and are presented as the mean ± standard deviation.

Notably, compound 1 , with a 4-methoxy substituent, displayed potent, submicromolar inhibition against both IMP-7 and NDM-1.[1] Interestingly, several other derivatives also exhibited low micromolar activity against all three tested MBLs, highlighting the potential of this scaffold for broad-spectrum MBL inhibition.[1] Furthermore, compounds 1 and 26 were able to restore the activity of the antibiotic imipenem against a clinical NDM-1-expressing K. pneumoniae isolate, demonstrating their potential to overcome antibiotic resistance.[1]

The following diagram illustrates the general workflow for evaluating the potential of these compounds as multi-target inhibitors.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Aniline Aniline Derivatives AmideFormation Amide Formation Aniline->AmideFormation ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->AmideFormation SN2 SN2 Reaction (Potassium Thioacetate) AmideFormation->SN2 Hydrolysis Hydrolysis SN2->Hydrolysis Mercaptoacetamides N-aryl mercaptoacetamides Hydrolysis->Mercaptoacetamides MBL_Inhibition MBL Inhibition Assays (IMP-7, NDM-1, VIM-1) Mercaptoacetamides->MBL_Inhibition LasB_Inhibition LasB Inhibition Assay Mercaptoacetamides->LasB_Inhibition Antibiotic_Synergy Antibiotic Synergy Testing (with Imipenem) MBL_Inhibition->Antibiotic_Synergy MultiTarget_Inhibitor Potential Multi-Target Inhibitor LasB_Inhibition->MultiTarget_Inhibitor Antibiotic_Synergy->MultiTarget_Inhibitor

Workflow for the synthesis and evaluation of N-aryl mercaptoacetamides.
Inhibition of Histone Deacetylases (HDACs)

Certain mercaptoacetamide derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, which are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets for cancer therapy.[2][3] For instance, the mercaptoacetamides 6MAQH and 5MABMA have demonstrated significant growth inhibition of prostate cancer cells with limited effects on nonmalignant cells.[2]

In vivo studies with these compounds in mice bearing PC3 tumor xenografts showed that both HDACIs at a dose of 0.5 mg/Kg led to tumor regression that was sustained for at least 60 days.[2] These findings underscore the potential of mercaptoacetamide-based HDAC inhibitors as effective anticancer agents.[2]

The proposed mechanism of HDAC inhibition by mercaptoacetamides involves the coordination of the thiol group to the zinc ion in the enzyme's active site. This interaction is crucial for the inhibitory activity.

HDAC_inactive HDAC (Inactive) HDAC_active HDAC (Active) Lysine Deacetylated Lysine (on Histone) HDAC_active->Lysine Deacetylation Acetate Acetate HDAC_active->Acetate Mercaptoacetamide Mercaptoacetamide Inhibitor HDAC_active->Mercaptoacetamide Inhibitor Binding Inhibited_Complex HDAC-Inhibitor Complex (Inactive) HDAC_active->Inhibited_Complex AcetylLysine Acetylated Lysine (on Histone) AcetylLysine->HDAC_active Substrate Binding Mercaptoacetamide->Inhibited_Complex

Mechanism of HDAC inhibition by mercaptoacetamide derivatives.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the key assays are provided below.

Synthesis of N-Aryl Mercaptoacetamides

The synthesis of N-aryl mercaptoacetamides can be achieved through a three-step process:[1]

  • Amide Formation: The corresponding aniline derivative is reacted with chloroacetyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at a reduced temperature (e.g., 0 °C to room temperature).

  • SN2 Reaction: The resulting alkyl chloride is then subjected to a nucleophilic substitution reaction with potassium thioacetate in acetone to yield the thioacetate intermediate.

  • Hydrolysis: The final N-aryl mercaptoacetamide is obtained by the hydrolysis of the thioacetate using an aqueous solution of potassium hydroxide (KOH) in methanol.

Metallo-β-Lactamase (MBL) Inhibition Assay

The inhibitory activity of the compounds against MBLs can be determined using a spectrophotometric assay with a chromogenic cephalosporin substrate (e.g., CENTA).

  • The assay is performed in a buffer solution (e.g., 50 mM HEPES, pH 7.5) containing the purified MBL enzyme and a zinc salt (e.g., ZnSO4).

  • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the enzyme solution for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25 °C).

  • The enzymatic reaction is initiated by the addition of the CENTA substrate.

  • The hydrolysis of CENTA is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

LasB Elastase Inhibition Assay

The inhibition of LasB elastase activity can be measured using a fluorogenic substrate, such as the EnzChek® Elastase Assay Kit.

  • The assay is conducted in the recommended assay buffer provided with the kit.

  • The purified LasB enzyme is pre-incubated with various concentrations of the test compounds for a specified time (e.g., 15 minutes) at room temperature.

  • The reaction is started by adding the fluorogenic substrate to the enzyme-inhibitor mixture.

  • The increase in fluorescence, resulting from the cleavage of the substrate, is measured over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths.

  • IC50 values are determined from the dose-response curves as described for the MBL assay.

In Vivo Antitumor Activity Assay

The antitumor efficacy of mercaptoacetamide-based HDAC inhibitors can be evaluated in a mouse xenograft model.[2]

  • Human cancer cells (e.g., PC3 prostate cancer cells) are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).

  • Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

  • The test compounds are administered to the treatment groups, typically via intraperitoneal (i.p.) injection, at specified doses and schedules. The control group receives the vehicle.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, the tumors are excised and weighed. The antitumor activity is assessed by comparing the tumor growth in the treated groups to the control group.

Conclusion

This compound derivatives represent a promising and adaptable scaffold for the development of novel therapeutic agents. The comparative data presented in this guide highlights their potential as multi-target inhibitors for combating bacterial resistance and as potent antitumor agents through HDAC inhibition. The detailed experimental protocols provide a foundation for further research and optimization of these versatile compounds. The continued exploration of the structure-activity relationships within this class of molecules is warranted and holds the potential to deliver next-generation therapies for a range of diseases.

References

A Head-to-Head Comparison: 2-Mercaptoacetamide vs. 2-Mercaptoethanol in Key Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical step in experimental design, directly impacting the integrity of proteins and the viability of cell cultures. This guide provides a detailed, data-driven comparison of two common thiol-based reducing agents: 2-Mercaptoacetamide and 2-mercaptoethanol. By examining their performance in specific applications, this document aims to equip researchers with the necessary information to make informed decisions for their experimental needs.

Executive Summary

2-Mercaptoethanol is a well-established and potent reducing agent widely used for cleaving protein disulfide bonds and mitigating oxidative stress in cell culture. In contrast, this compound is a structurally related compound whose applications as a general reducing agent in these areas are less documented, with research often focusing on its derivatives for specific inhibitory functions. This guide synthesizes available data to draw a comparative analysis of their efficacy, stability, and potential applications.

Performance in Protein Chemistry: Reduction of Disulfide Bonds

The primary role of both this compound and 2-mercaptoethanol in protein chemistry is the reduction of disulfide bonds, which is crucial for protein denaturation prior to electrophoresis, and for facilitating correct protein refolding.

Table 1: Comparison of Reducing Agent Performance in Proteomics

Feature2-MercaptoethanolThis compound (and its derivatives)
Peptide Identification 1.6-1.9 fold increase in cysteine-modified peptides with 2-ME/DMSO workflow.[1][2]Data for the parent compound is limited. However, a derivative, Bis-mercaptoacetamide cyclohexane (BMC), was found to be highly effective in refolding disulfide-containing proteins.
Quantitative Reproducibility Improved peptide quantification with CV ≤ 20% increasing from 61.5% to 86.1%.[2]No direct quantitative data available for comparison.
Protein Sequence Coverage 77% of proteins showed improved sequence coverage.[2]No direct quantitative data available for comparison.

Application in Cell Culture: Mitigating Oxidative Stress

2-Mercaptoethanol is a standard supplement in many cell culture media, where it acts as an antioxidant to prevent damage from reactive oxygen species and to facilitate the uptake of essential nutrients like cystine.[3] Its benefits include improved cell viability and growth, particularly for sensitive cell lines like lymphocytes and hybridomas.

The role of this compound as a direct antioxidant in cell culture is less characterized. However, derivatives of mercaptoacetamide have been investigated for their biological activities, including potential antioxidant and anti-inflammatory effects. While this does not directly translate to the parent compound's efficacy, it points to the potential of the mercaptoacetamide structure in modulating cellular redox environments.

Table 2: Properties and Applications in Cell Culture

Feature2-MercaptoethanolThis compound
Primary Function Antioxidant, prevents oxidative damage, facilitates nutrient uptake.[3]Less documented as a direct cell culture antioxidant. Derivatives show biological activity.
Reported Effects Improved cell viability and growth.[3]Data not available for the parent compound.
Toxicity Toxic at higher concentrations.Cytotoxicity data for direct comparison is limited.

Physicochemical Properties and Stability

The stability of a reducing agent in solution is a critical factor for its efficacy and the reproducibility of experiments. 2-Mercaptoethanol is known to be unstable in solution, particularly at alkaline pH, and is readily oxidized by air.[4] This often necessitates daily supplementation in cell culture media. Information on the stability of this compound in aqueous solutions for similar applications is not as extensively documented, though a safety data sheet indicates it is stable under normal conditions.[5] A study on mercaptoacetamide-based HDAC inhibitors showed that some of these compounds exhibit greater stability in plasma than other inhibitors, suggesting a degree of stability for the mercaptoacetamide structure.[3]

Table 3: Physicochemical Properties

Property2-MercaptoethanolThis compound
Molecular Formula C₂H₆OSC₂H₅NOS
Molecular Weight 78.13 g/mol 91.13 g/mol [6]
Stability in Solution Unstable, readily oxidized by air, especially at alkaline pH.[4]Generally stable under normal conditions.[5] Some derivatives show good plasma stability.[3]
Odor Strong, unpleasantStench

Experimental Protocols

Protocol 1: Protein Reduction for Proteomics using 2-Mercaptoethanol/DMSO

This protocol is adapted from a study demonstrating a highly reproducible quantitative proteomics workflow.[1][2]

Materials:

  • Protein sample in a suitable buffer

  • 2-Mercaptoethanol (2-ME)

  • Dimethyl sulfoxide (DMSO)

  • Trypsin

  • LC-MS grade water and solvents

Procedure:

  • To your protein sample, add 2-ME to a final concentration of 300 mM.

  • Add DMSO to the sample. The optimal concentration of DMSO should be determined empirically, but concentrations around 30% have been shown to be effective.

  • Incubate the mixture at 50°C for 30 minutes to achieve reduction and adduction of cysteine residues.

  • Proceed with proteolytic digestion (e.g., with trypsin) overnight at 37°C.

  • The resulting peptide mixture is then ready for LC-MS/MS analysis.

Protocol 2: General Protein Refolding by Dilution

This is a general protocol that can be adapted for use with either 2-mercaptoethanol or potentially this compound.[7][8]

Materials:

  • Inclusion bodies containing the protein of interest

  • Solubilization buffer (e.g., 8 M urea or 6 M guanidinium chloride in a suitable buffer like Tris-HCl)

  • Reducing agent (2-mercaptoethanol or this compound)

  • Refolding buffer (a buffer at a pH optimal for the protein, may contain additives like L-arginine or glycerol)

Procedure:

  • Isolate and wash the inclusion bodies from the cell lysate.

  • Solubilize the inclusion bodies in the solubilization buffer containing the reducing agent (e.g., 5-20 mM 2-mercaptoethanol). This is typically done with stirring for 1-2 hours at room temperature or overnight at 4°C.

  • Clarify the solubilized protein solution by centrifugation to remove any remaining insoluble material.

  • Initiate refolding by slowly diluting the solubilized protein solution (typically 10- to 100-fold) into a large volume of refolding buffer. The refolding buffer may also contain a low concentration of the reducing agent to maintain a reducing environment.

  • Allow the protein to refold, typically for several hours to overnight at 4°C with gentle stirring.

  • Analyze the refolded protein for solubility and activity.

Visualizing the Workflow: Protein Reduction and Refolding

Below are Graphviz diagrams illustrating the general workflows for protein reduction for proteomics and protein refolding.

protein_reduction_workflow cluster_start Sample Preparation cluster_process Reduction & Digestion cluster_end Analysis start Protein Sample reduction Add 2-ME & DMSO (300mM 2-ME, 50°C, 30 min) start->reduction digestion Proteolytic Digestion (e.g., Trypsin, 37°C, overnight) reduction->digestion analysis LC-MS/MS Analysis digestion->analysis

Caption: Workflow for protein reduction using 2-mercaptoethanol and DMSO for proteomics analysis.

protein_refolding_workflow cluster_start Starting Material cluster_process Refolding Process cluster_end Outcome inclusion_bodies Inclusion Bodies solubilization Solubilization (8M Urea/6M GdnHCl + Reducing Agent) inclusion_bodies->solubilization dilution Slow Dilution into Refolding Buffer solubilization->dilution refolding Incubation (e.g., 4°C, overnight) dilution->refolding analysis Soluble, Active Protein refolding->analysis

Caption: General workflow for protein refolding from inclusion bodies.

Conclusion

2-Mercaptoethanol remains a well-documented and effective reducing agent for a variety of applications in protein chemistry and cell culture. Its performance characteristics are supported by a substantial body of literature and quantitative data. While this compound is a structurally similar compound, there is currently a lack of direct, quantitative comparative data to definitively position it as a superior or equivalent alternative for these common applications. However, the promising results from studies on its derivatives, such as Bis-mercaptoacetamide cyclohexane in protein refolding, suggest that this compound and its related compounds warrant further investigation as potentially valuable tools for researchers. Future studies directly comparing the efficacy, stability, and cytotoxicity of this compound with 2-mercaptoethanol are needed to fully elucidate its potential in these critical research areas.

References

Safety Operating Guide

Proper Disposal of 2-Mercaptoacetamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Mercaptoacetamide is critical for ensuring laboratory safety and environmental protection. This guide provides a procedural, step-by-step plan for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with general safety protocols. All waste materials must be disposed of in accordance with national and local regulations.[1]

Immediate Safety and Handling

Before handling this compound, it is essential to be aware of its hazards. It can cause skin and serious eye irritation, and may lead to respiratory irritation.[2][3] When in solution, such as with methanolic ammonia, it can be a highly flammable liquid and vapor, toxic if swallowed, inhaled, or in contact with skin, and may cause severe skin burns and eye damage.[4] The compound is also noted for its unpleasant odor.[4]

Personal Protective Equipment (PPE): Proper PPE is mandatory to minimize exposure risks.

Protective EquipmentSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.
Skin Protection Chemical-resistant gloves (nitrile is recommended; consider double gloving).[5] Wear impervious, flame-resistant lab coats.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[2][4] If exposure limits are exceeded, use a full-face respirator.[2]

Waste Disposal Protocol

Step 1: Waste Segregation

Do not mix this compound waste with other waste streams.[1] It is crucial to collect it in a dedicated, properly labeled hazardous waste container.[5] This includes:

  • Unused or excess this compound.

  • Solutions containing this compound.

  • Contaminated materials such as gloves, pipette tips, and paper towels. These should be collected as solid hazardous waste.[5]

Step 2: Waste Collection

  • Select an Appropriate Container: Use a container compatible with the chemical. For liquid waste, a plastic container with a screw-top cap, such as an old media bottle, is suitable.[6] Ensure the container is in good condition and does not leak.

  • Label the Container: Attach a hazardous waste label to the container before adding any waste. The label must be filled out completely and accurately.

  • Collect Waste: Add this compound waste to the designated container. Keep the container securely closed at all times, except when adding waste.[7]

  • Storage: Store the waste container in a well-ventilated, designated area, such as a satellite accumulation area or within a chemical fume hood to manage the odor.[2][6][8] Store it away from incompatible materials like strong oxidizing agents, metals, and acids.[4]

Hazardous Waste Labeling:

Label InformationDetails
Generator's Name Name of the principal investigator or lab supervisor.
Contact Information Phone number and location (building and room number).
Chemical Contents List all chemical constituents by their full name (no abbreviations). Include the concentration of each component.
Hazards Check all applicable hazard boxes (e.g., Flammable, Corrosive, Toxic).
Accumulation Start Date The date the first drop of waste was added to the container.

Step 3: Arranging for Disposal

  • Contact Environmental Health & Safety (EH&S): Your institution's EH&S department is responsible for the collection and disposal of hazardous chemical waste.[5][6] Do not dispose of this compound down the sink.[5]

  • Schedule a Pickup: Follow your institution's specific procedures to request a waste pickup. This is often done through an online system or by contacting EH&S directly.[5]

  • Prepare for Pickup: Ensure the waste container is properly sealed and the label is complete and legible.

Spill Management

In the event of a spill, prevent it from entering drains.[1][4] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect the material into a suitable, closed container for disposal as hazardous waste.[4]

Disposal Workflow

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Is this a dedicated This compound waste container? ppe->segregate get_container Obtain a compatible, properly labeled waste container segregate->get_container No collect_waste Collect waste in the designated container segregate->collect_waste Yes get_container->collect_waste solid_or_liquid Is the waste solid or liquid? collect_waste->solid_or_liquid collect_solid Collect contaminated solids (gloves, wipes) in a separate, lined container solid_or_liquid->collect_solid Solid store Store container in a ventilated area (fume hood) away from incompatibles solid_or_liquid->store Liquid collect_solid->store contact_ehs Contact EH&S for waste pickup store->contact_ehs end End: Waste properly disposed of by EH&S contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Mercaptoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 2-Mercaptoacetamide, ensuring the integrity of your research and the safety of your laboratory personnel.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as a substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2]. In some forms, such as in a methanolic ammonia solution, it is considered highly flammable, toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage[3].

First Aid at a Glance:

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][3][4]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is critical when working with this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Standards
Eyes/Face Chemical safety goggles and a face shield.Goggles should conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Chemical-resistant gloves (Nitrile or Butyl rubber recommended), a lab coat, and additional protective clothing as needed to prevent skin contact.Gloves must be inspected prior to use.[1]
Respiratory Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges is necessary.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1][6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for minimizing risk.

1. Pre-Operational Checks:

  • Ensure a chemical fume hood is operational and certified.

  • Verify that an eyewash station and safety shower are accessible and functional.[3]

  • Confirm the availability and proper condition of all required PPE.

  • Locate and have ready the appropriate spill cleanup kit.

2. Handling this compound:

  • Always handle this compound inside a certified chemical fume hood.

  • Don all required PPE before opening the container.

  • Ground all equipment when handling flammable solutions of this compound to prevent static discharge.[3]

  • Measure and dispense the required amount carefully, avoiding the creation of aerosols or dust.

  • Keep the container tightly closed when not in use.[1][5]

3. Post-Handling Procedures:

  • Decontaminate all equipment used.

  • Properly dispose of all waste, including contaminated PPE, as outlined in the disposal plan.

  • Wash hands thoroughly with soap and water after handling is complete.[1]

Disposal Plan: Waste Management and Decontamination

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., gloves, paper towels, pipette tips) must be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Due to its strong odor, it is recommended not to mix it with other organic waste streams.

Decontamination of Laboratory Equipment:

  • For Glassware and Equipment:

    • Rinse the equipment three times with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste.

    • Wash the equipment with soap and warm water.

    • For residual odor, a decontamination step using a dilute bleach solution can be effective. Prepare a 10% bleach solution (sodium hypochlorite) in a fume hood.

    • Carefully rinse the equipment with the bleach solution. Caution: This reaction is oxidative and may be vigorous. Perform on a small scale first.

    • Thoroughly rinse with water to remove any bleach residue.

Neutralization and Disposal of Small Quantities of this compound Waste: For small amounts of aqueous this compound waste, a chemical neutralization process can be employed prior to collection for disposal. This procedure should be carried out in a chemical fume hood.

  • Materials:

    • Sodium hypochlorite solution (household bleach, typically 5.25%)

    • Stirring apparatus

    • pH paper or meter

  • Procedure:

    • Place the aqueous this compound waste in a suitable container within a fume hood and begin stirring.

    • Slowly add the sodium hypochlorite solution to the waste. The mercaptan will be oxidized to a less odorous sulfonic acid.

    • Monitor the reaction. If the reaction is vigorous or generates heat, slow the rate of addition and/or cool the container in an ice bath.

    • Continue adding the bleach solution until the characteristic mercaptan odor is no longer detectable.

    • Check the pH of the resulting solution and neutralize if necessary (adjust to a pH between 6 and 8) using a suitable acid or base.

    • The neutralized solution should be collected as hazardous chemical waste.

Spill Management:

  • In case of a small spill:

    • Evacuate the immediate area and alert colleagues.

    • If flammable, remove all ignition sources.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Once absorbed, carefully scoop the material into a labeled hazardous waste container.

    • Decontaminate the spill area using a suitable solvent followed by soap and water. A final wipe with a dilute bleach solution can help neutralize residual odor. All cleanup materials must be disposed of as hazardous waste.

  • For large spills: Evacuate the laboratory immediately and contact your institution's emergency response team.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal & Spill A Verify Fume Hood & Safety Showers B Inspect & Don PPE A->B C Prepare Spill Kit B->C D Work in Fume Hood C->D E Ground Equipment (if flammable) D->E F Dispense Chemical E->F G Keep Container Closed F->G H Decontaminate Equipment G->H I Segregate & Dispose of Waste H->I J Wash Hands I->J K Collect Solid & Liquid Waste J->K L Neutralize Small Spills/Waste K->L M Dispose as Hazardous Waste L->M

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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2-Mercaptoacetamide
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